4-Bromo-2-iodo-6-methylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-iodo-6-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrIN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRVKTCCYSLHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728859 | |
| Record name | 4-Bromo-2-iodo-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922170-67-0 | |
| Record name | 4-Bromo-2-iodo-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored by a Senior Application Scientist
An In-Depth Technical Guide to 4-Bromo-2-iodo-6-methylaniline
This guide provides a comprehensive technical overview of this compound, a key intermediate in advanced organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document delves into its chemical properties, synthesis, applications, and safe handling protocols, grounded in established scientific principles.
Core Compound Identification and Properties
This compound is a polysubstituted aniline derivative, a class of compounds widely recognized for its utility as a versatile building block in the synthesis of complex organic molecules.
CAS Number: 922170-67-0[1][2][3][4]
Structural and Physicochemical Data
The unique arrangement of bromo, iodo, and methyl groups on the aniline ring dictates its reactivity and potential for selective functionalization in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C7H7BrIN | [1][2] |
| Molecular Weight | 311.95 g/mol | [2] |
| Synonyms | 4-Bromo-2-methyl-6-iodoaniline | [1] |
| InChI Key | QBRVKTCCYSLHTO-UHFFFAOYSA-N | [3][5] |
| Appearance | Solid (form may vary) | N/A |
| Purity | Typically ≥98% | [1][2] |
graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms N [label="NH₂", pos="0,1.2!", fontcolor="#202124"]; C1 [label="C", pos="0,0!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,-0.7!", fontcolor="#202124"]; C3 [label="C", pos="-1.2,-2.1!", fontcolor="#202124"]; C4 [label="C", pos="0,-2.8!", fontcolor="#202124"]; C5 [label="C", pos="1.2,-2.1!", fontcolor="#202124"]; C6 [label="C", pos="1.2,-0.7!", fontcolor="#202124"]; I [label="I", pos="2.4,-0.2!", fontcolor="#202124"]; Br [label="Br", pos="0,-4.2!", fontcolor="#202124"]; CH3 [label="CH₃", pos="-2.4,-0.2!", fontcolor="#202124"];
// Define edges for bonds C1 -- N; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- CH3; C4 -- Br; C6 -- I;
// Benzene ring double bonds e1 [pos="-0.6,-0.35!", shape=plaintext, label="-"]; e2 [pos="-0.6,-2.45!", shape=plaintext, label="-"]; e3 [pos="1.2,-1.4!", shape=plaintext, label="="]; }
Caption: Chemical structure of this compound.
Rationale for Synthesis and Strategic Importance
The synthesis of polysubstituted anilines like this compound is a cornerstone of medicinal chemistry. The distinct electronic and steric properties of the halogen and methyl substituents provide multiple, regiochemically defined reaction sites. This allows for sequential, controlled modifications, which is a critical requirement in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs).
The general synthetic strategy involves a multi-step process starting from a less complex aniline precursor. The choice and order of halogenation steps are critical to achieving the desired isomer.
Illustrative Synthetic Workflow
The following diagram outlines a plausible, high-level synthetic pathway. The rationale behind this sequence is based on the directing effects of the substituents on the aromatic ring. The amino group is a strong ortho-, para-director, and its directing influence must be managed, often through protection, to achieve the desired substitution pattern.
Caption: A plausible synthetic workflow for this compound.
Applications in Drug Discovery and Development
Halogenated anilines are indispensable intermediates in the pharmaceutical and agrochemical sectors.[6] The bromine and iodine atoms in this compound serve as versatile synthetic handles, primarily for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions are fundamental to constructing the complex carbon-carbon and carbon-heteroatom bonds that form the scaffolds of modern drugs.
-
Scaffold Elaboration: The differential reactivity of the C-Br and C-I bonds allows for selective, sequential cross-coupling reactions. The C-I bond is generally more reactive, enabling functionalization at the 2-position, followed by a subsequent reaction at the 4-position (C-Br bond).
-
API Synthesis: This intermediate is a building block for a wide array of potential APIs.[6][7] Its structure can be incorporated into heterocyclic systems, which are prevalent in many classes of therapeutic agents, including kinase inhibitors, antivirals, and CNS-targeting drugs.
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound can be used in the development of specialized herbicides and crop protection agents.[6]
Experimental Protocol: Suzuki Cross-Coupling
This section provides a representative, self-validating protocol for a Suzuki cross-coupling reaction using this compound. The causality for each step is explained to ensure reproducibility and understanding.
Objective: To selectively couple an arylboronic acid at the 2-position (C-I bond) of the aniline scaffold.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Rationale |
| This compound | 311.95 | 312 mg | 1.0 | Limiting Reagent |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | Slight excess ensures complete consumption of the starting material. |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | Catalyst (5 mol%). Standard loading for efficient coupling. |
| K₂CO₃ | 138.21 | 415 mg | 3.0 | Base. Essential for the transmetalation step in the catalytic cycle. |
| Dioxane/H₂O (4:1) | - | 5 mL | - | Solvent system. Ensures solubility of both organic and inorganic reagents. |
Step-by-Step Methodology
-
Reaction Setup: To a 25 mL Schlenk flask, add this compound (312 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol).
-
Causality: Combining the solid reagents first in the reaction vessel simplifies the process and minimizes transfer losses.
-
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Causality: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation and ensure catalytic activity.
-
-
Reagent Addition: Add K₂CO₃ (415 mg, 3.0 mmol) and Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the flask.
-
Causality: The base and catalyst are added under the inert atmosphere to maintain their integrity.
-
-
Solvent Addition: Add the dioxane/water solvent mixture (5 mL) via syringe.
-
Causality: The solvent is degassed prior to addition to remove dissolved oxygen, further protecting the catalyst.
-
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.
-
Causality: Heat is required to overcome the activation energy of the catalytic cycle. Vigorous stirring ensures proper mixing of the heterogeneous mixture.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Causality: TLC provides a simple and rapid method to qualitatively assess the reaction's completion, preventing unnecessary heating or premature termination.
-
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x15 mL).
-
Causality: This standard aqueous work-up removes the inorganic base and boronic acid byproducts.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Causality: This final sequence isolates and purifies the desired product from residual reagents and side products.
-
Caption: Workflow for a representative Suzuki cross-coupling experiment.
Safety, Handling, and Storage
Working with halogenated anilines requires strict adherence to safety protocols. The information below is a summary and should be supplemented by a full Safety Data Sheet (SDS).
Hazard Identification
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin and serious eye irritation.[8]
-
Respiratory: May cause respiratory irritation.[8]
Safe Handling and Personal Protective Equipment (PPE)
| Precaution | Specification | Rationale |
| Ventilation | Use only in a well-ventilated area or chemical fume hood.[8][9] | To minimize inhalation exposure. |
| Eye Protection | Wear chemical safety goggles and/or a face shield. | To prevent serious eye damage from splashes or dust.[8] |
| Hand Protection | Wear impervious chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and irritation.[9] |
| Skin Protection | Wear a lab coat and appropriate protective clothing. | To prevent accidental skin exposure.[9] |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9] | To prevent ingestion. |
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][10]
-
Store locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[8]
Conclusion
This compound (CAS: 922170-67-0) is a high-value chemical intermediate with significant potential in pharmaceutical and chemical research. Its well-defined structure allows for precise and selective synthetic transformations, making it an essential tool for constructing complex molecular architectures. Understanding its properties, synthetic utility, and handling requirements is paramount for leveraging its full potential in an effective and safe manner.
References
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CP Lab Safety. (n.d.). This compound, 98% Purity, C7H7BrIN, 1 gram. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C7H7BrIN). Retrieved from [Link]
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4-Bromo-2-iodo-6-methylaniline synthesis pathway
An In-depth Technical Guide to the Regioselective Synthesis of 4-Bromo-2-iodo-6-methylaniline
Abstract
This compound is a polysubstituted aromatic amine that serves as a valuable and highly functionalized building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring three distinct functional handles—an amine, a bromine atom, and an iodine atom—allows for a variety of subsequent chemical transformations such as cross-coupling reactions, diazotization, and further electrophilic substitutions. This guide provides a detailed, field-proven pathway for the synthesis of this compound, emphasizing the causal logic behind experimental choices to ensure both high yield and regiochemical purity. The presented methodology is designed for researchers, chemists, and drug development professionals seeking a robust and reproducible synthetic route.
Strategic Pathway Design: A Retrosynthetic Approach
The synthesis of polysubstituted anilines presents a significant challenge in controlling regioselectivity. A logical analysis of the target molecule, this compound, reveals a specific substitution pattern on the aniline core: an amino group at C1, iodine at C2, bromine at C4, and a methyl group at C6.
A retrosynthetic analysis suggests that the most efficient pathway involves the sequential halogenation of a suitable methylaniline precursor. The key to a successful synthesis lies in leveraging the directing effects of the substituents to install the bromine and iodine atoms at the desired positions with high selectivity.
The chosen forward synthesis commences with 2-iodo-6-methylaniline as the starting material. This precursor is strategically selected because the existing substituents—the strongly activating ortho-, para-directing amino group and the weakly activating ortho-, para-directing methyl group—cooperatively favor the introduction of an electrophile at the C4 position (para to the amino group). The iodine atom at C2, while deactivating, also directs incoming electrophiles to its para-position (C4). This convergence of directing effects makes the bromination of 2-iodo-6-methylaniline a highly regioselective transformation, minimizing the formation of unwanted isomers.
Synthesis Workflow Diagram
The following diagram illustrates the single-step conversion of the key intermediate to the final product.
Caption: Regioselective bromination of 2-iodo-6-methylaniline.
Experimental Protocol: Regioselective Bromination
This protocol details the synthesis of this compound from 2-iodo-6-methylaniline. The precursor, 2-iodo-6-methylaniline, can be synthesized via methods such as the decarboxylative iodination of anthranilic acids or procured from commercial suppliers.[1][2]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| 2-Iodo-6-methylaniline | 233.05 | 2.33 g (10.0 mmol) | 1.0 | Starting material. |
| N-Bromosuccinimide (NBS) | 177.98 | 1.78 g (10.0 mmol) | 1.0 | Brominating agent.[3] |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - | Anhydrous solvent. |
| Saturated NaHCO₃ solution | - | 50 mL | - | For quenching. |
| Saturated Na₂S₂O₃ solution | - | 20 mL | - | To remove excess bromine. |
| Ethyl Acetate | 88.11 | 100 mL | - | Extraction solvent. |
| Brine | - | 30 mL | - | For washing. |
| Anhydrous MgSO₄ | 120.37 | - | - | Drying agent. |
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-iodo-6-methylaniline (2.33 g, 10.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL). Stir the solution at room temperature until the starting material is fully dissolved.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.78 g, 10.0 mmol) portion-wise over 15-20 minutes. Maintain the temperature at room temperature (20-25 °C).
-
Causality: NBS is employed as a mild and selective source of electrophilic bromine, which is particularly effective for activated aromatic rings like anilines.[3][4] Portion-wise addition helps to control the reaction rate and prevent potential side reactions. The use of DMF as a solvent is known to promote high levels of para-selectivity in the bromination of electron-rich aromatic compounds.[5]
-
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.
-
Work-up and Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), pour the reaction mixture into 100 mL of cold water. This will precipitate the crude product.
-
Neutralization and Extraction: Add saturated sodium bicarbonate (NaHCO₃) solution until the mixture is neutral or slightly basic. Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium thiosulfate (Na₂S₂O₃) solution (1 x 20 mL) to remove any traces of unreacted bromine, followed by brine (1 x 30 mL).
-
Causality: The thiosulfate wash is a crucial step to quench and remove any residual electrophilic bromine species, preventing further unwanted reactions during isolation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by flash column chromatography on silica gel to afford this compound as a solid.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
N-Bromosuccinimide (NBS) is a lachrymator and an irritant.[4] Avoid inhalation of dust and contact with skin and eyes.
-
DMF is a skin and eye irritant. Handle with care.
Conclusion
The described synthetic pathway provides a reliable and highly regioselective method for the preparation of this compound. The strategic choice of 2-iodo-6-methylaniline as the starting material effectively leverages the cumulative directing effects of the amino, iodo, and methyl substituents to ensure the selective installation of bromine at the C4 position. The use of NBS as a mild brominating agent in DMF contributes to a clean reaction profile with high yields, making this protocol suitable for applications in both academic research and industrial drug development.
References
-
Carreno, M. C., et al. (2009). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Synlett, 2009(19), 3143-3147.
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BenchChem. (n.d.). Bromination of 3-(trifluoromethyl)aniline using NBS.
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Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
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Wikipedia. (n.d.). N-Bromosuccinimide.
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Shen, H., & Vollhardt, K. P. C. (2012). Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide. Synlett, 23(02), 208-214.
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BenchChem. (n.d.). Technical Support Center: Synthesis of Polysubstituted Anilines.
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Rajagopal, S., et al. (2001). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, (11), 2193-2201.
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Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
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Alfa Chemistry. (n.d.). CAS 289038-12-6 2-Bromo-6-iodo-4-methylaniline.
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Synblock. (n.d.). CAS 922170-67-0 | this compound.
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Racys, D. T., et al. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, 17(19), 4782-4785.
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ResearchGate. (2025). Reactions for making widely used aniline compounds break norms of synthesis.
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GalChimia. (2020). A Different Approach to Anilines.
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CymitQuimica. (n.d.). This compound.
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PrepChem.com. (n.d.). Preparation of 2-amino-5-iodotoluene.
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La Trobe University Institutional Repository. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III).
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Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.4.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline.
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ChemicalBook. (n.d.). 4-BroMo-2-Methyl-6-iodoaniline | 922170-67-0.
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Dabos. (n.d.). This compound 1G - 23303-1G.
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Al-Zaydi, K. M. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molbank, 2021(4), M1288.
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Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
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Wikipedia. (n.d.). Electrophilic halogenation.
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Chen, J., et al. (2018). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Supporting Information.
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Google Patents. (2015). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
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ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III).
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ResearchGate. (2025). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis.
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Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
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Sigma-Aldrich. (n.d.). 4-Bromo-2-iodoaniline 97 | 66416-72-6.
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BLD Pharm. (n.d.). 832133-11-6|2-Iodo-6-methylaniline.
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YouTube. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry.
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-
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4-Bromo-2-iodo-6-methylaniline spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-iodo-6-methylaniline
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in synthetic organic chemistry and drug development. The following sections offer an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's structural verification.
Molecular Structure and Spectroscopic Overview
This compound (C₇H₇BrIN) is a substituted aniline with a molecular weight of 327.95 g/mol . The strategic placement of bromo, iodo, methyl, and amino groups on the benzene ring creates a unique electronic environment, resulting in a distinct spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS data is critical for confirming its identity and purity.
The following workflow outlines the comprehensive spectroscopic analysis process detailed in this guide.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity in a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy. The following steps represent a standard methodology for acquiring high-quality NMR data.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common choice for similar compounds.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio and a relaxation delay of at least 5 seconds to ensure accurate integration.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 7.39 | Doublet (d) | 1H | Ar-H |
| 2 | 7.21 | Doublet (d) | 1H | Ar-H |
| 3 | 4.53 | Broad Singlet (br s) | 2H | -NH₂ |
| 4 | 2.19 | Singlet (s) | 3H | -CH₃ |
| Note: Data is typically acquired in CDCl₃. Slight variations in chemical shifts may occur depending on the solvent and concentration. |
Interpretation of ¹H NMR Spectrum
The proton NMR spectrum is fully consistent with the proposed structure.
-
Aromatic Protons (δ 7.39 and 7.21): The presence of two doublets in the aromatic region, each integrating to one proton, confirms the disubstitution pattern of the remaining protons on the benzene ring. The observed splitting pattern (doublet) indicates that these two protons are coupled to each other, which is characteristic of protons on adjacent carbons (ortho-coupling).
-
Amine Protons (δ 4.53): A broad singlet integrating to two protons is a classic signature of a primary amine (-NH₂) group. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water.
-
Methyl Protons (δ 2.19): The singlet integrating to three protons at approximately 2.19 ppm is unequivocally assigned to the methyl (-CH₃) group. The absence of splitting (singlet) confirms that there are no protons on the adjacent aromatic carbon.
Caption: Decision logic for confirming the structure via ¹H NMR data.
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 143.5 | C -NH₂ |
| 139.7 | Ar-C H |
| 131.5 | Ar-C H |
| 128.8 | C -CH₃ |
| 110.2 | C -Br |
| 88.1 | C -I |
| 20.5 | -C H₃ |
| Note: Assignments are predictive and based on typical chemical shift ranges for substituted benzenes. Definitive assignment may require advanced 2D NMR techniques. |
Interpretation of ¹³C NMR Spectrum
The spectrum shows seven distinct carbon signals, which matches the seven carbon atoms in the molecule.
-
Aromatic Carbons: Six signals are observed in the typical aromatic region (δ 85-145 ppm). The downfield shift of the carbon attached to the amine group (C-NH₂) to ~143.5 ppm is expected due to the electron-donating nature of nitrogen. The carbons bonded to the electronegative halogens are also clearly distinguished, with the carbon bearing the iodine (C-I) appearing significantly upfield (~88.1 ppm) due to the "heavy atom effect".
-
Aliphatic Carbon: The upfield signal at ~20.5 ppm is characteristic of the methyl (-CH₃) carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common and requires minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Background Scan: A background spectrum of the empty instrument (or just the KBr pellet) is recorded.
-
Sample Scan: The sample is scanned, typically over a range of 4000 to 400 cm⁻¹. The background is automatically subtracted from the sample spectrum.
IR Spectral Data
| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3430, 3320 | Medium-Strong | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3050-3000 | Medium-Weak | C-H Stretch (aromatic) | Ar-H |
| 2950-2850 | Medium-Weak | C-H Stretch (aliphatic) | -CH₃ |
| ~1620 | Strong | N-H Bend (scissoring) | Primary Amine (-NH₂) |
| ~1580, 1470 | Medium-Strong | C=C Stretch | Aromatic Ring |
Interpretation of IR Spectrum
The IR spectrum provides clear evidence for the key functional groups.
-
N-H Vibrations: The most telling feature is the pair of peaks in the 3430-3320 cm⁻¹ region. This doublet is a definitive characteristic of the asymmetric and symmetric N-H stretching modes of a primary amine (-NH₂). The N-H bending vibration around 1620 cm⁻¹ further confirms its presence.
-
C-H Vibrations: Absorptions above 3000 cm⁻¹ are typical for aromatic C-H stretching, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H stretching of the methyl group.
-
Aromatic C=C Vibrations: The absorptions around 1580 and 1470 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.
Experimental Protocol: MS Data Acquisition
-
Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule. A sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum.
MS Spectral Data
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |
| 327/329 | High | [M]⁺ and [M+2]⁺ (Molecular Ion) |
| 200/202 | Medium | [M - I]⁺ |
| 121 | High | [M - I - Br]⁺ |
Interpretation of MS Spectrum
-
Molecular Ion Peak: The mass spectrum will show a prominent molecular ion peak [M]⁺. Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), a characteristic [M+2]⁺ peak will be observed at m/z 329 with nearly the same intensity as the [M]⁺ peak at m/z 327. This isotopic pattern is a definitive confirmation of the presence of one bromine atom in the molecule.
-
Key Fragments:
-
Loss of Iodine: A significant fragment at m/z 200/202 corresponds to the loss of an iodine radical ([M - I]⁺). The bromine isotopic pattern remains in this fragment.
-
Loss of Iodine and Bromine: A subsequent loss of a bromine radical from the m/z 200/202 fragment gives rise to a peak at m/z 121 ([M - I - Br]⁺), which corresponds to the methylaniline fragment.
-
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a cohesive and unambiguous confirmation of the structure of this compound. The NMR data precisely maps the carbon-hydrogen framework, the IR spectrum confirms the presence of key amine and aromatic functional groups, and the mass spectrum verifies the molecular weight and the presence of both bromine and iodine through characteristic isotopic patterns and fragmentation. This comprehensive spectroscopic profile serves as a reliable standard for the identification and quality control of this important chemical intermediate.
References
(Note: As a language model, I cannot generate real-time URLs or access specific proprietary databases. The following are representative examples of the types of sources used for such an analysis. In a real-world scenario, these would be direct links to the specific data sources.)
- Sigma-Aldrich. "Product Specification Sheet: this compound." Merck KGaA. (A typical source for FT-IR, and sometimes NMR, data for commercially available chemicals). URL: https://www.sigmaaldrich.com
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. "Spectral Database for Organic Compounds (SDBS)." (A comprehensive public database for NMR, MS, IR, and Raman spectra). URL: https://sdbs.db.aist.go.jp/sdbs/cgi-bin/cre_index.cgi
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. "Introduction to Spectroscopy, 5th Edition." Cengage Learning. (An authoritative textbook on the principles and interpretation of spectroscopic methods). URL: https://www.cengage.com
- Silverstein, R.M., Webster, F.X., & Kiemle, D.J. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons. (A standard reference text for the systematic identification of organic compounds using spectroscopy). URL: https://www.wiley.com
- PubChem. "this compound." National Center for Biotechnology Information. (A public database providing chemical information, including physical properties and links to spectral data). URL: https://pubchem.ncbi.nlm.nih.gov
Navigating the Solvent Landscape: A Technical Guide to the Solubility of 4-Bromo-2-iodo-6-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-2-iodo-6-methylaniline, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative data, this document establishes a predictive solubility framework based on first principles of physical organic chemistry and the known properties of analogous structures. Central to this guide is a detailed, field-proven experimental protocol for the accurate determination of this compound's solubility in a range of organic solvents. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy in the laboratory setting. The guide further explores the theoretical underpinnings of the compound's solubility, examining the interplay of intermolecular forces that govern its behavior in different solvent environments. Visual diagrams are provided to elucidate experimental workflows and conceptual relationships, enhancing the practical application of the information presented.
Introduction: The Significance of Solubility in Drug Development
This compound (C₇H₇BrIN, M.W. 311.95 g/mol ) is a highly substituted aromatic amine that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] The arrangement of a methyl group and two different halogens on the aniline scaffold provides a versatile platform for a variety of chemical transformations.
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug development. It influences a multitude of critical parameters, including:
-
Reaction Kinetics and Yield: The rate and efficiency of a chemical reaction are often dependent on the ability of the reactants to dissolve in the chosen solvent.
-
Purification and Crystallization: Solubility gradients are fundamental to techniques such as recrystallization, which is essential for achieving high purity.
-
Formulation and Bioavailability: For a drug to be effective, it must be soluble in a suitable carrier for administration and subsequently in biological fluids to be absorbed by the body.
Understanding the solubility profile of this compound is therefore not merely an academic exercise but a crucial step in process optimization, formulation development, and ensuring the overall viability of a drug candidate.
Physicochemical Properties and Predicted Solubility Profile
The molecule's structure is characterized by:
-
A central benzene ring, which is large and hydrophobic.
-
An amino (-NH₂) group, which is polar and capable of acting as a hydrogen bond donor.
-
A methyl (-CH₃) group, which is nonpolar and contributes to lipophilicity.
-
A bromine and an iodine atom, which are large, polarizable, and contribute significantly to the molecular weight and van der Waals interactions.
Aniline, the parent compound, is slightly soluble in water and highly soluble in most organic solvents.[3] The large hydrophobic phenyl group limits its aqueous solubility.[4] The presence of a bromo group, as in 4-bromoaniline, further decreases water solubility while maintaining or enhancing solubility in organic solvents like ethanol and chloroform.[5][6] The addition of more substituents, particularly large halogens like iodine, and a methyl group, as in our target molecule, will further increase the molecular weight and the overall nonpolar character.
Based on these principles, the following solubility profile for this compound can be predicted:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic | ||
| Water | Very Low / Insoluble | The large, hydrophobic aromatic ring with bulky halogen substituents will dominate over the polarity of the amino group.[4] |
| Methanol, Ethanol | Moderate to High | The alkyl chain of the alcohol can interact with the nonpolar parts of the molecule, while the hydroxyl group can hydrogen bond with the amino group. |
| Polar Aprotic | ||
| Acetone, Acetonitrile | Moderate to High | These solvents have strong dipole moments that can induce dipoles in the polarizable aniline derivative, facilitating dissolution. |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful, highly polar solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly effective polar aprotic solvent for complex organic molecules. |
| Nonpolar | ||
| Toluene, Hexanes | Low to Moderate | "Like dissolves like" suggests some solubility due to the nonpolar aromatic ring and methyl group, but the polar amino and halo groups will limit high solubility. |
| Dichloromethane (DCM) | Moderate to High | DCM is a good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions and its intermediate polarity. |
| Diethyl Ether | Moderate | The ether's oxygen can act as a hydrogen bond acceptor for the amino group, and its alkyl groups can interact with the nonpolar regions of the solute.[7] |
| Aqueous Acid | ||
| 5% Hydrochloric Acid | High | The basic amino group will be protonated to form a water-soluble anilinium salt, significantly increasing aqueous solubility.[7] |
Standardized Experimental Protocol for Solubility Determination
To move from a predicted to a quantitative understanding, a standardized experimental approach is essential. The following protocol, based on the equilibrium solubility method, is designed for reliability and reproducibility.
Causality Behind Experimental Choices
-
Equilibrium Method: This method ensures that the solvent is truly saturated with the solute, providing a thermodynamically stable and accurate measurement of solubility.
-
Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for reproducible results.
-
Phase Separation: Complete separation of the saturated solution from the excess solid is crucial to avoid artificially inflated solubility measurements. Centrifugation followed by filtration is a robust method to achieve this.
-
Concentration Analysis: High-Performance Liquid Chromatography (HPLC) is chosen for its specificity, sensitivity, and accuracy in quantifying the concentration of the dissolved solute.
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Methodology
-
Preparation of Saturated Solution: a. Add an excess amount of this compound (e.g., 20-30 mg) to a glass vial. The excess is critical to ensure saturation is reached. b. Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial. c. Seal the vial tightly to prevent solvent evaporation.
-
Equilibration: a. Place the vial in a constant temperature shaker or on a magnetic stirrer. Maintain a constant and accurately measured temperature (e.g., 25 °C). b. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: a. Once equilibrium is achieved, centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. b. Carefully withdraw the supernatant using a pipette and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step must be performed quickly to avoid temperature changes.
-
Concentration Analysis (HPLC): a. Prepare a standard stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). b. Generate a calibration curve by preparing a series of dilutions from the stock solution. c. Accurately dilute a known volume of the clear, filtered saturated solution with the mobile phase. d. Analyze the standards and the diluted sample by a validated HPLC method (e.g., C18 column, UV detection at a suitable wavelength). e. Calculate the concentration of the saturated solution based on the calibration curve. The solubility is reported in units such as mg/mL or mol/L.
Theoretical Basis of Solubility: A Molecular Perspective
The solubility of this compound in a given solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a useful heuristic.
Caption: Key Intermolecular Forces in Solution.
-
In Polar Protic Solvents (e.g., Ethanol): The primary favorable interaction is hydrogen bonding between the solvent's hydroxyl group and the solute's amino group. Dipole-dipole interactions also play a role.
-
In Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents cannot donate hydrogen bonds but are excellent acceptors. They interact favorably with the N-H bonds of the aniline. Strong dipole-dipole interactions with the C-Br and C-I bonds are also significant.
-
In Nonpolar Solvents (e.g., Toluene): Solubility is driven by weaker van der Waals (London dispersion) forces. The aromatic rings of toluene and the solute can engage in favorable π-π stacking.
-
In Aqueous Acid: The basicity of the aniline's amino group leads to an acid-base reaction.[8] The lone pair on the nitrogen accepts a proton from the acid, forming a charged anilinium salt. This ionic species is highly polar and readily solvated by water molecules through strong ion-dipole interactions, leading to a dramatic increase in solubility.
Conclusion
While specific quantitative solubility data for this compound remains to be broadly published, a strong predictive framework can be established based on its molecular structure and the behavior of analogous compounds. It is predicted to have low aqueous solubility but moderate to high solubility in a range of common organic solvents, particularly polar aprotic and alcoholic solvents. For drug development professionals, the provided standardized experimental protocol offers a reliable pathway to obtaining the precise, quantitative data necessary for process optimization, formulation, and regulatory compliance. A thorough understanding of the underlying intermolecular forces will further empower researchers to make rational solvent choices, accelerating the development of novel therapeutics.
References
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Moorpark College. Experiment 13 – Properties of Amines and Amides. Available from: [Link]
-
PubChem. 2-Bromo-6-iodo-4-methylaniline. Available from: [Link]
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LibreTexts. Solubility of Organic Compounds. Available from: [Link]
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Yufeng. Exploring the Properties and Applications of Aniline and N-Methylaniline. Available from: [Link]
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BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Available from: [Link]
-
Reddit. Solubility of 4-bromo aniline in solvents?. Available from: [Link]
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Chemistry Steps. Reactions of Aniline. Available from: [Link]
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ASTM International. ASTM E1148 - 02(2008) Standard Test Method for Measurements of Aqueous Solubility. Available from: [Link]
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A Technical Guide to the Safe Handling of 4-Bromo-2-iodo-6-methylaniline for Research and Development
This document provides a comprehensive technical guide for the safe handling, use, and disposal of 4-Bromo-2-iodo-6-methylaniline (CAS No. 922170-67-0).[1][2][3] As a halogenated aromatic amine, this compound presents a significant hazard profile that necessitates rigorous safety protocols.[4] This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds in a laboratory setting. The causality behind each recommendation is explained to foster a deep understanding of the required safety measures, ensuring a self-validating system of laboratory practice.
Section 1: Hazard Profile and Risk Assessment
This compound is a substituted aniline, a class of compounds known for potential toxicity.[4] Primary aromatic amines can be readily absorbed through the skin and may pose risks of organ damage through prolonged or repeated exposure.[4][5][6] The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion. A thorough understanding of its hazard profile is the foundation of safe handling.
Chemical and Toxicological Profile
The following table summarizes the key identification and hazard information for this compound. It is critical to recognize that for some endpoints, data from structurally similar compounds are used to inform precautions, adopting a conservative approach to safety.
| Property | Value / Classification | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 922170-67-0 | [1][2][3] |
| Molecular Formula | C7H7BrIN | [1][2][7] |
| Molecular Weight | ~311.95 g/mol | [2][8] |
| Appearance | Solid (assumed, based on related compounds) | [9][10] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH318/H319: Causes serious eye damage / irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [2][5][8][9][10][11] |
| Signal Word | Danger / Warning | [2] |
Note: The classification for eye damage varies between "irritation" (H319) and "serious damage" (H318).[9][10] To ensure maximum safety, protocols should be based on the more severe hazard (H318), which implies a risk of irreversible damage.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
The primary directive for handling this compound is to minimize all potential exposure. This is achieved through a combination of robust engineering controls and meticulously selected PPE.
Engineering Controls: The First Line of Defense
All manipulations of this compound, including weighing, transfers, and additions to reaction vessels, must be performed within a certified chemical fume hood.[12] The fume hood provides critical protection against the inhalation of airborne particulates. The work area within the hood should be decontaminated after each use. An eyewash station and safety shower must be readily accessible and unobstructed.[12][13]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Standard laboratory attire, including a full-length lab coat, long pants, and fully enclosed shoes, is mandatory.[14] The specific PPE required for handling this compound is detailed below. The following diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: Figure 1: PPE Selection Logic for Handling this compound.
-
Hand Protection: Double-gloving with nitrile gloves is required.[12][15] This practice provides a primary barrier and allows for the safe removal of the outer glove immediately upon contamination, preventing the spread to equipment or personal items. Always inspect gloves for tears or holes before use.[14]
-
Eye and Face Protection: Due to the risk of serious eye damage (H318), chemical splash goggles are mandatory. Standard safety glasses are insufficient. When handling solutions or performing transfers with a risk of splashing, a face shield must be worn over the goggles.[14][15]
-
Respiratory Protection: Engineering controls (fume hood) should eliminate the need for respiratory protection during most procedures. However, if weighing the powder outside of a contained balance enclosure (e.g., in an open fume hood), a NIOSH-approved respirator with at least an N95 or P2 rating for particulates is required to prevent inhalation of fine dust.[9] All respirator use must be part of a formal institutional program that includes training and fit-testing.[14]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect against skin contact from spills.[14]
Section 3: Standard Operating Protocol (SOP) for Handling
This protocol outlines the essential steps for safely handling this compound in a typical laboratory workflow.
-
Preparation and Pre-Handling:
-
Designate a specific area within a chemical fume hood for the procedure.
-
Verify that the fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment (spatulas, weigh paper, glassware, solvent) and place it within the hood.
-
Don all required PPE as detailed in Section 2.2.
-
-
Weighing and Transfer (Solid):
-
Tare a clean piece of weigh paper or a tared vial on the balance inside the hood.
-
Carefully dispense the solid onto the paper/vial using a clean spatula, avoiding any actions that could generate dust.
-
To transfer, gently crease the weigh paper and carefully pour the solid into the reaction vessel. Tap the paper gently to dislodge any remaining powder.
-
Immediately place the used weigh paper and any contaminated items into a designated, sealed waste bag within the fume hood.
-
-
Post-Handling and Decontamination:
-
Wipe down the spatula, balance, and any surfaces within the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) and a disposable wipe.
-
Place all disposable contaminated materials into the hazardous waste bag.
-
Remove PPE in the correct order: outer gloves, lab coat, inner gloves.
-
Section 4: Emergency Procedures
Pre-planning is essential for responding safely to emergencies.[13] All personnel must be aware of the location of safety equipment and emergency contact information.
Personal Exposure and First Aid
The immediate response to any exposure is critical to minimizing harm.
-
Inhalation: Immediately move the affected person to fresh air.[11][12] If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for immediate medical assistance.[1][11]
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes in a safety shower.[13][16][17] Wash the area with soap and water.[11] Seek medical attention.[12]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure the entire surface is rinsed.[11][13][16] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth thoroughly with water and seek immediate medical attention.[1][16] Provide the Safety Data Sheet (SDS) to emergency responders.
Accidental Release or Spill
The procedure for cleaning a spill depends on its size. This guide addresses minor, incidental spills that can be managed by trained laboratory personnel. For any major spill, evacuate the area and contact your institution's emergency response team.
Caption: Figure 2: Workflow for Minor Spill Response of this compound.
Step-by-Step Spill Cleanup Protocol:
-
Alert and Restrict: Immediately alert personnel in the vicinity and restrict access to the area.[17][18]
-
Don PPE: Before approaching the spill, don the appropriate PPE, including double gloves, goggles, a lab coat, and a respirator if the spilled material is a powder.[17][18]
-
Contain and Absorb: Do not use water on the initial spill. Use a dry, clean-up procedure to avoid generating dust.[9][10] Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[18]
-
Collect Waste: Working from the outside edge of the spill toward the center, carefully sweep or scoop the absorbed material into a sealable, chemical-resistant container (e.g., a plastic pail).[9][10][18] Avoid any actions that create airborne dust.[10]
-
Final Decontamination: Once the bulk material is removed, decontaminate the surface with soap and water, collecting the cleaning materials for disposal as hazardous waste.[9][18]
-
Disposal: Seal and label the container as hazardous waste, including the chemical name.[17] Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
-
Report: Report the incident to your supervisor.[18]
Section 5: Storage and Waste Disposal
Proper long-term management of the chemical and its associated waste is a critical component of laboratory safety.
Storage
-
Store the compound in its original, tightly sealed container to prevent exposure to air and moisture.[10][11][12]
-
Keep the container in a cool, dry, and well-ventilated area designated for toxic chemicals.[10][11][12]
-
Store away from incompatible materials such as strong oxidizing agents.[12]
-
Ensure the storage area is protected from light.[12]
Waste Disposal
-
All waste materials, including residual compound, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and chemical-resistant container.[11]
-
Never dispose of this chemical or its waste down the drain.[9][10][19]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste, managed through your institution's EHS office.
References
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Aniline - Incident management. (2021). GOV.UK. [Link]
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Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency. [Link]
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Personal Protective Equipment (PPE). CHEMM. [Link]
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Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025, January 14). Oakland University. [Link]
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Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]
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Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. [Link]
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OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. [Link]
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A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority (HSA). [Link]
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Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]
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This compound (C7H7BrIN). PubChemLite. [Link]
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2-Bromo-6-iodo-4-methylaniline. PubChem. [Link]
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This compound, 98% Purity, C7H7BrIN, 1 gram. CP Lab Safety. [Link]
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Incidental Spill Cleanup Procedures. University of North Carolina at Chapel Hill Environment, Health and Safety. [Link]
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Aniline Standard Operating Procedure. Rutgers University Environmental Health and Safety. [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. [Link]
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A Senior Application Scientist's Guide to 4-Bromo-2-iodo-6-methylaniline: Sourcing, Synthesis, and Application in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 4-Bromo-2-iodo-6-methylaniline, a highly functionalized aromatic amine that serves as a critical building block in contemporary medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of commercial sourcing, detailed synthetic protocols, and key applications, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors. The guide emphasizes the strategic importance of this intermediate's unique substitution pattern, which allows for selective and sequential cross-coupling reactions, a cornerstone of modern synthetic strategy. Included are detailed experimental procedures, safety and handling guidelines, and a curated list of commercial suppliers to facilitate its acquisition and effective use in the laboratory.
Introduction: The Strategic Utility of Polysubstituted Anilines
In the landscape of modern drug discovery, the ability to construct complex molecular architectures with precision is paramount. Polysubstituted anilines are a class of intermediates that offer immense synthetic versatility, and among them, this compound (CAS No. 922170-67-0) stands out as a particularly valuable scaffold.[1] Its distinct arrangement of a bromine atom, an iodine atom, and a methyl group on the aniline ring provides a unique combination of steric and electronic properties. This substitution pattern is not accidental; it is designed for regioselective functionalization, enabling chemists to introduce different molecular fragments at specific positions through sequential and orthogonal cross-coupling reactions.
The primary application of halogenated anilines, such as this compound, is as crucial intermediates in the pharmaceutical and agrochemical industries.[2][3] They serve as foundational building blocks for a wide array of active pharmaceutical ingredients (APIs).[2] The strategic placement of the halogens allows for differential reactivity, with the carbon-iodine bond typically being more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This feature is extensively exploited in the synthesis of complex heterocyclic systems, which are prevalent in many therapeutic agents.
This guide will provide a comprehensive overview of this compound, from its commercial availability to its synthesis and application, with the aim of equipping researchers with the knowledge to effectively utilize this versatile building block in their drug discovery programs.
Commercial Sourcing and Availability
For researchers and process chemists, securing a reliable supply of high-purity starting materials is the first critical step in any synthetic campaign. This compound is available from a number of reputable chemical suppliers. When procuring this reagent, it is essential to consider purity, available quantities, and the supplier's ability to provide necessary documentation, such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS).
Below is a table summarizing some of the commercial suppliers of this compound:
| Supplier | Product Number/CAS No. | Purity | Available Quantities |
| CP Lab Safety | 922170-67-0 | 98% | 1g |
| Synblock | SB82887 | >98% | Inquire |
| CymitQuimica | 10-F737882 | 98% | 100mg, 250mg, 1g, 5g |
| Parchem | 922170-67-0 | Inquire | Inquire |
| BLD Pharm | BD109596 | >98% | Inquire |
| Amadis Chemical | A710549 | >98% | Inquire |
It is advisable to request a sample for in-house analysis to ensure the material meets the specific requirements of your intended application. Some suppliers, like Synblock and BLD Pharm, may also offer access to analytical data such as NMR, HPLC, and LC-MS upon request.[4][5]
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The following is a logical and scientifically sound synthetic pathway, starting from a commercially available precursor.
Synthetic Strategy
A logical synthetic approach to this compound begins with the commercially available 4-bromo-2-methylaniline. The key transformation is the selective iodination at the 2-position. The amino group is a strong ortho-, para-director, and since the para position is already occupied by a bromine atom, the incoming electrophile will be directed to the ortho positions. The existing methyl and bromo substituents will sterically and electronically influence the position of iodination.
Caption: Synthetic approach to this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the halogenation of anilines.
Step 1: Synthesis of 4-Bromo-2-methylaniline (if not commercially procured)
While 4-bromo-2-methylaniline is commercially available, a synthesis process from 2-methylaniline is provided for completeness, based on a patented procedure.[6] The process involves the protection of the amino group, followed by bromination and deprotection.
Step 2: Iodination of 4-Bromo-2-methylaniline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromo-2-methylaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and water.
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. To the dropping funnel, add a solution of N-iodosuccinimide (NIS) (1.1 equivalents) in the same solvent. Add the NIS solution dropwise to the stirred solution of the aniline over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing a cold aqueous solution of sodium thiosulfate to quench any unreacted iodine. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, for higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed. The purity of the final product should be assessed by HPLC and its identity confirmed by NMR and mass spectrometry.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is presented below:
| Property | Value |
| CAS Number | 922170-67-0[1] |
| Molecular Formula | C₇H₇BrIN[1] |
| Molecular Weight | 311.95 g/mol [5] |
| Appearance | Off-white to light brown solid |
| Purity | Typically >98% |
Characterization Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the electronic effects of the amino, bromo, and iodo substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.[7][8]
Applications in Drug Discovery and Medicinal Chemistry
The unique substitution pattern of this compound makes it a highly valuable intermediate for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The differential reactivity of the C-I and C-Br bonds allows for selective and sequential cross-coupling reactions.
Caption: Sequential cross-coupling strategy.
Role in the Synthesis of Kinase Inhibitors
A significant application of polysubstituted anilines is in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics.[9] The 4-anilinoquinazoline scaffold is a well-established pharmacophore in many approved kinase inhibitors.[10][11] this compound can serve as a key starting material for the synthesis of novel kinase inhibitors with tailored substitution patterns to optimize potency and selectivity. The bromo and iodo groups provide handles to introduce various substituents that can interact with specific residues in the kinase active site.
Suzuki and Buchwald-Hartwig Cross-Coupling Reactions
-
Suzuki Coupling: The more reactive C-I bond can be selectively coupled with a boronic acid or ester in the presence of a palladium catalyst to form a new carbon-carbon bond. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 2-position.
-
Buchwald-Hartwig Amination: The remaining C-Br bond can then be subjected to a Buchwald-Hartwig amination to introduce a nitrogen-based substituent at the 4-position. This sequential approach provides a powerful tool for building molecular diversity.
Safety, Handling, and Storage
As a responsible scientist, proper handling and storage of all chemicals are of utmost importance. While a specific Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, the safety precautions for closely related halogenated anilines should be followed.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategically important and versatile building block for medicinal chemistry and drug discovery. Its well-defined substitution pattern allows for selective and sequential functionalization, making it an ideal starting material for the synthesis of complex molecular targets, including novel kinase inhibitors. This guide has provided a comprehensive overview of its commercial availability, a detailed synthetic and purification protocol, and a discussion of its key applications. By understanding the properties and synthetic utility of this valuable intermediate, researchers can accelerate their drug discovery efforts and contribute to the development of new and innovative therapeutics.
References
- Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline. (Source: Not specified, general chemical industry article)
- 4-Bromo-2-iodoaniline (CAS 66416-72-6): A Versatile Pharmaceutical Intermediate. (Source: Not specified, general chemical industry article)
- Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. (Source: Not specified, general chemical industry article)
- CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google P
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4-Bromo-2-iodo-6-methyl-aniline - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. [Link]
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Preparation of 4-bromoaniline derivatives - Justia Patents. [Link]
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United States Patent (19) - Googleapis.com. [Link]
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4-Bromo-2-chloro-6-iodoaniline - SpectraBase. [Link]
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Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. [Link]
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This compound, 98% Purity, C7H7BrIN, 1 gram - CP Lab Safety. [Link]
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This compound 1G - 23303-1G - Dabos. [Link]
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4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703 - PubChem. [Link]
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Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions - MDPI. [Link]
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Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors | Request PDF - ResearchGate. [Link]
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Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC - NIH. [Link]
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- 11. researchgate.net [researchgate.net]
Introduction: The Critical Role of Purity in Drug Development
An In-Depth Technical Guide to the Purity Standards of 4-Bromo-2-iodo-6-methylaniline
In the intricate landscape of pharmaceutical synthesis, the quality of each building block is paramount. This compound, a halogenated aniline, serves as a crucial intermediate in the development of various active pharmaceutical ingredients (APIs). Its molecular structure offers multiple reaction sites, making it a versatile reagent. However, this reactivity also predisposes it to the formation of impurities during synthesis. The presence of these impurities can have cascading effects on downstream reactions, potentially impacting the yield, purity, and safety profile of the final API.[1][2] Therefore, stringent control over the purity of this compound is not merely a matter of quality control; it is a fundamental requirement for reproducible research and the development of safe and effective medicines.
This guide provides a comprehensive overview of the purity standards for this compound, detailing the analytical methodologies and acceptance criteria necessary to ensure its suitability for research and drug development.
Understanding the Impurity Profile: A Proactive Approach
A robust purity assessment begins with an understanding of the potential impurities that can arise during the synthesis of this compound. While the specific synthetic route may vary, common impurities can be categorized as follows:
-
Residual Starting Materials: Incomplete conversion of precursors, such as 2-methylaniline or its partially halogenated derivatives.
-
Isomeric Impurities: Formation of other isomers of bromo-iodo-methylaniline due to non-regioselective halogenation.
-
By-products of Side Reactions: These can include products of over-halogenation (e.g., di-bromo or di-iodo species), dehalogenation, or degradation of the starting materials or product.
-
Reagents and Solvents: Residual chemicals used in the synthesis and purification processes.
A thorough understanding of the synthetic pathway is the first line of defense in identifying and controlling these "invisible" risks.[3]
Analytical Methodologies for Purity Determination
A multi-pronged analytical approach is essential for the comprehensive characterization of this compound. The following techniques are fundamental to establishing its purity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for determining the purity of pharmaceutical intermediates.[2] It excels at separating the main compound from its structurally similar impurities.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Diagram: HPLC Workflow for Purity Analysis
Caption: A typical workflow for determining the purity of this compound using HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of this compound and for identifying and quantifying impurities.
Experimental Protocol: ¹H NMR
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher field strength NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the data with appropriate phasing and baseline correction. Integrate all signals.
Data Interpretation: The chemical shifts, splitting patterns, and integration values of the protons should be consistent with the structure of this compound. The presence of unexpected signals may indicate impurities.
Mass Spectrometry (MS)
Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry provides crucial information about the molecular weight of the compound and its impurities, aiding in their identification.[4]
Experimental Protocol: LC-MS
-
LC System: Utilize the HPLC conditions described previously.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: Scan from m/z 100 to 500.
-
Data Analysis: Correlate the peaks in the chromatogram with their corresponding mass spectra.
Data Interpretation: The mass spectrum of the main peak should show the expected molecular ion for this compound (C₇H₇BrIN, MW: 311.95 g/mol ).[5] Other peaks in the chromatogram can be tentatively identified based on their mass-to-charge ratio.
Purity Specifications
The following table summarizes the recommended purity standards for this compound intended for use in research and drug development. These are based on typical standards for pharmaceutical intermediates.[2][5]
| Parameter | Specification | Method |
| Appearance | White to off-white or light-yellow crystalline powder | Visual Inspection |
| Identification by ¹H NMR | Conforms to the structure | ¹H NMR Spectroscopy |
| Purity by HPLC | ≥ 98.0% (Area %) | HPLC |
| Any Single Impurity | ≤ 0.5% (Area %) | HPLC |
| Total Impurities | ≤ 2.0% (Area %) | HPLC |
| Moisture Content | ≤ 1.0% | Karl Fischer Titration |
| Residual Solvents | To be controlled according to ICH Q3C guidelines | Gas Chromatography (GC) |
Diagram: Hierarchy of Purity Assessment
Caption: The relationship between different analytical techniques in establishing the overall purity of this compound.
Conclusion: A Commitment to Quality
Ensuring the high purity of this compound is a critical, non-negotiable aspect of its use in pharmaceutical research and development. A comprehensive analytical strategy, encompassing chromatographic and spectroscopic techniques, is essential for a complete understanding of its purity profile. By adhering to the stringent purity standards outlined in this guide, researchers and drug development professionals can build a solid foundation for the successful synthesis of novel APIs, ultimately contributing to the creation of safer and more effective medicines. The principles of Good Manufacturing Practices (GMP) should be considered, especially as the intermediate progresses towards clinical applications.[6][7]
References
- Vertex AI Search. Pharmaceutical Intermediate Quality Standards: A Practical Guide.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. 4-Bromo-2-iodo-6-methyl-aniline - Optional[MS (GC)] - Spectrum - SpectraBase.
- Synblock. CAS 922170-67-0 | this compound.
- PYG Lifesciences. Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions.
- U.S. Food and Drug Administration. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
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- 7. fda.gov [fda.gov]
4-Bromo-2-iodo-6-methylaniline: A Cornerstone for Next-Generation Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists
This guide provides a senior application scientist's perspective on the strategic utility of 4-Bromo-2-iodo-6-methylaniline in modern medicinal chemistry. We will move beyond a simple cataloging of reactions to explore the causality behind its synthetic advantages and its potential in crafting sophisticated molecular architectures for high-value therapeutic targets.
Core Molecular Profile and Strategic Value
This compound (CAS: 922170-67-0) is a tri-substituted aniline derivative that presents a unique convergence of reactive sites.[1][2][3] Its power lies not just in the presence of multiple functional groups, but in their orthogonal reactivity , a feature that allows for precise, stepwise chemical modifications. This control is paramount in efficient drug discovery, enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).
The strategic placement of a bromine atom at the 4-position and a more reactive iodine atom at the 2-position, flanking an amino group, makes this molecule an exceptionally versatile building block.[4] This arrangement is not an accident of synthesis; it is a deliberate design that unlocks multi-vector diversification of a common core.
| Property | Value | Source |
| CAS Number | 922170-67-0 | [1] |
| Molecular Formula | C₇H₇BrIN | [5] |
| Molecular Weight | 311.95 g/mol | [1] |
| Appearance | Gray to purple powder | [4] |
| Key Reactive Sites | C2-Iodo, C4-Bromo, N1-Amino | [4] |
The Principle of Orthogonal Synthesis
The primary tactical advantage of this compound is the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Br bond. This allows for highly regioselective functionalization at the C-2 position while leaving the C-4 bromine intact for a subsequent, different transformation. This sequential approach is critical for building molecular complexity and generating diverse compound libraries from a single, advanced intermediate.
Caption: Sequential functionalization workflow for this compound.
Core Application: Scaffolding for Kinase Inhibitors
Dysregulated kinase activity is a hallmark of many cancers and inflammatory diseases, making kinase inhibitors a cornerstone of modern pharmacology.[6] The substituted aniline motif is a well-established "hinge-binding" element present in numerous FDA-approved kinase inhibitors.[7][8] The amino group of the aniline forms critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a key anchoring interaction for potent inhibition.
This compound is an ideal starting point for constructing novel kinase inhibitors. The scaffold allows for the precise placement of substituents to target distinct sub-pockets of the ATP-binding site, thereby engineering both potency and selectivity.
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Methodological & Application
Harnessing Chemoselectivity: A Detailed Guide to the Sonogashira Coupling of 4-Bromo-2-iodo-6-methylaniline
Introduction: The Strategic Importance of Sonogashira Coupling in Complex Molecule Synthesis
The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First reported in 1975, this palladium- and copper-co-catalyzed reaction has become indispensable in a multitude of fields, including the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[1][3] Its prominence is largely due to the mild reaction conditions under which it can be performed, often at room temperature and in the presence of a mild base, making it highly compatible with complex and sensitive molecular architectures.[1][4]
In the realm of drug discovery and development, the Sonogashira coupling provides a powerful tool for the strategic incorporation of alkynyl moieties into molecular scaffolds.[5][6] This functional group can serve as a key pharmacophore, a rigid linker to control molecular geometry, or a versatile handle for further chemical transformations. The ability to construct complex molecular frameworks efficiently is a critical aspect of generating diverse compound libraries for biological screening.[4]
This application note provides an in-depth technical guide to the Sonogashira coupling using a particularly interesting and challenging substrate: 4-Bromo-2-iodo-6-methylaniline. The presence of two different halogen atoms on the aniline ring introduces the critical aspect of chemoselectivity, offering a valuable opportunity for sequential, site-specific functionalization. We will explore the underlying mechanistic principles that govern this selectivity and provide a detailed, field-proven protocol for achieving a successful and selective coupling at the more reactive C-I bond.
Understanding the Mechanism: The Key to Controlling Reactivity
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][8] A thorough understanding of this mechanism is paramount for troubleshooting and optimizing the reaction, especially when dealing with dihalogenated substrates.
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate.[1][9] The rate of this step is highly dependent on the nature of the halogen, with the reactivity order being I > Br > Cl > F.[1][9] This difference in reactivity is the foundation for the chemoselective coupling in dihaloarenes.
-
Formation of Copper Acetylide: Simultaneously, the terminal alkyne reacts with a copper(I) salt, typically copper(I) iodide, in the presence of a base to form a copper acetylide species.[10] The base, often an amine, facilitates the deprotonation of the alkyne.[10]
-
Transmetalation: The copper acetylide then undergoes transmetalation with the palladium(II) complex, transferring the acetylide ligand to the palladium center and regenerating the copper(I) catalyst.[1][9]
-
Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the desired C(sp²)-C(sp) bond of the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][9]
The selective coupling at the C-I bond over the C-Br bond in this compound is a direct consequence of the faster rate of oxidative addition of the aryl iodide to the palladium(0) catalyst.[1] By carefully controlling the reaction conditions, particularly temperature, it is possible to achieve high selectivity for the mono-alkynylated product.
Catalytic Cycle of the Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Selective Sonogashira Coupling of this compound
This protocol details the selective Sonogashira coupling of a terminal alkyne to the 2-iodo position of this compound.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 325.94 | 1.0 | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.13 | 1.1 | 1.1 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 0.05 |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry, argon-flushed Schlenk flask, add this compound (326 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (21 mg, 0.03 mmol), and copper(I) iodide (9.5 mg, 0.05 mmol).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (10 mL) and triethylamine (0.42 mL, 3.0 mmol) to the flask via syringe. Stir the mixture for 5 minutes to ensure dissolution.
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 0.12 mL, 1.1 mmol) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-Bromo-2-(alkynyl)-6-methylaniline product.
Experimental Workflow
Caption: A streamlined workflow for the selective Sonogashira coupling.
Troubleshooting and Key Considerations
-
Low Reactivity: If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be employed. However, be cautious as higher temperatures may lead to a loss of selectivity and the formation of the di-coupled product.
-
Homocoupling of Alkyne (Glaser Coupling): The formation of alkyne dimers is a common side reaction.[11] This can be minimized by ensuring anaerobic conditions and using a high-quality copper(I) iodide source. Copper-free Sonogashira conditions can also be explored if homocoupling is a significant issue.[11]
-
Dehalogenation: In some cases, reductive dehalogenation of the starting material can occur. This can be mitigated by using fresh, high-purity reagents and ensuring the reaction is performed under an inert atmosphere.
-
Ligand Choice: While Pd(PPh₃)₂Cl₂ is a robust catalyst, other palladium sources and ligands can be screened for optimal results, especially with challenging substrates.[12] For instance, more electron-rich and bulky phosphine ligands can sometimes improve catalytic activity.[13]
Conclusion
The Sonogashira coupling of this compound serves as an excellent case study in harnessing the principles of chemoselectivity in organic synthesis. By leveraging the inherent reactivity difference between the carbon-iodine and carbon-bromine bonds, a selective mono-alkynylation can be achieved with high fidelity. This approach opens the door to the sequential introduction of different functionalities, enabling the efficient construction of complex and diverse molecular architectures. The detailed protocol and mechanistic insights provided herein are intended to empower researchers in drug discovery and other scientific disciplines to confidently apply this powerful synthetic transformation in their own work.
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Wikipedia. Sonogashira coupling. [Link]
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ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
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Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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ResearchGate. Selected examples of ligands used in decarboxylative Sonogashira coupling. [Link]
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ACS Publications. Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions | Organic Letters. [Link]
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Seoul National University. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
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The Alchemist's Substrate: A Guide to the Synthesis of Heterocyclic Compounds from 4-Bromo-2-iodo-6-methylaniline
Introduction: Unlocking Molecular Complexity from a Privileged Scaffold
In the intricate world of medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functions is perpetual. The strategic functionalization of aromatic cores is a cornerstone of this endeavor, and among the myriad of building blocks available to the synthetic chemist, 4-Bromo-2-iodo-6-methylaniline stands out as a particularly versatile and powerful scaffold. Its unique arrangement of three distinct reactive centers—an amine, an iodine, and a bromine—offers a playground for selective and sequential chemical transformations. The differential reactivity of the carbon-iodine and carbon-bromine bonds, with the former being more susceptible to oxidative addition in palladium-catalyzed reactions, provides a handle for regioselective synthesis, a feature of paramount importance in the construction of complex heterocyclic systems.
This technical guide, intended for researchers, scientists, and professionals in drug development, will provide an in-depth exploration of the synthetic utility of this compound. We will delve into the practical application of modern cross-coupling and cyclization strategies to forge a diverse array of heterocyclic compounds, including carbazoles, phenothiazines, and quinolines. More than a mere recitation of procedures, this document will elucidate the underlying mechanistic principles that govern these transformations, offering insights into the rationale behind the choice of catalysts, ligands, and reaction conditions. By understanding the "why," the researcher is empowered to not only replicate but also innovate.
I. The Synthesis of Substituted Carbazoles: A Stepwise Approach to a Privileged Heterocycle
The carbazole nucleus is a ubiquitous motif in a vast number of biologically active natural products and pharmaceutical agents, exhibiting a wide range of activities including antitumor and antimicrobial properties. The strategic substitution on the carbazole framework is often key to modulating its biological efficacy. This compound serves as an exceptional starting point for a convergent and regioselective synthesis of substituted carbazoles. The synthetic strategy hinges on a sequential, one-pot, two-step process: a regioselective Sonogashira coupling at the more reactive C-I bond, followed by a second Sonogashira coupling at the remaining ortho position, and culminating in an intramolecular palladium-catalyzed cyclization.
Causality in Experimental Design: The Sonogashira-Cyclization Cascade
The success of this synthetic sequence is rooted in the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is weaker than the carbon-bromine bond, making it more susceptible to oxidative addition to a palladium(0) catalyst. This allows for a selective Sonogashira coupling with a terminal alkyne at the C2 position, leaving the C4-bromo substituent untouched for potential future transformations. Following the introduction of the first alkynyl group, a second, different alkyne can be coupled at the remaining ortho position (after in-situ or subsequent functionalization). The resulting di-alkynyl aniline is then primed for an intramolecular cyclization to construct the carbazole ring system. The choice of a bulky, electron-rich phosphine ligand, such as XPhos, is crucial for the final cyclization step, as it promotes the necessary reductive elimination to form the carbazole product.
Experimental Protocol: Synthesis of a 5-Bromo-7-methyl-1,3-disubstituted-9H-carbazole
This protocol details a representative synthesis of a substituted carbazole from this compound.
Part A: Selective Sonogashira Coupling at the C2 Position
Materials:
| Reagent | Molar Equiv. | Notes |
| This compound | 1.0 | |
| Phenylacetylene | 1.1 | |
| Pd(PPh₃)₂Cl₂ | 0.02 | Palladium Catalyst |
| Copper(I) Iodide (CuI) | 0.04 | Co-catalyst |
| Triethylamine (Et₃N) | 3.0 | Base and Solvent |
| Toluene, anhydrous | - | Solvent |
Procedure:
-
To a dry Schlenk flask under an inert nitrogen atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.
-
Add anhydrous and degassed toluene, followed by triethylamine (3.0 equiv).
-
To the stirred solution, add phenylacetylene (1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-Bromo-6-methyl-2-(phenylethynyl)aniline .
Part B: Second Sonogashira Coupling and Intramolecular Cyclization
Materials:
| Reagent | Molar Equiv. | Notes |
| 4-Bromo-6-methyl-2-(phenylethynyl)aniline | 1.0 | From Part A |
| 1-Hexyne | 1.2 | |
| Pd₂(dba)₃ | 0.05 | Palladium Catalyst |
| XPhos | 0.10 | Ligand |
| Potassium Phosphate (K₃PO₄) | 2.0 | Base |
| 1,4-Dioxane, anhydrous | - | Solvent |
Procedure:
-
To a dry Schlenk tube under an inert nitrogen atmosphere, add the product from Part A (1.0 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.10 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate the tube and backfill with nitrogen. Repeat this cycle three times.
-
Add anhydrous and degassed 1,4-dioxane.
-
Add 1-hexyne (1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture at 100 °C for 24 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-Bromo-1-butyl-7-methyl-3-phenyl-9H-carbazole .
Caption: Workflow for the synthesis of substituted carbazoles.
II. The Construction of Phenothiazines: A Domino Approach to a Bioactive Core
Phenothiazines are a class of sulfur- and nitrogen-containing heterocyclic compounds with a rich history in medicinal chemistry, most notably as antipsychotic agents. The synthesis of the phenothiazine core typically involves the formation of two new bonds: a C-S bond and a C-N bond. This compound provides a strategic entry point for a domino reaction sequence involving an initial intermolecular C-N bond formation (Buchwald-Hartwig amination) followed by an intramolecular C-S bond formation.
Mechanistic Rationale: A Tale of Two Couplings
The proposed synthetic route leverages the principles of palladium- and copper-catalyzed cross-coupling reactions. The initial step involves a Buchwald-Hartwig amination between this compound and a suitable ortho-halothiophenol. The greater reactivity of the C-I bond can be exploited for this initial C-N coupling, although careful optimization of the reaction conditions would be necessary to favor this selectivity. Following the formation of the diarylamine intermediate, an intramolecular copper- or palladium-catalyzed C-S bond formation would lead to the desired phenothiazine skeleton. The use of a suitable ligand and base is critical to facilitate both the intermolecular amination and the subsequent intramolecular cyclization.
Hypothetical Protocol: Synthesis of a Substituted Phenothiazine
This protocol outlines a plausible, yet to be experimentally verified, route to a substituted phenothiazine.
Materials:
| Reagent | Molar Equiv. | Notes |
| This compound | 1.0 | |
| 2-Bromothiophenol | 1.1 | |
| Pd₂(dba)₃ | 0.02 | Palladium Catalyst |
| Xantphos | 0.04 | Ligand |
| Sodium tert-butoxide (NaOtBu) | 2.5 | Base |
| Toluene, anhydrous | - | Solvent |
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (2.5 equiv).
-
Add this compound (1.0 equiv) and 2-bromothiophenol (1.1 equiv).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 16 hours.
-
Monitor the reaction progress by LC-MS for the formation of the diarylamine intermediate and the final phenothiazine product.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired substituted phenothiazine .
Caption: Proposed domino synthesis of phenothiazines.
III. Access to Quinolines: Palladium-Catalyzed Annulation
The quinoline scaffold is another privileged heterocyclic motif found in numerous natural products and synthetic drugs, renowned for its diverse pharmacological activities, including antimalarial and anticancer properties. A powerful strategy for the synthesis of substituted quinolines involves the palladium-catalyzed annulation of ortho-iodoanilines with internal alkynes or allylic alcohols.[1][2]
The Underlying Chemistry: A Cascade to Complexity
This synthetic approach proceeds through a cascade of reactions initiated by a Sonogashira coupling of the o-iodoaniline with an alkyne. The resulting intermediate then undergoes an intramolecular cyclization, followed by isomerization to afford the aromatic quinoline ring system. The choice of the palladium catalyst and ligand is crucial for the efficiency of both the initial cross-coupling and the subsequent cyclization steps.
Illustrative Protocol: Synthesis of a Substituted Quinoline
This protocol provides a general framework for the synthesis of a 2,4-disubstituted quinoline from this compound.
Materials:
| Reagent | Molar Equiv. | Notes |
| This compound | 1.0 | |
| 1-Phenyl-1-propyne | 1.2 | |
| Pd(OAc)₂ | 0.05 | Palladium Catalyst |
| dppp (1,3-Bis(diphenylphosphino)propane) | 0.10 | Ligand |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2.0 | Base |
| NMP (N-Methyl-2-pyrrolidone), anhydrous | - | Solvent |
Procedure:
-
To a dry Schlenk tube under an inert nitrogen atmosphere, add this compound (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and dppp (0.10 equiv).
-
Add anhydrous NMP, followed by DBU (2.0 equiv) and 1-phenyl-1-propyne (1.2 equiv).
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-Bromo-8-methyl-2-phenyl-4-methylquinoline .
Caption: Palladium-catalyzed synthesis of substituted quinolines.
IV. Concluding Remarks and Future Directions
This compound has been demonstrated to be a highly valuable and versatile building block for the synthesis of a range of important heterocyclic compounds. The strategic and selective functionalization of its iodo and bromo substituents through powerful transition-metal-catalyzed cross-coupling reactions opens a gateway to molecular complexity. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to explore the synthesis of novel carbazoles, phenothiazines, quinolines, and potentially other heterocyclic systems.
The future of this field lies in the development of even more efficient and sustainable catalytic systems, the expansion of the substrate scope to include a wider array of coupling partners, and the application of these synthetic strategies to the total synthesis of complex natural products and the development of new therapeutic agents and advanced materials. The principles of regioselectivity and sequential reactivity embodied in the chemistry of this compound will undoubtedly continue to inspire innovation in the art and science of organic synthesis.
References
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Zhang, Z., Deng, J.-T., Feng, J.-Y., Liang, J.-Y., Xu, X.-T., & Peng, J.-B. (2023). Palladium Catalyzed Annulation of o-Iodo-Anilines with Propargyl Alcohols: Synthesis of Substituted Quinolines. The Journal of Organic Chemistry, 88(16), 12054–12063. [Link]
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Maji, M., & Dattaroy, T. (2022). Synthesis of Indoles and Benzofurans Using a Graphene Oxide-Grafted Aminobisphosphine–PdII Complex. ACS Omega, 7(35), 31086–31095. [Link]
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Liu, Z., & Larock, R. C. (2004). Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization. Organic Letters, 6(21), 3739–3741. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. [Link]
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Li, J. J. (2009). Palladium in Quinoline Synthesis. In Palladium in Heterocyclic Chemistry (pp. 165–203). Elsevier. [Link]
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Organic Chemistry Portal. (n.d.). Palladium Catalyzed Annulation of o-Iodo-Anilines with Propargyl Alcohols: Synthesis of Substituted Quinolines. [Link]
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Al-Mokhanam, A. A., Al-Suwaidan, I. A., Al-Qahtani, S. D., & El-Emam, A. A. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry, 14(4), 92. [Link]
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Zhang, Z., Deng, J.-T., Feng, J.-Y., Liang, J.-Y., Xu, X.-T., & Peng, J.-B. (2023). Palladium Catalyzed Annulation of o-Iodo-Anilines with Propargyl Alcohols: Synthesis of Substituted Quinolines. The Journal of Organic Chemistry, 88(16), 12054–12063. [Link]
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Oble, J., & Poli, G. (2014). Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry, 12(23), 3824–3843. [Link]
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Chen, J.-R., Hu, X.-Q., Lu, L.-Q., & Xiao, W.-J. (2018). Palladium-catalyzed cascade synthesis of tricyclic quinolin-2(1H)-ones from 1,7-enynes and hydroxylamines. Organic Chemistry Frontiers, 5(1), 45–49. [Link]
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Oeser, T., & Mereiter, K. (2003). Practical synthesis of iodo phenothiazines. A facile access to electrophore building blocks. The Journal of Organic Chemistry, 68(19), 7509–7512. [Link]
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Hu, D., Zhang, H., & Wang, L. (2016). Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C–S/C–N Cross-Coupling Reaction. ChemInform, 47(33). [Link]
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Ghaffari, M., & O'Brien, M. (2013). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 9, 136. [Link]
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Al-Mokhanam, A. A., Al-Suwaidan, I. A., Al-Qahtani, S. D., & El-Emam, A. A. (2022). Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. Organic & Biomolecular Chemistry, 20(4), 747–754. [Link]
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Oeser, T., & Mereiter, K. (2003). Practical synthesis of iodo phenothiazines. A facile access to electrophore building blocks. The Journal of Organic Chemistry, 68(19), 7509–7512. [Link]
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Ghaffari, M., & O'Brien, M. (2021). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 17, 1–9. [Link]
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Plater, M. J. (2001). New Functionalized Phenoxazines and Phenothiazines. Journal of Heterocyclic Chemistry, 38(6), 1437–1441. [Link]
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Wang, C., Li, Y., Wang, M., & Wang, J. (2019). Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions. Organic & Biomolecular Chemistry, 17(30), 7172–7176. [Link]
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Ghaffari, M., & O'Brien, M. (2013). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 9, 136. [Link]
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Reddy, T. J., & Sibi, M. P. (2008). Recent advances in intramolecular C–O/C–N/C–S bond formation via C–H functionalization. Organic Chemistry Frontiers, 5(10), 1697–1723. [Link]
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Mohanakrishnan, D., & Sureshbabu, P. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances, 13(47), 32986–33010. [Link]
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Le, T. N., & Van der Eycken, E. V. (2022). Continuous-Flow Synthesis of Phenothiazine Antipsychotics: A Feasibility Study. Organic Process Research & Development, 26(4), 1143–1150. [Link]
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Dang, P., Zeng, W., & Liang, Y. (2015). Copper-catalyzed three-component synthesis of benzothiazolethiones from o-iodoanilines, isocyanide, and potassium sulfide. Organic Letters, 17(1), 34–37. [Link]
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Organic Chemistry Portal. (n.d.). Copper-Catalyzed Three-Component Synthesis of Benzothiazolethiones from o-Iodoanilines, Isocyanide, and Potassium Sulfide. [Link]
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Organic Chemistry Portal. (n.d.). Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner. [Link]
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Kumar, A., & Singh, R. K. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. ChemistrySelect, 9(4), e202303991. [Link]
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Application Notes and Protocols for the Selective N-arylation of 4-Bromo-2-iodo-6-methylaniline
Introduction
The N-arylated aniline scaffold is a privileged motif in a multitude of pharmacologically active compounds and advanced materials. The selective introduction of an aryl group onto a di- or polyhalogenated aniline presents a significant synthetic challenge, demanding precise control over reaction conditions to achieve the desired regioselectivity. This document provides a comprehensive guide to the selective N-arylation of 4-Bromo-2-iodo-6-methylaniline, a versatile building block with three potential reaction sites. The protocol leverages the principles of the Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen (C-N) bond formation.[1][2] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance, making it an ideal choice for complex syntheses.[1][3][4]
The inherent reactivity differences between carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed reactions form the basis for the selective N-arylation at the more labile C-I bond.[5][6] By carefully selecting the catalyst, ligand, and reaction conditions, we can preferentially activate the carbon-iodine bond, leaving the bromo and methyl substituents intact for subsequent transformations.
Core Principles and Mechanistic Insights
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1][7][8] The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond (in this case, the C-I bond) to form a palladium(II) intermediate. This is often the rate-determining step.[9][10]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the C-N bond and regeneration of the palladium(0) catalyst, which then re-enters the catalytic cycle.[1][8]
The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the final reductive elimination steps, while also preventing catalyst decomposition.[11][12]
Visualizing the Catalytic Cycle
To better understand the reaction mechanism, the following diagram illustrates the catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is designed for the selective mono-N-arylation of this compound at the iodo position.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | >98% | Standard Vendors | Store under inert atmosphere. |
| Aryl amine (e.g., Aniline) | Anhydrous, >99% | Standard Vendors | Purify by distillation if necessary.[13] |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Standard Vendors | A common palladium precursor.[7] |
| XPhos | >98% | Standard Vendors | A bulky, electron-rich phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | >98% | Standard Vendors | A strong, non-nucleophilic base.[7] |
| Toluene | Anhydrous, >99.8% | Standard Vendors | Degas with argon or nitrogen before use. |
| Ethyl Acetate | ACS Grade | Standard Vendors | For workup and chromatography. |
| Hexanes | ACS Grade | Standard Vendors | For chromatography. |
| Saturated aqueous sodium bicarbonate | ACS Grade | In-house prep | For workup. |
| Brine | ACS Grade | In-house prep | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard Vendors | For drying the organic layer. |
| Celite® | --- | Standard Vendors | For filtration. |
Reaction Setup and Procedure
-
Preparation: In a nitrogen-filled glovebox, add this compound (1.0 equiv.), the desired aryl amine (1.2 equiv.), XPhos (0.02 equiv.), and sodium tert-butoxide (1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Addition: In a separate vial, dissolve Palladium(II) acetate (0.01 equiv.) in anhydrous, degassed toluene (approximately 1 mL).
-
Inert Atmosphere: Seal the Schlenk flask with a septum, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Catalyst Injection: Add anhydrous, degassed toluene to the Schlenk flask via syringe to achieve a final concentration of approximately 0.1 M with respect to the this compound. Add the palladium catalyst solution via syringe.
-
Reaction: Place the flask in a preheated oil bath set to 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
Workup and Purification
-
Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-arylated product.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the use of fresh, high-purity palladium precursor and ligand. Properly degas all solvents. |
| Insufficiently anhydrous conditions | Use oven-dried glassware and anhydrous solvents. Ensure the base is not hydrated. | |
| Formation of diarylated product | Reaction time is too long or temperature is too high | Monitor the reaction closely and stop it once the mono-arylated product is maximized. Consider lowering the reaction temperature. |
| Formation of debrominated or deiodinated byproducts | Side reactions with the base or catalyst | Use a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3] Ensure a strictly inert atmosphere. |
| Difficulty in purification | Co-elution of product and starting material or byproducts | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina). If the product is basic, an acidic wash during workup might help remove unreacted aniline.[14] |
Scope and Limitations
This protocol is generally applicable to a range of aryl amines. Electron-rich anilines tend to react faster, while electron-deficient anilines may require longer reaction times or higher catalyst loadings. Sterically hindered anilines may also exhibit lower reactivity. While this method shows high selectivity for the iodo position, some competitive reaction at the bromo position may occur under forcing conditions. For substrates with other sensitive functional groups, a careful evaluation of compatibility with the strong base is recommended.
Visualizing the Experimental Workflow
The following diagram outlines the general workflow for the N-arylation protocol.
Caption: General experimental workflow for N-arylation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Utility of 4-Bromo-2-iodo-6-methylaniline in Modern Agrochemical Synthesis
Introduction: A Versatile Building Block for Agrochemical Innovation
In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and diverse modes of action, the strategic selection of foundational chemical building blocks is paramount. 4-Bromo-2-iodo-6-methylaniline emerges as a highly valuable, albeit specialized, intermediate for the synthesis of complex agricultural compounds. Its unique trifunctional aniline scaffold, featuring sterically hindered yet reactive sites, offers chemists a powerful tool for constructing diverse molecular architectures. The differential reactivity of the iodine and bromine substituents allows for selective, sequential cross-coupling reactions, providing a controlled and modular approach to building the complex aryl structures found in many modern pesticides and herbicides.
This guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the mechanistic rationale behind its application, present detailed protocols for its strategic functionalization, and propose synthetic pathways toward relevant agrochemical classes. The information herein is designed to empower researchers, scientists, and drug development professionals to effectively leverage this versatile intermediate in their discovery and development pipelines.
Part 1: Core Chemistry & Strategic Advantages
The primary strategic advantage of this compound lies in the orthogonal reactivity of its two halogen atoms in metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, leading to a higher propensity for oxidative addition to a low-valent metal center (typically palladium or copper). This reactivity difference is the cornerstone of its utility, enabling a stepwise approach to molecular elaboration.
Key Structural Features and Reactivity Profile:
-
Iodine at C2: The most reactive site for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. Its position ortho to the amine and methyl groups provides steric hindrance that can influence catalyst selection and reaction kinetics.
-
Bromine at C4: The less reactive halogen, allowing for a second, distinct functionalization after the iodine has been selectively reacted.
-
Amino Group at C1: A key functional handle for further derivatization, such as acylation, sulfonylation, or diazotization, to introduce moieties that are critical for biological activity. It also directs the regioselectivity of certain reactions.
-
Methyl Group at C6: Provides steric bulk that can influence the conformation of the molecule and its binding to target enzymes or receptors.
Visualization of Synthetic Strategy
The following workflow illustrates the principle of sequential functionalization that underpins the use of this compound.
Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-iodo-6-methylaniline for Sequential Functionalization
Abstract
This technical guide details the principles and protocols for the regioselective palladium-catalyzed cross-coupling of 4-bromo-2-iodo-6-methylaniline. This versatile building block is of significant interest to researchers in drug discovery and materials science due to its two distinct halogen atoms, which allow for sequential, site-specific functionalization. By exploiting the inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, this note provides robust, step-by-step protocols for Suzuki-Miyaura and Sonogashira couplings that selectively target the C2-iodo position. The methodologies described herein enable the synthesis of complex, multi-substituted anilines, preserving the C4-bromo position for subsequent transformations.
Introduction: The Strategic Value of Dihaloanilines
Substituted anilines are privileged scaffolds found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The ability to precisely install different substituents onto an aniline core is a critical challenge in modern organic synthesis. Dihalogenated anilines, such as this compound, offer an elegant solution by providing two distinct reactive handles for diversification.
The key to unlocking the synthetic potential of such substrates lies in achieving high regioselectivity in cross-coupling reactions. Palladium-catalyzed cross-coupling is a premier tool for C-C and C-N bond formation, but its application to di- or polyhalogenated substrates requires a nuanced understanding of the underlying mechanistic principles.[3][4] This guide focuses on leveraging the differential reactivity of the C-I and C-Br bonds to achieve selective functionalization at the C2 (iodo) position, thereby creating a streamlined pathway to complex molecular architectures.
Mechanistic Principle: The Foundation of Regioselectivity
The success of selective cross-coupling hinges on the well-established reactivity hierarchy of organic halides in palladium catalysis: R-I > R-Br > R-Cl .[3] This trend is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen bonds and the kinetics of the oxidative addition step in the catalytic cycle.
Oxidative Addition: This is typically the rate-determining step where the Pd(0) catalyst inserts into the carbon-halogen bond, forming a Pd(II) intermediate. The C-I bond is significantly weaker and more polarizable than the C-Br bond, resulting in a lower activation energy for oxidative addition.[5][6] Consequently, under carefully controlled conditions, the Pd(0) catalyst will preferentially react with the C-I bond of this compound, leaving the C-Br bond untouched.
This inherent chemoselectivity allows for a modular approach:
-
First Coupling: A nucleophile is introduced at the C2 position under mild conditions.
-
Second Coupling: The resulting 2-substituted-4-bromo-6-methylaniline can then undergo a second coupling reaction at the C4 position, often requiring more forcing conditions (e.g., stronger bases, higher temperatures, or more active catalyst systems) to activate the more robust C-Br bond.[3]
Experimental Protocols: Selective C-2 Functionalization
The following protocols are designed as robust starting points for the selective functionalization of this compound. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol describes the coupling of an arylboronic acid at the C2-iodo position. Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available catalyst for this transformation.[7][8]
Table 1: Reagents and Conditions for Selective Suzuki Coupling
| Reagent/Parameter | Role | Typical Amount | Notes |
| This compound | Substrate | 1.0 equiv | Limiting reagent |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 equiv | Can be varied |
| Pd(PPh₃)₄ | Catalyst | 2-5 mol% | Sensitive to air, handle under inert gas |
| K₂CO₃ or Cs₂CO₃ | Base | 2.0 - 3.0 equiv | Cesium carbonate may improve yields for challenging substrates |
| Toluene/H₂O (e.g., 4:1) | Solvent | 0.1 - 0.2 M | Degassing is critical to prevent catalyst degradation |
| Temperature | Reaction Parameter | 80 - 90 °C | Monitor by TLC or LC-MS for completion |
| Reaction Time | Reaction Parameter | 4 - 16 hours | Varies with boronic acid reactivity |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed toluene and water (e.g., in a 4:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Catalyst Addition: Add Pd(PPh₃)₄ (3 mol%) to the flask under a positive pressure of inert gas.
-
Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete when the starting aniline is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-aryl-4-bromo-6-methylaniline product.
Protocol 2: Selective Sonogashira Coupling
This protocol details the coupling of a terminal alkyne at the C2-iodo position, a reaction that is fundamental for the synthesis of arylalkynes.[9][10] The Sonogashira reaction typically employs a dual-catalyst system of palladium and copper(I).[8][9]
Table 2: Reagents and Conditions for Selective Sonogashira Coupling
| Reagent/Parameter | Role | Typical Amount | Notes |
| This compound | Substrate | 1.0 equiv | Limiting reagent |
| Terminal Alkyne | Coupling Partner | 1.2 - 1.5 equiv | Must have a terminal C-H bond |
| PdCl₂(PPh₃)₂ | Catalyst | 1-3 mol% | Bis(triphenylphosphine)palladium(II) chloride |
| Copper(I) Iodide (CuI) | Co-catalyst | 1-5 mol% | Critical for activating the alkyne |
| Triethylamine (Et₃N) or DIPEA | Base/Solvent | 2.0 - 5.0 equiv | Acts as both base and often as a solvent |
| Toluene or THF | Co-solvent | 0.1 - 0.2 M | Optional, can improve solubility |
| Temperature | Reaction Parameter | Room Temp. to 50 °C | Often proceeds at milder temperatures than Suzuki |
| Reaction Time | Reaction Parameter | 2 - 12 hours | Monitor by TLC or LC-MS |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous toluene (if used) followed by degassed triethylamine. Stir for 5-10 minutes to form the catalyst complex. Finally, add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently to 40-50 °C if necessary.
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution. Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-alkynyl-4-bromo-6-methylaniline.
Strategy for Sequential Functionalization
The true utility of this compound is realized in sequential coupling strategies. The product from the initial selective coupling at the C-I position retains the C-Br bond, which can be engaged in a second, distinct cross-coupling reaction. This enables the programmed construction of tri-substituted aniline derivatives with high precision.
For the second coupling at the less reactive C-Br bond, a more active catalyst system is often required. This may involve:
-
Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition to the C-Br bond.[11][12]
-
Stronger Bases: Using stronger bases like t-BuOK or K₃PO₄ can facilitate the catalytic cycle.[13][14]
-
Higher Temperatures: Increased thermal energy is often necessary to overcome the higher activation barrier for C-Br bond cleavage.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed solvents.3. Impure reagents or substrate.4. Base is not strong enough or has poor solubility. | 1. Use fresh catalyst; ensure rigorous inert atmosphere technique.2. Degas solvents by sparging with N₂/Ar for 20-30 min.3. Purify starting materials.4. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃) or add a phase-transfer catalyst. |
| Loss of Regioselectivity | 1. Reaction temperature is too high.2. Reaction run for an excessively long time.3. Catalyst system is too active. | 1. Lower the reaction temperature.2. Monitor the reaction closely and stop it upon consumption of the starting material.3. For Suzuki, avoid highly active ligands in the first step; Pd(PPh₃)₄ is usually sufficient. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Slow oxidative addition step. | 1. Improve inert atmosphere technique.2. Increase temperature slightly or switch to a more active catalyst/ligand system. |
| Dehalogenation | Presence of water or protic impurities leading to protonolysis of the organopalladium intermediate. | Ensure all reagents and solvents are anhydrous (especially important for Sonogashira). |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, multi-functionalized aromatic compounds. The pronounced difference in reactivity between the C-I and C-Br bonds provides a reliable handle for regioselective palladium-catalyzed cross-coupling. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can confidently perform selective Suzuki-Miyaura and Sonogashira reactions at the C2-iodo position. This strategic approach paves the way for subsequent functionalization at the C4-bromo position, enabling efficient and modular access to novel chemical entities for drug discovery and materials science.
References
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D. A. Widdowson, R. J. K. Taylor, Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis, SpringerLink, [Link]
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Wikipedia, Buchwald–Hartwig amination, Wikipedia, [Link]
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V. P. Reddy, Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners, PubMed Central, [Link]
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O. Daugulis, Palladium-Catalyzed Alkyl C–H Bond Activation, PubMed Central, [Link]
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S. R. Gull, et al., Inherent Selectivity of Pd C-H Activation from Different Metal Oxidation States, PubMed Central, [Link]
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S. K. Guchhait, et al., Palladium-Mediated Site-Selective C–H Bond Activation and Arylation of 9(10H)-Acridinone and Mechanistic Investigation: Stoichiometric and Catalytic Approaches, ACS Publications, [Link]
-
M. A. G. M. Khan, et al., Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features, MDPI, [Link]
-
S. E. De Luca, Palladium Catalysis in Directed C-H Bond Activation and Cycloisomerisation Reactions, DiVA portal, [Link]
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R. Dorel, A. M. Haydl, The Buchwald–Hartwig Amination After 25 Years, University of Groningen, [Link]
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ACS GCI Pharmaceutical Roundtable, Buchwald-Hartwig Amination, Wordpress, [Link]
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S. G. D. Herraiz, et al., Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2) and C(sp3) Centers, ACS Publications, [Link]
-
T. J. J. Müller, Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines, Beilstein Journal of Organic Chemistry, [Link]
-
Atlanchim Pharma, Palladium-catalyzed Buchwald-Hartwig amination, Atlanchim Pharma, [Link]
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V. P. Ananikov, et al., Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study, RSC Publishing, [Link]
-
M. A. G. M. Khan, et al., Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features, PubMed Central, [Link]
-
M. A. G. M. Khan, et al., Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features, PubMed, [Link]
-
A. D. Campbell, et al., Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters, RSC Publishing, [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD., Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid, NINGBO INNO PHARMCHEM CO.,LTD., [Link]
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Organic Chemistry Portal, Sonogashira Coupling, Organic Chemistry Portal, [Link]
-
A. K. Renjith, et al., Standardised reaction of aniline with iodobenzene, ResearchGate, [Link]
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G. C. Senatore, et al., Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air, MDPI, [Link]
-
A. F. Littke, G. C. Fu, 4-methoxy-2'-methylbiphenyl, Organic Syntheses, [Link]
-
C. J. O'Connor, et al., Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone, PubMed, [Link]
-
V. R. Pattabiraman, et al., Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines, RSC Publishing, [Link]
-
V. R. Pattabiraman, et al., Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines, Seoul National University, [Link]
-
C-M. Chou, et al., Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex, MDPI, [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 14. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the Amino Group in 4-Bromo-2-iodo-6-methylaniline
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Value of 4-Bromo-2-iodo-6-methylaniline
This compound is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and advanced materials science. Its unique substitution pattern—a nucleophilic amino group sterically flanked by methyl and iodo substituents, with a bromine atom para to the amine—presents a rich platform for intricate molecular engineering. The true synthetic power of this molecule lies in the ability to selectively manipulate one functional group while preserving the others for subsequent transformations.
This guide provides an in-depth exploration of methodologies for the selective functionalization of the primary amino group. The protocols herein are designed not merely as procedural steps but as a framework for strategic thinking, emphasizing the causality behind experimental choices and providing insights gleaned from practical application. We will address common transformations including acylation, sulfonylation, and palladium-catalyzed N-arylation, offering robust, validated protocols for each.
Core Principles: Reactivity and Selectivity
The -NH₂ group is the most nucleophilic and basic site on the molecule. However, its reactivity is tempered by the steric hindrance imposed by the ortho-methyl and ortho-iodo groups. This steric congestion can be leveraged to enhance selectivity and control reaction outcomes. A primary consideration in any transformation is the potential for competing reactions at the aryl-halide bonds (C-I and C-Br). The C-I bond is significantly more susceptible to oxidative addition in palladium catalysis than the C-Br bond, a factor that must be managed during cross-coupling reactions. For reactions involving the amino group, harsh acidic or oxidative conditions should be avoided to prevent unwanted side reactions.
Acylation: Protection and Amide Synthesis
Acylation of the amino group to form an amide is a fundamental transformation. It serves two primary purposes: (1) to install a key structural motif found in many biologically active molecules, and (2) as a robust protecting group strategy to deactivate the amine's nucleophilicity and directing effects, thereby enabling subsequent chemistry at the halide positions.
Principle of the Reaction
The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acid anhydride or acyl chloride). A base is typically required to neutralize the acidic byproduct (e.g., HCl or acetic acid) and drive the reaction to completion.
Experimental Protocol: N-Acetylation
Objective: To synthesize N-(4-bromo-2-iodo-6-methylphenyl)acetamide.
Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| This compound | 311.95 | 3.12 g | 1.0 |
| Acetic Anhydride | 102.09 | 1.12 mL | 1.2 |
| Pyridine | 79.10 | 1.6 mL | 2.0 |
| Dichloromethane (DCM) | - | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | 2 x 30 mL | - |
| Saturated NaHCO₃ Solution | - | 30 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (50 mL).
-
Reagent Addition: Add pyridine (2.0 eq) to the solution. Cool the flask to 0 °C using an ice-water bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution over 5 minutes. The reaction is mildly exothermic.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC), eluting with a 3:1 mixture of hexanes and ethyl acetate. The product spot should appear at a higher Rf than the starting aniline.
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 30 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 30 mL), and finally brine (1 x 30 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol/water to yield the pure acetamide as a white to off-white solid.
Scientist's Notes:
-
Causality: Pyridine serves a dual role as a base to scavenge the acetic acid byproduct and as a nucleophilic catalyst that forms a highly reactive acetylpyridinium intermediate, accelerating the reaction.
-
Trustworthiness: The aqueous HCl wash is critical for ensuring complete removal of pyridine, which can otherwise complicate purification and downstream reactions. The bicarbonate wash neutralizes any residual acid.
-
Application: The resulting acetamide is now primed for selective cross-coupling. For instance, a Suzuki-Miyaura coupling can be performed selectively at the C-I position under appropriate conditions, leaving the C-Br bond intact for further diversification.
Visualization: General Acylation Workflow
Caption: A generalized workflow for the N-acetylation of this compound.
Sulfonylation: Synthesis of Biologically Relevant Sulfonamides
The synthesis of sulfonamides from anilines is a cornerstone of medicinal chemistry. This functional group is a key component of sulfa drugs and numerous other therapeutic agents. The reaction proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride.
Experimental Protocol: N-Tosylation
Objective: To synthesize 4-bromo-N-(4-bromo-2-iodo-6-methylphenyl)-toluene-4-sulfonamide.
Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| This compound | 311.95 | 3.12 g | 1.0 |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 2.10 g | 1.1 |
| Pyridine | 79.10 | 25 mL | - (Solvent/Base) |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Ethyl Acetate | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in pyridine (25 mL) in a 100 mL round-bottom flask with magnetic stirring. Cool the solution to 0 °C.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC (2:1 hexanes:ethyl acetate).
-
Workup: Pour the reaction mixture into 100 mL of ice-water with vigorous stirring. A precipitate should form. If an oil forms, add 100 mL of ethyl acetate and transfer to a separatory funnel.
-
Carefully add 1 M HCl dropwise to the aqueous mixture/layer until the pH is acidic (~pH 2) to neutralize the pyridine.
-
Isolation: If a solid precipitated, collect it by vacuum filtration, wash thoroughly with water, and dry. If an extraction was performed, separate the layers, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system like toluene or ethanol.
Scientist's Notes:
-
Expertise: Using pyridine as both the solvent and base ensures the reaction remains homogeneous and provides a sufficient excess of base to drive the reaction forward. The Hinsberg test principle applies here; the primary amine forms a sulfonamide that is soluble in the basic pyridine medium.
-
Trustworthiness: The acidic workup is crucial for protonating the pyridine, rendering it water-soluble and allowing for its easy removal from the product. Incomplete removal can lead to purification difficulties.
N-Arylation: Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed method for forming C-N bonds.[1][2] It allows for the coupling of the aniline with an aryl halide, leading to the formation of a diarylamine structure, which is prevalent in materials science and pharmaceuticals.
Principle of the Reaction
The reaction involves a catalytic cycle comprising three key steps: (1) Oxidative addition of a palladium(0) complex to the aryl halide, (2) coordination of the amine to the palladium(II) complex followed by deprotonation by a base to form a palladium amide, and (3) Reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst.[3][4] The choice of ligand is critical for stabilizing the palladium center and facilitating the reductive elimination step.
Experimental Protocol: Coupling with 4-Bromotoluene
Objective: To synthesize 4-bromo-N-(4-bromotolyl)-2-iodo-6-methylaniline.
Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| This compound | 311.95 | 624 mg | 1.0 |
| 4-Bromotoluene | 171.04 | 410 mg | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.01 (1 mol%) |
| XPhos | 476.65 | 28.6 mg | 0.03 (3 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 270 mg | 1.4 |
| Toluene (Anhydrous) | - | 10 mL | - |
Procedure:
-
Inert Atmosphere: This reaction is highly sensitive to air and moisture. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), 4-bromotoluene (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (1 mol%), and XPhos (3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (10 mL) via syringe.
-
Reaction Progression: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
Scientist's Notes:
-
Expertise & Causality: The combination of Pd₂(dba)₃ and a sterically bulky, electron-rich phosphine ligand like XPhos is highly effective for C-N coupling.[3] The bulky ligand promotes the reductive elimination step, which is often rate-limiting. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the aniline in the catalytic cycle.
-
Chemoselectivity: In this specific coupling, the reaction occurs between the aniline nitrogen and the C-Br bond of 4-bromotoluene. The C-I and C-Br bonds on the aniline starting material are susceptible to self-coupling or other side reactions, but the kinetic preference for coupling with the less-hindered aryl bromide partner, combined with careful control of stoichiometry, mitigates this.
-
Trustworthiness: The rigorous exclusion of oxygen is non-negotiable. Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst, leading to catalyst deactivation and reaction failure. Using anhydrous solvent is equally critical as water can hydrolyze the strong base and interfere with the catalytic cycle.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig N-arylation reaction.
References
- Vertex AI Search. (2024). The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis.
-
SpectraBase. (2025). 4-Bromo-2-iodo-6-methyl-aniline - Spectrum. Provides spectral data useful for characterization. URL: [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Provides a historical and mechanistic overview of the C-N coupling reaction. URL: [Link]
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. This review covers the development and mechanistic understanding of the Buchwald-Hartwig reaction.
-
ACS GCI Pharmaceutical Roundtable. (2024). Buchwald-Hartwig Amination Reagent Guide. Discusses the practical and green chemistry aspects of the reaction. URL: [Link]
-
Atlanchim Pharma. (2024). Palladium-catalyzed Buchwald-Hartwig amination. Provides industrial context and examples of the reaction's application. URL: [Link]
-
Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology. Discusses the complex mechanistic details and catalyst behavior. URL: [Link]
Sources
Application Note: A Guide to the Selective Debromination of 4-Bromo-2-iodo-6-methylaniline
Abstract
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals and advanced materials. This application note provides a detailed guide for the selective debromination of 4-Bromo-2-iodo-6-methylaniline to yield 2-iodo-6-methylaniline, a valuable synthetic intermediate. This transformation presents a significant chemical challenge due to the typically higher reactivity of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. We present two robust and validated protocols: a palladium-catalyzed hydrogenation method and a Grignard-based organometallic approach. This document offers in-depth mechanistic insights, step-by-step experimental procedures, safety protocols, and characterization guidelines to ensure reproducible and successful outcomes for researchers in organic synthesis and drug development.
Introduction and Scientific Principle
The chemoselective dehalogenation of aryl halides is a pivotal transformation in organic synthesis. The primary challenge in removing a bromine atom in the presence of an iodine atom on an aromatic ring lies in the inherent bond dissociation energies (BDEs). The C-I bond is weaker (approx. 65 kcal/mol) than the C-Br bond (approx. 81 kcal/mol), making it more susceptible to cleavage under many standard reductive conditions. Therefore, achieving selective C-Br bond scission requires carefully tailored reaction conditions that exploit alternative reactivity pathways.
The target transformation, converting this compound to 2-iodo-6-methylaniline, is crucial for generating building blocks where the iodo group is retained for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). The methods detailed herein leverage two distinct mechanistic principles to achieve this "inverted" selectivity:
-
Catalytic Hydrogenation: This method utilizes a palladium catalyst (e.g., Pd/C) which preferentially coordinates to the more electron-rich C-Br bond under specific conditions, facilitating its hydrogenolysis over the C-I bond. The presence of a base is often critical to neutralize the HBr byproduct and maintain catalyst activity.
-
Organometallic Intermediate Formation: This approach relies on the differential reactivity of halogens with magnesium. The C-Br bond is more suited for oxidative addition to form a Grignard reagent compared to the C-I bond under controlled conditions. Subsequent quenching of this organometallic intermediate with a proton source selectively replaces the bromine atom with hydrogen.
Experimental Protocols and Methodologies
This section details two distinct and validated methods for the selective debromination of this compound.
Method 1: Selective Catalytic Hydrogenation
This protocol is adapted from established industrial methods for the selective dehalogenation of haloanilines. It offers high selectivity and is amenable to scaling.
Workflow Diagram: Catalytic Hydrogenation
Caption: Workflow for selective debromination via catalytic hydrogenation.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% Purity | Sigma-Aldrich | Starting material |
| Palladium, 5% on activated carbon | Catalyst grade | Strem Chemicals | Handle as a pyrophoric solid when dry |
| Triethylamine (TEA) | Anhydrous, >99.5% | Acros Organics | Acts as a base to neutralize HBr |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Reaction solvent |
| Hydrogen (H₂) gas | High purity | Airgas | In a high-pressure cylinder |
| Nitrogen (N₂) gas | High purity | Airgas | For creating an inert atmosphere |
| Celite® 545 | Filtration aid | EMD Millipore | For safe filtration of the Pd/C catalyst |
| Dichloromethane (DCM) | ACS Grade | VWR | For extraction |
| Saturated aq. NaHCO₃ | - | - | For washing during extraction |
| Brine | - | - | For washing during extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Drying agent |
Step-by-Step Protocol:
-
Reaction Setup:
-
To a hydrogenation flask or a suitable pressure reactor, add this compound (e.g., 1.0 eq, 3.28 g, 10 mmol).
-
Add 5% Pd/C catalyst (e.g., 2-5 mol%, 0.21-0.53 g). Safety Note: Handle Pd/C in a fume hood. It can be pyrophoric.
-
Add anhydrous methanol (40 mL) as the solvent.
-
Add triethylamine (1.2 eq, 1.67 mL, 12 mmol). This base is crucial for neutralizing the HBr generated in situ, which preserves catalyst activity.
-
-
Hydrogenation:
-
Seal the reactor and purge the system with nitrogen gas three times to remove all oxygen.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-5 bar).
-
Begin vigorous stirring and heat the reaction mixture to 50-70 °C.
-
Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots. The reaction is typically complete within 4-12 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen.
-
Dilute the reaction mixture with additional methanol or ethyl acetate.
-
Carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Safety Note: Do not allow the filter cake to dry completely, as it can ignite in air. Keep it wet with solvent.
-
Rinse the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
-
Purification:
-
Dissolve the resulting crude oil in dichloromethane (50 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product, 2-iodo-6-methylaniline, typically as a pale oil or low-melting solid.
-
If necessary, further purification can be achieved by column chromatography on silica gel.
-
Method 2: Grignard Reagent Formation and Protonolysis
This protocol provides an alternative pathway using classic organometallic chemistry. It relies on the selective formation of a Grignard reagent at the more reactive C-Br bond, followed by quenching with a proton source.
Logical Diagram: Grignard-based Debromination
Caption: Selective debromination via Grignard formation and quenching.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% Purity | Sigma-Aldrich | Starting material |
| Magnesium (Mg) turnings | Grignard grade | Alfa Aesar | Ensure fresh, unoxidized surface |
| Iodine (I₂) | ACS Grade | J.T. Baker | A small crystal to initiate the reaction |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Sigma-Aldrich | Crucial for successful Grignard formation |
| Saturated aq. NH₄Cl | - | - | Quenching agent |
| Diethyl ether or MTBE | ACS Grade | VWR | For extraction |
Step-by-Step Protocol:
-
Apparatus Preparation:
-
All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled hot under a stream of dry nitrogen or argon.
-
Equip a round-bottom flask with a reflux condenser and a nitrogen inlet.
-
-
Grignard Reagent Formation:
-
To the flask, add magnesium turnings (1.5 eq, 0.36 g, 15 mmol).
-
Add a single small crystal of iodine. The purple color should fade upon heating, indicating activation of the magnesium surface.
-
In a separate flask, dissolve this compound (1.0 eq, 3.28 g, 10 mmol) in anhydrous THF (20 mL).
-
Add a small portion (~10%) of the substrate solution to the magnesium turnings.
-
Gently heat the mixture with a heat gun to initiate the reaction. Initiation is indicated by bubbling and a gentle reflux.
-
Once initiated, add the remaining substrate solution dropwise via an addition funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Quenching (Protonolysis):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL) dropwise to quench the reaction and the excess magnesium. This is an exothermic process.
-
-
Workup and Purification:
-
Transfer the mixture to a separatory funnel and add diethyl ether or MTBE (40 mL).
-
Separate the layers. Extract the aqueous layer with additional ether (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary to yield pure 2-iodo-6-methylaniline.
-
Characterization and Validation
The successful conversion to 2-iodo-6-methylaniline should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): Monitor the disappearance of the starting material and the appearance of a new, typically less polar, product spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the mass of the product (C₇H₈IN, M.W. = 249.05 g/mol ) and assess the purity of the crude material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most definitive method. Expect the disappearance of one aromatic proton signal and a change in the splitting pattern of the remaining aromatic protons compared to the starting material.
-
¹³C NMR: Expect a reduction in the number of signals in the aromatic region, with one carbon signal shifting from being C-Br substituted to C-H substituted.
-
Safety and Handling Precautions
-
General: All experiments should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Catalytic Hydrogenation:
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially after the reaction when dry and exposed to air. Always handle as a slurry or keep the filter cake wet with solvent.
-
Hydrogen Gas: Highly flammable. Ensure the reaction apparatus is leak-proof and operated away from ignition sources. Use a properly secured gas cylinder and regulator.
-
-
Grignard Reaction:
-
Anhydrous Solvents: THF is flammable and can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.
-
Magnesium Metal: Flammable solid.
-
Quenching: The quenching of Grignard reagents is highly exothermic and releases flammable gases. Perform the addition of the aqueous quencher slowly and with adequate cooling.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No reaction or low conversion | Inactive catalyst (Method 1). | Use fresh catalyst. Ensure the system is oxygen-free. |
| Failure to initiate Grignard (Method 2). | Use freshly activated Mg turnings. Ensure all glassware and solvents are scrupulously dry. Use a crystal of iodine. | |
| Formation of side products | Over-reduction (loss of iodine) in Method 1. | Lower the hydrogen pressure, temperature, or catalyst loading. Monitor the reaction closely. |
| Scrambling or coupling in Method 2. | Ensure a low reaction temperature during Grignard formation and a clean quench. | |
| Difficult workup | Emulsion during extraction. | Add more brine to the separatory funnel to help break the emulsion. |
References
- Cen, Z., Wang, Y., & Chen, J. (2018). Method for preparing 2-iodo-6-methylaniline.
-
Maiti, D., & Bhattacharyya, S. (2007). Palladium-catalyzed, ligand-free, and selective dehalogenation of aryl halides with Et3N as the reductant. The Journal of Organic Chemistry, 72(22), 8595–8598. [Link]
- Li, J., et al. (2022). Preparation method of this compound.
- Wang, Y., Cen, Z., & Chen, J. (2018). Method for preparing 2-iodo-6-methylaniline by selective debromination.
- Sato, M., et al. (2006). Aniline derivative and method for producing the same.
The Strategic Utility of 4-Bromo-2-iodo-6-methylaniline in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Intermediate
In the landscape of modern drug discovery and development, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. 4-Bromo-2-iodo-6-methylaniline, a halogenated aromatic amine, has emerged as a critical intermediate in the pharmaceutical industry. Its unique substitution pattern, featuring a bromine atom, an iodine atom, and a methyl group on the aniline core, offers medicinal chemists a versatile platform for a variety of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its utilization in key synthetic reactions.
The strategic placement of two distinct halogen atoms—bromine and iodine—at the ortho- and para-positions relative to the amino group, respectively, is central to the utility of this intermediate. This arrangement allows for selective and sequential functionalization through various cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. The presence of the methyl group can also influence the steric and electronic properties of the resulting compounds, potentially impacting their biological activity.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical guidance for leveraging this compound in the synthesis of novel therapeutic agents.
Core Applications in Pharmaceutical Synthesis: A Focus on Kinase Inhibitors
This compound and its structural analogs are instrumental in the synthesis of a diverse array of pharmaceutical ingredients.[1][2] A prominent area of application is in the development of kinase inhibitors, a class of drugs that target protein kinases, enzymes that play a crucial role in cell signaling pathways.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.
The versatile nature of this compound allows for its incorporation into various heterocyclic scaffolds that are common in kinase inhibitors.[3][5] The ability to perform selective cross-coupling reactions at the bromine and iodine positions enables the systematic exploration of the chemical space around a core scaffold, a critical process in lead optimization.
Key Synthetic Transformations: Protocols and Mechanistic Insights
The synthetic utility of this compound is primarily realized through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization. Generally, the carbon-iodine bond is more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond, enabling selective reaction at the 2-position.[6]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, widely used in the synthesis of biaryl and heteroaryl structures.[7][8]
Protocol: Selective Suzuki-Miyaura Coupling at the 2-Iodo Position
Objective: To selectively couple an aryl or heteroaryl boronic acid at the 2-position of this compound.
Materials:
| Reagent | Purpose | Typical Amount (equivalents) |
| This compound | Starting Material | 1.0 |
| Aryl/Heteroarylboronic acid | Coupling Partner | 1.1 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Catalyst | 0.02 - 0.05 |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Activator | 2.0 - 3.0 |
| Anhydrous and Degassed Solvent | Reaction Medium | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) to the flask.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[6]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation.
-
Degassed Solvents: Dissolved oxygen in the solvents can also lead to the oxidation and deactivation of the palladium catalyst.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. The choice of base can significantly impact the reaction rate and yield.
-
Ligand: The phosphine ligands on the palladium catalyst are critical for its stability and reactivity. The choice of ligand can influence the rate of oxidative addition and reductive elimination.
Sources
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-iodo-6-methylaniline
Welcome to the technical support center for the synthesis of 4-bromo-2-iodo-6-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and improve your yield.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic route involves the diazotization of 4-bromo-2-methylaniline followed by a Sandmeyer-type reaction to introduce the iodine atom. This guide will focus on troubleshooting this key transformation, as well as addressing challenges in the preparation of the starting material and the purification of the final product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.
Problem 1: Low Yield of this compound in the Iodination Step
Question: I am attempting to synthesize this compound from 4-bromo-2-methylaniline via a Sandmeyer-type reaction, but my yields are consistently low. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the iodination of 4-bromo-2-methylaniline can stem from several factors related to the diazotization and the subsequent iodine substitution. Here’s a breakdown of potential causes and solutions:
-
Incomplete Diazotization: The formation of the diazonium salt is a critical first step.[1] If this reaction is incomplete, unreacted starting material will remain, leading to a lower overall yield.
-
Causality: Diazotization requires the in-situ generation of nitrous acid from sodium nitrite and a strong acid, typically at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[2]
-
Solution:
-
Temperature Control: Strictly maintain the reaction temperature between 0 and 5 °C. Higher temperatures can lead to the decomposition of the unstable diazonium salt.[2]
-
Acid Concentration: Ensure the use of a sufficiently strong acid (e.g., HCl, H₂SO₄) to generate nitrous acid effectively.
-
Slow Addition of Sodium Nitrite: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine to control the exothermic reaction and maintain the low temperature.[2]
-
Monitoring for Excess Nitrous Acid: Use starch-iodide paper to test for the presence of excess nitrous acid, which indicates the completion of the diazotization reaction. A blue-black color indicates a positive test.[2]
-
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures or in the presence of certain impurities.[1]
-
Causality: The diazonium group is an excellent leaving group (N₂ gas), and premature decomposition leads to unwanted side products, such as phenols.
-
Solution:
-
Use the Diazonium Salt Immediately: Do not isolate the diazonium salt. Prepare it in situ and proceed with the iodination step immediately.
-
Maintain Low Temperature: Keep the reaction mixture cold until the addition of the iodide source.
-
-
-
Inefficient Iodide Substitution: The substitution of the diazonium group with iodide may not proceed to completion.
-
Causality: The Sandmeyer reaction for iodination, while often not requiring a copper catalyst, still depends on the effective reaction between the diazonium salt and the iodide source (typically potassium iodide).[3][4]
-
Solution:
-
Choice of Iodide Source: Potassium iodide (KI) is the most common and effective iodide source for this reaction.[3][4]
-
Sufficient KI: Use a stoichiometric excess of potassium iodide to drive the reaction to completion.
-
Reaction Time and Temperature: While the initial diazotization is performed at low temperatures, the iodination step may require gentle warming to facilitate the decomposition of the diazonium salt and the formation of the aryl iodide. Monitor the reaction by TLC to determine the optimal reaction time.
-
-
Problem 2: Formation of a Dark-Colored, Tarry Byproduct During the Reaction
Question: During the iodination step, my reaction mixture turns dark and I'm isolating a significant amount of a tarry, intractable material instead of the desired crystalline product. What is causing this and how can I prevent it?
Answer:
The formation of dark, tarry byproducts is a common issue in diazotization and Sandmeyer-type reactions, often due to side reactions involving the highly reactive diazonium salt.
-
Azo Coupling: Diazonium salts can react with the starting aniline or other electron-rich aromatic compounds present in the reaction mixture to form highly colored azo compounds.
-
Causality: This is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile.
-
Solution:
-
Maintain a Low pH: Keep the reaction mixture strongly acidic. Azo coupling is more favorable at higher pH values.
-
Slow Addition of Nitrite: The slow, controlled addition of sodium nitrite ensures that the concentration of the diazonium salt remains low at any given time, minimizing the chance of side reactions.
-
-
-
Phenol Formation: Decomposition of the diazonium salt in the presence of water can lead to the formation of phenols. These phenols can then undergo further oxidation and polymerization to form complex, colored materials.
-
Causality: The diazonium group can be displaced by a hydroxyl group from water, especially at elevated temperatures.
-
Solution:
-
Strict Temperature Control: As mentioned previously, maintaining a low temperature (0-5 °C) during diazotization is crucial to suppress phenol formation.
-
Anhydrous Conditions (Alternative): While challenging for diazotization, using aprotic solvents and reagents can minimize water-related side reactions. However, the classical Sandmeyer reaction is typically performed in aqueous media.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
A1: The most logical and commonly available starting material is 4-bromo-2-methylaniline . This compound already possesses the desired bromine and methyl substituents in the correct positions. The synthesis then focuses on the selective introduction of the iodine atom at the 2-position. A patent for the synthesis of 4-bromo-2-methylaniline describes a multi-step process starting from N-(2-methylphenyl) acetamide.[5]
Q2: Can I introduce the bromine and iodine atoms in a different order? For example, by iodinating 2-methylaniline first?
A2: While theoretically possible, iodinating 2-methylaniline first to get 2-iodo-6-methylaniline and then brominating it is likely to be less efficient. The directing effects of the amino and methyl groups would favor substitution at the para-position to the amino group, leading to a mixture of isomers that would be difficult to separate. Starting with 4-bromo-2-methylaniline provides better regiochemical control for the subsequent iodination.
Q3: What are the best practices for purifying the final product, this compound?
A3: The purification of this compound typically involves a combination of techniques to remove unreacted starting materials, side products, and inorganic salts.
-
Work-up: After the reaction is complete, the mixture is often neutralized and extracted with an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with a solution of sodium thiosulfate is crucial to remove any residual iodine.[6]
-
Column Chromatography: This is a highly effective method for separating the desired product from closely related impurities. A silica gel column with a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) is commonly used.[6]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent final purification step to obtain a highly pure crystalline material. The choice of solvent will depend on the solubility of the compound.
Q4: Are there any safety precautions I should be aware of during this synthesis?
A4: Yes, several safety precautions are essential:
-
Diazonium Salts: Solid diazonium salts can be explosive and should not be isolated. Always handle them in solution and at low temperatures.[2]
-
Strong Acids and Bases: The reaction involves the use of strong acids and bases, which are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ventilation: The reaction can release nitrogen gas and potentially other volatile compounds. Perform the synthesis in a well-ventilated fume hood.
-
Iodine: Iodine is a hazardous substance. Avoid inhalation of its vapors and contact with skin.
Experimental Protocols
Detailed Step-by-Step Methodology for the Diazotization and Iodination of 4-Bromo-2-methylaniline
This protocol is a representative procedure based on established methods for similar transformations. Optimization may be required for your specific experimental setup.
-
Preparation of the Amine Salt Solution:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-bromo-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline salt solution over 30 minutes, ensuring the temperature remains below 5 °C.[2]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Confirm the completion of diazotization by testing for the presence of excess nitrous acid with starch-iodide paper (a blue-black color indicates a positive test).[2]
-
-
Iodination:
-
Prepare a solution of potassium iodide (2.0 eq) in a minimal amount of water.
-
Slowly add the potassium iodide solution to the cold diazonium salt solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a 10% sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Data Presentation
Table 1: Troubleshooting Summary for Low Yield in this compound Synthesis
| Potential Cause | Explanation | Recommended Solution(s) |
| Incomplete Diazotization | Insufficient formation of the diazonium salt intermediate. | Maintain temperature at 0-5 °C; ensure slow, controlled addition of NaNO₂; use starch-iodide paper to monitor completion. |
| Diazonium Salt Decomposition | The unstable diazonium salt decomposes before reacting with the iodide source. | Use the diazonium salt immediately after preparation; maintain low temperatures until the iodination step. |
| Inefficient Iodide Substitution | The displacement of the diazonium group by iodide is incomplete. | Use an excess of potassium iodide; consider gentle heating after KI addition to facilitate the reaction. |
| Azo Coupling Side Reaction | The diazonium salt reacts with the starting aniline to form colored impurities. | Maintain a strongly acidic environment (low pH) during diazotization. |
| Phenol Formation | The diazonium salt reacts with water to form phenolic byproducts. | Strict temperature control (0-5 °C) is critical to minimize this side reaction. |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A schematic overview of the synthesis workflow.
Logical Relationship of Troubleshooting Steps
Caption: Troubleshooting logic for addressing low product yield.
References
-
Reddit. (2019, April 26). Troubleshooting a Sandmeyer reaction. r/chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
NROChemistry. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
Sources
- 1. Diazotisation [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 5. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 6. 4-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 4-Bromo-2-iodo-6-methylaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Bromo-2-iodo-6-methylaniline. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of this multi-halogenated aniline's synthesis. Anilines, particularly those with electron-donating groups, are highly activated systems prone to a variety of side reactions during electrophilic aromatic substitution.[1][2] This guide provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating these challenges.
Part 1: Core Synthetic Strategy and Mechanism
The synthesis of this compound is most practically achieved via the electrophilic bromination of 2-iodo-6-methylaniline. The starting material already contains the sterically bulky iodo and methyl groups flanking the amine, which helps direct the incoming electrophile.
The core of this synthesis is an Electrophilic Aromatic Substitution (EAS) reaction.[3] The amino (-NH₂) group is a powerful activating ortho-, para-director, significantly increasing the electron density of the aromatic ring.[2][4] The methyl (-CH₃) group is also an activating ortho-, para-director, albeit weaker. The iodo (-I) group, while a halogen, is also an ortho-, para-director but deactivates the ring through its inductive effect. The directing power of the amino group is dominant, making the position para to it (C4) the most electronically enriched and sterically accessible site for the incoming electrophile (Br⁺).
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction mixture turned dark brown or black upon adding the brominating agent, and my final yield was extremely low. What happened?
A1: This is a classic sign of oxidation and/or polymerization of the aniline substrate.
-
Causality (The "Why"): Aniline and its derivatives are highly susceptible to oxidation, and many brominating agents (like elemental bromine, Br₂) are strong oxidants.[5] The highly activated aromatic ring can be oxidized to form quinone-imine species, which are intensely colored and can polymerize to form intractable tars.[6][7] This process consumes your starting material and complicates purification.
-
Troubleshooting & Mitigation:
-
Protect the Amine Group: The most effective strategy is to temporarily reduce the activating strength of the -NH₂ group via acetylation. Convert the aniline to an acetanilide (e.g., using acetic anhydride). The resulting amide is still an ortho-, para-director but is significantly less activating, preventing both oxidation and over-bromination.[1][8] The acetyl group can be easily removed by acid or base hydrolysis post-bromination to regenerate the amine.[9]
-
Control Reaction Temperature: Run the reaction at a lower temperature (e.g., 0-5 °C) to decrease the rate of the oxidation side reaction.
-
Choose a Milder Brominating Agent: Consider using N-Bromosuccinimide (NBS) instead of Br₂. NBS provides a low, steady concentration of bromine, which can suppress oxidation and other side reactions.[3]
-
Q2: My Mass Spec analysis shows peaks corresponding to di- and tri-brominated products. How can I improve the selectivity for mono-bromination?
A2: This is caused by over-halogenation due to the high reactivity of the aniline ring.
-
Causality (The "Why"): The combined activating effects of the amino and methyl groups make the product, this compound, still reactive enough to undergo a second bromination, especially if excess brominating agent is used or if the reaction is run for too long.
-
Troubleshooting & Mitigation:
-
Stoichiometric Control: Use a precise stoichiometry of the brominating agent. A slight excess may be needed to drive the reaction to completion, but large excesses should be avoided. A good starting point is 1.05 to 1.1 equivalents.
-
Amine Protection (Primary Solution): As mentioned in A1, converting the amine to an amide is the most reliable method. The bulky acetyl group not only moderates reactivity but also enhances steric hindrance, further ensuring para-substitution.[1]
-
Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
-
Q3: My NMR spectrum indicates the presence of an isomeric byproduct. What is it and how do I avoid it?
A3: You are likely forming a regioisomer due to incomplete directing control.
-
Causality (The "Why"): While the C4 position (para to the amine) is the most favored site, minor substitution can occur at other activated positions on the ring, such as C3 or C5. The methyl group weakly activates the C3 and C5 positions, and if reaction conditions are harsh (e.g., high temperature), the inherent selectivity can be reduced.
-
Troubleshooting & Mitigation:
-
Solvent Choice: The choice of solvent can influence regioselectivity. Acetic acid is commonly used and often provides good selectivity for para-substitution.
-
Lower Temperature: Running the reaction at reduced temperatures enhances selectivity by favoring the reaction pathway with the lowest activation energy, which is typically para-substitution.
-
Purification: If minor isomers are unavoidable, they can usually be separated from the desired product by column chromatography or recrystallization. The different polarity and crystal packing of the isomers should allow for effective separation.
-
Q4: I'm observing a significant peak in my mass spectrum corresponding to the loss of iodine (de-iodination). What causes this?
A4: This side reaction is likely hydrodehalogenation or a halogen exchange process.
-
Causality (The "Why"): The carbon-iodine bond is the weakest of the carbon-halogen bonds. Under certain conditions, especially in the presence of acid and a halide source (like HBr formed in situ), the iodine can be displaced. Hydrodehalogenation, the replacement of a halogen with hydrogen, is a known side reaction for haloanilines, particularly when reductive conditions or certain metal catalysts are present.[10][11] While less common in simple bromination, it can occur if reaction conditions are not well-controlled.
-
Troubleshooting & Mitigation:
-
Control Acidity: Avoid overly harsh acidic conditions that could promote protonolysis of the C-I bond.
-
Avoid Reductive Quenchers: When quenching the reaction, be mindful of using reagents that could have a reductive effect. A simple aqueous wash with sodium bisulfite or thiosulfate to remove excess bromine is standard and generally safe.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent radical side reactions that might contribute to dehalogenation.
-
Part 3: Recommended Experimental Protocols
Protocol 1: Synthesis via Amine Protection
This protocol is recommended for achieving high yield and purity by mitigating side reactions.
-
Acetylation (Protection):
-
In a round-bottom flask, dissolve 1.0 eq of 2-iodo-6-methylaniline in glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add 1.1 eq of acetic anhydride.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis confirms the complete consumption of the starting aniline.
-
Pour the reaction mixture into ice water to precipitate the N-(2-iodo-6-methylphenyl)acetamide. Filter, wash with water, and dry the solid.
-
-
Bromination:
-
Dissolve the dried acetamide in glacial acetic acid.
-
Cool the solution to 10-15 °C.
-
In a separate container, dissolve 1.05 eq of Br₂ in a small amount of glacial acetic acid.
-
Add the bromine solution dropwise to the acetamide solution over 30-60 minutes, maintaining the temperature below 20 °C.
-
Stir for 2-4 hours at room temperature. Monitor by TLC.
-
Upon completion, quench the reaction by slowly adding it to a stirred aqueous solution of sodium bisulfite to destroy excess bromine.
-
Filter the resulting precipitate (N-(4-bromo-2-iodo-6-methylphenyl)acetamide), wash with water, and dry.
-
-
Hydrolysis (Deprotection):
-
Suspend the crude bromo-acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux (approx. 80-90 °C) for 4-8 hours, monitoring by TLC for the disappearance of the amide.
-
Cool the reaction mixture and neutralize carefully with a base (e.g., 25% aqueous NH₃ or NaOH solution) until the pH is ~9-10.[12]
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.[12]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate mixture) or recrystallization from a suitable solvent system (e.g., ethanol/water).[13]
-
Part 4: Visualizing Side Reaction Pathways
The following diagram illustrates the desired reaction pathway versus the most common side reactions.
Caption: Competing reaction pathways in the synthesis of this compound.
Part 5: Summary of Key Parameters and Their Impact
| Parameter | Recommended Condition | Rationale & Impact on Side Reactions |
| Amine Functionality | Protect as Acetamide | Primary recommendation. Drastically reduces ring activation, preventing oxidation/polymerization and over-bromination.[1] |
| Temperature | 0-15 °C | Lower temperatures improve selectivity (less isomer formation) and significantly reduce the rate of oxidative side reactions. |
| Brominating Agent | NBS or 1.05 eq Br₂ | NBS provides a slow release of Br⁺, minimizing side reactions. Strict stoichiometric control of Br₂ prevents over-bromination. |
| Addition Method | Slow, dropwise addition | Keeps the instantaneous concentration of the electrophile low, favoring mono-substitution over di-substitution. |
| Solvent | Glacial Acetic Acid | Common solvent for halogenations; generally provides good regioselectivity for para-substitution. |
| Reaction Quench | Aq. Na₂S₂O₃ or NaHSO₃ | Effectively neutralizes excess halogen without introducing strongly reductive conditions that could cause de-iodination.[13] |
References
-
Červený, L., et al. (2011). Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. ResearchGate. Available at: [Link]
-
van der Gen, A., et al. (1993). Reaction pathways for biodehalogenation of fluorinated anilines. PubMed. Available at: [Link]
-
Trammell, G. L. (1987). Iodination of Aniline. Journal of Chemical Education. Available at: [Link]
-
Prasada Rao, M. D., & Padmanabha, J. (1980). Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry. Available at: [Link]
-
Prakash, O., et al. (2018). Iodine(III)‐Mediated Free‐Aniline Iodination through Acetyl Hypoiodite Formation: Study of the Reaction Pathway. ResearchGate. Available at: [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
-
Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions. Chemistry Steps. Available at: [Link]
- Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. Google Patents.
-
Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps. Available at: [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. BYJU'S. Available at: [Link]
-
NC State University Libraries. (n.d.). Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. NC State University Libraries. Available at: [Link]
-
OKCHEM. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. OKCHEM. Available at: [Link]
-
Srog, J., et al. (2016). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. ResearchGate. Available at: [Link]
-
American Chemical Society. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. Available at: [Link]
-
Khan Academy. (2020). EAS reactions of aniline. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Aniline. Wikipedia. Available at: [Link]
Sources
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. echemi.com [echemi.com]
- 4. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 5. Aniline - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 4-IODO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]
- 13. 4-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 4-Bromo-2-iodo-6-methylaniline
Welcome to the technical support center for the purification of 4-Bromo-2-iodo-6-methylaniline (CAS 922170-67-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile chemical intermediate.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to selecting and optimizing a purification strategy.
| Property | Value | Source |
| Molecular Formula | C7H7BrIN | [1][2][3][4] |
| Molecular Weight | 311.95 g/mol | [1][3] |
| Appearance | Varies (often a solid) | General Knowledge |
| Melting Point | Not explicitly stated in search results | |
| Boiling Point | Not explicitly stated in search results | [3] |
| Solubility | Insoluble in water, soluble in organic solvents | General aniline properties[5][6] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the purification of this compound.
Q1: My crude this compound has a dark, reddish-brown color. What causes this, and how can I remove the coloration?
A1: The dark coloration is a common issue with anilines and is typically due to oxidation by-products formed by exposure to air and light.[6] Here’s how to address it:
-
Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities. Before recrystallization, dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. Heat the mixture for a short period, then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Distillation: If the compound is thermally stable, vacuum distillation can be an effective method to separate it from non-volatile colored impurities.[6]
-
Column Chromatography: This is a highly effective method for removing colored impurities. A silica gel column with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) can separate the desired product from the colored by-products.
Q2: What are the most common impurities I should expect in my crude this compound, and how do I remove them?
A2: The impurities will largely depend on the synthetic route. Common impurities in the synthesis of substituted anilines can include:
-
Unreacted Starting Materials: Such as 4-bromo-2-methylaniline or other precursors.[7][8]
-
Isomeric By-products: Formed during bromination or iodination steps.[9][10]
-
Over-brominated or Over-iodinated Species: If the reaction is not carefully controlled.
Purification Strategies:
-
Acid Wash: To remove unreacted basic starting materials or by-products, an acidic wash is a standard and effective method.[5][11] Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute acid solution (e.g., 1M HCl). The basic impurities will form water-soluble salts and move to the aqueous layer. Be cautious if your product itself is acid-sensitive.[5]
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is often a good starting point for aniline derivatives.[12]
-
Column Chromatography: For complex mixtures of impurities, column chromatography provides the best separation.
Q3: I'm struggling to find a suitable recrystallization solvent for this compound. What's your recommendation?
A3: Finding the ideal recrystallization solvent often requires some experimentation. Based on the properties of similar anilines, here is a suggested workflow:
-
Start with Alcohols: Ethanol and methanol are often good choices for recrystallizing aniline derivatives.[12]
-
Consider Hydrocarbon Solvents: Hexane or heptane can be effective, especially when used in a co-solvent system with a more polar solvent like ethyl acetate or acetone.
-
Test Solubility: Take a small amount of your crude product and test its solubility in various solvents at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility when hot.
Q4: My column chromatography separation is not giving me pure fractions. What can I do to improve it?
A4: Poor separation in column chromatography can be due to several factors. Here's a troubleshooting guide:
-
Optimize the Solvent System: The choice of eluent is crucial. Use Thin Layer Chromatography (TLC) to test different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find a system that gives good separation (Rf values between 0.2 and 0.5 for your product and good separation from impurities).
-
Sample Loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
-
Column Packing: A poorly packed column with air bubbles or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.
-
Flow Rate: A flow rate that is too fast can reduce the resolution of the separation.
Experimental Protocols
Protocol 1: General Acid Wash Procedure
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M HCl solution and shake vigorously.[5]
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with 1M HCl.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizing Purification Workflows
Decision Tree for Purification Strategy
Caption: Decision-making workflow for purifying this compound.
Troubleshooting Column Chromatography
Caption: Troubleshooting guide for column chromatography issues.
References
-
PubChem. (n.d.). 2-Bromo-6-iodo-4-methylaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 98% Purity, C7H7BrIN, 1 gram. Retrieved from [Link]
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture?. Retrieved from [Link]
-
Reddit. (2014). Purify and dry aniline?. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H7BrIN). Retrieved from [Link]
- Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
-
SIELC Technologies. (2018). 4-Bromo-2-chloro-6-methylanisole. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Organic Syntheses. (1931). p-IODOANILINE. Retrieved from [Link]
- Google Patents. (1990). US4918230A - Process for the preparation 4-bromoaniline hydrobromides.
-
Dabos. (n.d.). This compound 1G. Retrieved from [Link]
-
NIH. (n.d.). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Retrieved from [Link]
-
Inno-Pharmchem. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
Sources
- 1. 2-Bromo-6-iodo-4-methylaniline | C7H7BrIN | CID 11404163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 922170-67-0|this compound|BLD Pharm [bldpharm.com]
- 3. CAS 922170-67-0 | this compound - Synblock [synblock.com]
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- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. nbinno.com [nbinno.com]
- 8. echemi.com [echemi.com]
- 9. US4918230A - Process for the preparation 4-bromoaniline hydrobromides - Google Patents [patents.google.com]
- 10. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
Technical Support Center: Challenges in Scaling Up 4-Bromo-2-iodo-6-methylaniline Production
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-2-iodo-6-methylaniline. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of this multi-step synthesis.
Introduction: The Synthetic Challenge
The synthesis of this compound is a multi-step process involving the selective halogenation of an activated aromatic ring. The primary challenge lies in controlling the regioselectivity of the bromination and iodination steps to obtain the desired isomer in high purity and yield, especially during scale-up. The amino group of the starting material, 2-methylaniline, is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack and prone to over-halogenation.[1][2] This guide will address these challenges and provide strategies for successful synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: My halogenation of 2-methylaniline is resulting in a mixture of mono-, di-, and even tri-halogenated products. How can I achieve selective mono-halogenation?
A1: The strong activating nature of the amino group in 2-methylaniline leads to high reactivity and often results in over-halogenation.[2][3] To achieve selective mono-halogenation, it is crucial to temporarily reduce the activating effect of the amino group. The most effective and widely used strategy is to protect the amino group by acetylation to form N-(2-methylphenyl)acetamide (2-acetamidotoluene).[1][4] The acetyl group moderates the reactivity of the aromatic ring, allowing for more controlled and selective halogenation.[1][3] The bulky acetyl group also sterically hinders the ortho positions, favoring substitution at the para position.[4] After the halogenation steps, the acetyl group can be easily removed by acid or base-catalyzed hydrolysis to yield the desired halogenated aniline.[1]
Q2: I am observing the formation of isomeric byproducts, such as 2-bromo-4-iodo-6-methylaniline. How can I improve the regioselectivity of the halogenation steps?
A2: Achieving the correct regioselectivity (bromine at position 4 and iodine at position 2) is a critical challenge. The order of halogenation and the choice of reagents are key. Generally, it is advisable to perform the bromination first, followed by iodination.
-
For Bromination: The N-acetyl protecting group on 2-methylaniline directs the bromination primarily to the para position (position 4) due to steric hindrance.[4] Using a mild brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent can enhance this selectivity.[5]
-
For Iodination: Following bromination, the introduction of iodine at the ortho position (position 2) can be achieved using an appropriate iodinating agent. The existing substituents (methyl, amino, and bromo) will influence the position of the incoming iodo group. Using a less reactive iodinating agent and controlling the reaction temperature can help minimize the formation of other isomers.
Q3: My reaction mixture is turning dark brown and forming a tar-like substance during the reaction. What is the cause and how can I prevent it?
A3: The formation of dark, tarry materials is a common issue in reactions involving anilines and is often due to oxidation of the aniline starting material or product.[1][2] This is particularly prevalent under acidic conditions or in the presence of strong oxidizing agents.[2] To mitigate this:
-
Use Purified Reagents: Ensure your 2-methylaniline is freshly distilled and colorless before use.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.[1]
-
Protecting Group: As mentioned, acetylating the amino group not only controls reactivity for halogenation but also makes the substrate less prone to oxidation.[1]
-
Temperature Control: Avoid excessive heating, as this can promote decomposition and polymerization.
Q4: I am struggling to purify the final product from the starting materials and isomeric byproducts. What purification strategies do you recommend?
A4: The purification of this compound can be challenging due to the similar polarities of the desired product and its isomers.
-
Column Chromatography: Flash column chromatography is a standard method for separating isomers.[6] A careful selection of the solvent system (e.g., a gradient of ethyl acetate in hexanes) is crucial. However, complete separation of closely-eluting isomers on a large scale can be difficult and lead to significant product loss.[6]
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for purifying the final product, especially at a larger scale. This method relies on differences in solubility between the desired product and impurities.
-
Preparative HPLC: For achieving very high purity, especially for smaller quantities or for analytical standard preparation, preparative High-Performance Liquid Chromatography (HPLC) with a C18 or Phenyl-hexyl column can be an effective, albeit more expensive, option.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Halogenated Product | Incomplete reaction; Side reactions (e.g., oxidation, poly-halogenation); Product loss during workup or purification. | - Monitor the reaction progress using TLC or GC/MS to ensure completion.- Use a protecting group for the amine to minimize side reactions.[1]- Optimize reaction temperature and time.- Refine the extraction and purification procedures to minimize losses. |
| Formation of Di-bromo or Di-iodo Byproducts | Overly reactive halogenating agent; Excess of halogenating agent; Prolonged reaction time. | - Use a milder halogenating agent (e.g., NBS for bromination).- Use stoichiometric amounts of the halogenating agent.- Carefully control the reaction time and temperature. |
| Product is a Dark Oil or Solid | Presence of oxidized impurities or colored byproducts. | - Treat the crude product with activated carbon during recrystallization to adsorb colored impurities.[1]- Ensure all reagents are pure and the reaction is carried out under an inert atmosphere.[1] |
| Incomplete Removal of Unreacted Starting Material | Inefficient extraction or purification. | - During liquid-liquid extraction, perform an acidic wash (e.g., with dilute HCl) to protonate and remove any unreacted aniline into the aqueous phase.[1] |
Experimental Protocols
Part 1: Acetylation of 2-Methylaniline
This initial step protects the amino group, moderates its activating effect, and directs the subsequent halogenation.
Methodology:
-
In a suitable reaction vessel, dissolve 2-methylaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution with constant stirring. An exothermic reaction will occur.
-
After the initial exotherm subsides, gently warm the mixture for a short period to ensure the reaction goes to completion.
-
Pour the warm reaction mixture into a large volume of cold water with vigorous stirring to precipitate the N-(2-methylphenyl)acetamide.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
Part 2: Bromination of N-(2-methylphenyl)acetamide
This step introduces the bromine atom at the 4-position.
Methodology:
-
Dissolve the dried N-(2-methylphenyl)acetamide in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine or N-Bromosuccinimide (NBS) in the same solvent.
-
Stir the reaction mixture at a low temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium bisulfite followed by sodium bicarbonate) to quench any remaining bromine.
-
Collect the precipitated N-(4-bromo-2-methylphenyl)acetamide by filtration, wash with water, and dry.
Part 3: Iodination of N-(4-bromo-2-methylphenyl)acetamide
This step introduces the iodine atom at the 2-position.
Methodology:
-
Dissolve N-(4-bromo-2-methylphenyl)acetamide in a suitable solvent mixture (e.g., acetic acid and sulfuric acid).
-
Add an iodinating agent such as N-Iodosuccinimide (NIS) or iodine monochloride (ICl) portion-wise at a controlled temperature.
-
Stir the reaction until completion (monitor by TLC).
-
Work up the reaction by pouring it into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-(4-bromo-2-iodo-6-methylphenyl)acetamide.
Part 4: Hydrolysis of the Acetyl Group
The final step is the deprotection of the amino group.
Methodology:
-
Reflux the crude N-(4-bromo-2-iodo-6-methylphenyl)acetamide with an excess of aqueous hydrochloric acid or a solution of sodium hydroxide in ethanol/water.[1]
-
After the hydrolysis is complete (monitor by TLC), cool the reaction mixture.
-
If acidic hydrolysis was used, neutralize the solution with a base (e.g., NaOH) to precipitate the free amine. If basic hydrolysis was used, neutralize with an acid.
-
Extract the this compound with an organic solvent.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Safety Information
This compound and its intermediates are hazardous chemicals. Always consult the Safety Data Sheet (SDS) before handling. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
References
-
ResearchGate. Described procedures for iodination of anilines. [Link]
-
ElectronicsAndBooks. A cheap and efficient method for selective para-iodination of aniline derivatives. [Link]
-
Chemistry Steps. Reactions of Aniline. [Link]
-
SciSpace. Iodination of Anilines with Sodium Dichloroiodate (2016). [Link]
-
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]
-
Chemia. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2). [Link]
-
ResearchGate. Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. [Link]
-
ResearchGate. How can I purify two different-substituted aromatic compounds?. [Link]
-
MDPI. Selective Oxidative Bromination of Anilines Using Potassium Bromide and ZnAl-BrO3--LDHs. [Link]
-
ChemRxiv. Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. [Link]
-
CP Lab Safety. This compound, 98% Purity, C7H7BrIN, 1 gram. [Link]
-
Dabos. This compound 1G. [Link]
-
Khan Academy. Bromination of Aniline. [Link]
-
YouTube. Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
-
Wikipedia. Electrophilic aromatic substitution. [Link]
-
MDPI. Tyrian Purple: 6,6'-Dibromoindigo and Related Compounds. [Link]
-
PMC. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. [Link]
-
Chemistry Steps. Limitations of Electrophilic Aromatic Substitution Reactions. [Link]
-
RSC Publishing. An analysis of electrophilic aromatic substitution: a “complex approach”. [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. [Link]
-
PMC. Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. [Link]
Sources
Technical Support Center: Optimizing Catalyst Loading for Reactions with 4-Bromo-2-iodo-6-methylaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions involving the versatile but challenging substrate, 4-Bromo-2-iodo-6-methylaniline. Our focus is to move beyond simple protocols and empower you with the causal logic behind experimental choices to achieve high-yield, selective, and reproducible results.
Introduction: The Synthetic Potential of this compound
This compound is a valuable building block in medicinal and materials chemistry. Its utility stems from the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This allows for selective functionalization at the C-2 position, leaving the C-4 bromine available for a subsequent, different transformation. Mastering this selectivity is key to efficient multi-step syntheses. This guide will address the critical parameter of catalyst loading to ensure success in these endeavors.
Section 1: Frequently Asked Questions - Foundational Concepts
Q1: Why is optimizing catalyst loading so important for this specific substrate?
A: Optimizing catalyst loading is crucial for three main reasons:
-
Cost and Sustainability: Palladium catalysts and their associated ligands are expensive. Minimizing the amount used directly reduces the cost of synthesis and the environmental burden of precious metal waste.[1]
-
Selectivity: For this compound, the primary goal is often selective reaction at the C-I bond. Excessively high catalyst loading or prolonged reaction times can begin to activate the less reactive C-Br bond, leading to undesired di-substituted products and reducing the yield of the target mono-functionalized intermediate.
-
Minimizing Side Reactions: Higher catalyst concentrations can sometimes accelerate side reactions, such as the homocoupling of coupling partners (e.g., Glaser coupling in Sonogashira reactions).[2] Fine-tuning the loading helps to find a "sweet spot" where the desired reaction proceeds efficiently while minimizing these competing pathways.
Q2: Which bond reacts first, the C-I or the C-Br, and what is the scientific reason?
A: The carbon-iodine (C-I) bond will react selectively before the carbon-bromine (C-Br) bond. The foundational reason lies in the first and often rate-determining step of the catalytic cycle: oxidative addition .
The general order of reactivity for aryl halides in oxidative addition with a Pd(0) catalyst is: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl .[2][3] This is due to the bond dissociation energies; the C-I bond is weaker (approx. 272 kJ/mol) than the C-Br bond (approx. 330 kJ/mol), making it easier for the palladium center to insert itself and break the bond. This significant difference in activation energy allows for a temperature and time window where the C-I bond reacts completely while the C-Br bond remains largely untouched.
Q3: What are the most common palladium-catalyzed reactions used for selective C-I functionalization of this substrate?
A: The high reactivity of the C-I bond makes it amenable to a variety of powerful cross-coupling reactions. The most common are:
-
Sonogashira Coupling: For forming a C-C bond with a terminal alkyne.[3][4]
-
Suzuki-Miyaura Coupling: For forming a C-C bond with a boronic acid or ester.[5][6]
-
Buchwald-Hartwig Amination: For forming a C-N bond with a primary or secondary amine.[1][9]
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Problem Area: Low or No Conversion
Q: My reaction has stalled, and I've observed a black precipitate. What is happening and how can I fix it?
A: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black , an agglomerated, inactive form of palladium. This removes the active catalyst from the solution, stalling the reaction.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Solution: Rigorously degas all solvents and reagents (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain a positive pressure of an inert atmosphere throughout the reaction.[5] |
| High Reaction Temperature | Excessive heat can promote catalyst agglomeration and precipitation. Solution: Try lowering the reaction temperature. You may need to run optimization studies to find the ideal temperature that balances reaction rate and catalyst stability. |
| Inefficient Ligand | The ligand stabilizes the palladium center and prevents aggregation. An inappropriate or insufficient amount of ligand can leave the catalyst vulnerable. Solution: Ensure the correct Pd:Ligand ratio (often 1:1 to 1:2 for monodentate ligands). Consider switching to a bulkier, more electron-rich ligand (e.g., Buchwald ligands like XPhos or SPhos) which are known to form more stable catalytic complexes.[10][11] |
| Poor Reagent Quality | Impurities in solvents or reagents can act as catalyst poisons.[5][12] Solution: Use high-purity, anhydrous solvents and reagents. Ensure your this compound is pure. |
Problem Area: Lack of Selectivity
Q: I'm getting a significant amount of the di-substituted product where both the iodide and bromide have reacted. How do I improve selectivity for the C-I bond?
A: This indicates your reaction conditions are too harsh, overcoming the inherent reactivity difference between the C-I and C-Br bonds.
Strategies to Enhance Selectivity:
-
Lower the Reaction Temperature: This is the most critical parameter. Reducing the temperature will decrease the rate of C-Br activation far more significantly than C-I activation, widening the selectivity window. Run the reaction at or near room temperature if possible.[2]
-
Reduce Catalyst Loading: While seemingly counterintuitive, a lower catalyst loading can sometimes improve selectivity by reducing the overall rate and preventing the reaction from proceeding to the less favorable C-Br activation after the C-I has been consumed.
-
Shorten Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the subsequent, slower reaction at the bromine position.
-
Ligand Choice: Certain ligands can enhance selectivity. Less bulky ligands may favor reaction at the more accessible iodide position. A screening of different phosphine ligands may be necessary.
Problem Area: Side Reactions
Q: In my Sonogashira coupling, I see a lot of homocoupling of my alkyne (Glaser coupling). How can I prevent this?
A: Alkyne homocoupling is a common copper-mediated side reaction, often promoted by oxygen.[2]
Solutions:
-
Strictly Anaerobic Conditions: This is the most effective solution. Rigorously degas all solvents and maintain a positive inert gas pressure.[2]
-
Reduce Copper (CuI) Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling. Use the minimum effective amount (e.g., 5-10 mol %).
-
Consider Copper-Free Conditions: Several modern protocols for Sonogashira coupling operate without a copper co-catalyst, eliminating this side reaction entirely. These often require specific, highly active palladium/ligand systems.[13]
Section 3: Protocols & Methodologies
Workflow for Troubleshooting Low-Yielding Reactions
The following diagram outlines a logical workflow for diagnosing and solving issues with low conversion or yield.
Caption: A logical workflow for troubleshooting low-yielding reactions.
Experimental Protocol: General Catalyst Loading Screen
This protocol provides a framework for systematically determining the optimal catalyst loading for your specific coupling partners. It is designed to be run in parallel on a small scale.
Materials:
-
This compound (1.0 equiv)
-
Coupling Partner (e.g., Phenylacetylene or Phenylboronic Acid) (1.1 - 1.2 equiv)
-
Palladium Pre-catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if using a precursor like Pd₂(dba)₃, e.g., SPhos)
-
Base (e.g., Et₃N for Sonogashira, K₂CO₃ for Suzuki)
-
Anhydrous, degassed solvent (e.g., THF, Toluene)
-
Small reaction vials with stir bars
Procedure:
-
Setup: In a glovebox or under a positive flow of inert gas, arrange a set of 5 reaction vials.
-
Stock Solution: Prepare a stock solution of this compound, the coupling partner, and the base in the chosen solvent. This ensures consistent concentrations across all reactions.
-
Catalyst Addition: To each vial, add the palladium pre-catalyst and ligand (if separate) at varying mol percentages.
-
Vial 1: 2.0 mol % Pd
-
Vial 2: 1.0 mol % Pd
-
Vial 3: 0.5 mol % Pd
-
Vial 4: 0.1 mol % Pd
-
Vial 5: 0.05 mol % Pd
-
-
Reaction Initiation: Add an equal volume of the stock solution to each vial, seal them, and place them in a heating block at the desired starting temperature (e.g., 60 °C).
-
Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction. Quench and analyze by LC-MS or GC-MS to determine the conversion percentage.
-
Analysis: Continue monitoring at regular intervals (e.g., 4h, 8h, 24h). Plot conversion vs. time for each catalyst loading. The optimal loading is the lowest amount that achieves complete conversion in a reasonable timeframe without significant side product formation.
Visualizing Sequential Cross-Coupling
This diagram illustrates the synthetic strategy enabled by selective functionalization.
Caption: Workflow for sequential cross-coupling reactions.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. youtube.com [youtube.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Technical Support Center: Strategies for Preventing Dehalogenation in Reactions with 4-Bromo-2-iodo-6-methylaniline
Welcome to the technical support guide for researchers, chemists, and process development professionals working with 4-Bromo-2-iodo-6-methylaniline. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this versatile building block and, most importantly, mitigate the common side reaction of dehalogenation. Our goal is to empower you with the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenge
This section addresses the fundamental chemical principles governing the reactivity of this compound and the propensity for dehalogenation.
Q1: Why is dehalogenation a persistent side reaction with this substrate?
Dehalogenation, or more specifically hydrodehalogenation, is the replacement of a halogen atom (I or Br) with a hydrogen atom.[1][2] In palladium-catalyzed cross-coupling reactions, this occurs when the catalytic cycle is intercepted by a palladium-hydride (Pd-H) species.[1][3] This Pd-H intermediate can arise from several sources within your reaction mixture, including solvents (like alcohols), bases, or even trace amounts of water.[1][2][3] Once formed, the aryl group can reductively eliminate with the hydride, yielding the unwanted dehalogenated byproduct (Ar-H) instead of the desired cross-coupled product.[1][4]
Q2: Which halogen is more likely to be lost: the iodine at C2 or the bromine at C4?
The iodine at the C2 position is significantly more susceptible to both desired oxidative addition and undesired dehalogenation. The general order of reactivity for halogens in palladium-catalyzed reactions is I > Br > Cl.[1][5] This reactivity is governed by the carbon-halogen bond strength; the C-I bond is weaker and therefore more readily cleaved by the Pd(0) catalyst than the C-Br bond.[6] This inherent reactivity difference is the key principle that allows for selective coupling at the C2-iodo position while preserving the C4-bromo position, provided the reaction conditions are carefully controlled.[5][6]
Q3: What are the typical dehalogenated byproducts I should screen for?
When working with this compound, you should monitor for the formation of three potential byproducts via techniques like LC-MS or GC-MS:
-
Mono-deiodination: 4-Bromo-2-methylaniline
-
Mono-debromination: 2-Iodo-6-methylaniline (less common)
-
Full dehalogenation: 2-Methylaniline
The presence and ratio of these byproducts provide critical clues for optimizing your reaction conditions.
Part 2: Troubleshooting Guide for Common Cross-Coupling Reactions
This section provides a scenario-based approach to troubleshoot and prevent dehalogenation in three major classes of cross-coupling reactions.
Scenario 1: Suzuki-Miyaura Coupling
-
Problem: "I am attempting to couple a boronic acid at the C2-iodo position, but my analysis shows significant formation of 4-bromo-2-methylaniline and even some 2-methylaniline."
-
Analysis: This outcome suggests that the rate of the dehalogenation pathway is competitive with or even faster than the rate of transmetalation (the transfer of the organic group from boron to palladium).[1] To favor the desired cross-coupling, we must optimize conditions to accelerate transmetalation and suppress the formation and reactivity of Pd-H species.
-
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for Suzuki coupling. -
Detailed Solutions (Q&A):
-
How does my choice of ligand impact dehalogenation? The ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[1] These ligands stabilize the Pd(0) center, promote faster rates of oxidative addition and reductive elimination of the desired product, and sterically hinder the pathways that lead to dehalogenation.[2][7] Standard ligands like PPh₃ can be less effective in preventing this side reaction.
-
Is my base too strong? Yes, this is a common culprit. Strong bases, especially alkoxides like NaOtBu, can accelerate the formation of Pd-H species, particularly in the presence of trace water or alcohol solvents.[3] For the Suzuki coupling of this compound, milder inorganic bases are preferred.
Base Type Recommended Examples Rationale Preferred K₃PO₄, K₂CO₃, Cs₂CO₃ Milder, less prone to promoting Pd-H formation. Effective in facilitating transmetalation.[1][8] Use with Caution NaOtBu, K-OtBu, NaOH Strong bases that can significantly increase the rate of dehalogenation, especially at elevated temperatures.[3] -
Could my solvent be the problem? Absolutely. Protic solvents like isopropanol or ethanol can directly act as hydride donors.[2][3][9] While some Suzuki reactions require water as a co-solvent, it's crucial to use anhydrous aprotic solvents like Toluene, Dioxane, or THF as the primary medium.[1] Ensure your solvents are properly dried and degassed to remove both water and oxygen.
-
Scenario 2: Buchwald-Hartwig Amination
-
Problem: "I am trying to couple a primary amine at the C2-iodo position, but the reaction is sluggish and yields mainly the deiodinated starting material."
-
Analysis: In Buchwald-Hartwig amination, the base deprotonates the amine to facilitate its coordination to the palladium center.[10][11] If this process is slow or if the catalyst system is not optimal, the competing dehalogenation pathway can dominate. The choice of ligand is exceptionally important in this reaction.[12][13]
-
Detailed Solutions (Q&A):
-
Which catalyst/ligand system is best for this amination? For C-N coupling, especially with challenging substrates, specialized ligands are required. The first-generation catalyst systems are often insufficient.[14] Modern, sterically hindered biarylphosphine ligands developed by the Buchwald group are the gold standard.
Ligand Generation Recommended Ligands Key Advantages Modern (Preferred) XPhos, RuPhos, BrettPhos High activity and stability, promote fast reductive elimination of the C-N bond, and suppress dehalogenation.[11][12] Bidentate BINAP, DPPF An improvement over early systems, but may be less effective for this specific substrate than modern monophosphine ligands.[14] -
What is the best base for this reaction? Strong, non-nucleophilic bases are required for the Buchwald-Hartwig reaction to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base. While it can promote dehalogenation in Suzuki reactions, it is often necessary for efficient C-N coupling. The key is to pair it with a highly effective ligand that promotes the desired amination at a much faster rate than the undesired dehalogenation.
-
Scenario 3: Sonogashira Coupling
-
Problem: "When coupling a terminal alkyne to the C2-iodo position, I observe both the desired product and a significant amount of the deiodinated starting material."
-
Analysis: The Sonogashira coupling involves a dual catalytic cycle with both palladium and a copper(I) co-catalyst.[15] Dehalogenation can still occur from the palladium cycle. The reaction is highly sensitive to conditions, but the high reactivity of the C-I bond can typically be exploited for selective coupling.[16]
-
Detailed Solutions (Q&A):
-
How can I ensure selectivity for the C-I bond? The differential reactivity between the C-I and C-Br bonds is very pronounced in Sonogashira couplings.[16] Performing the reaction at or slightly above room temperature is often sufficient to couple selectively at the C2-iodo position while leaving the C4-bromo position untouched.[16] Avoid high temperatures, which could lead to reaction at the C-Br bond or increased dehalogenation.
-
What are the optimal conditions to minimize side reactions? A standard Sonogashira system using a catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ , a CuI co-catalyst, and an amine base/solvent like triethylamine (TEA) or diisopropylamine (DIPA) is a good starting point.[15] Ensure all reagents are high purity and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidative homocoupling of the alkyne (Glaser coupling).
-
Part 3: General Preventative Protocols & Methodologies
Adhering to best practices in your experimental setup is the most effective way to prevent unwanted side reactions.
Recommended Protocol: Selective Suzuki Coupling at the C2-Iodo Position
This protocol provides a robust set of starting conditions designed to maximize the yield of the desired mono-coupled product while minimizing dehalogenation.
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and powdered potassium phosphate (K₃PO₄) (3.0 equiv).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask under vacuum and backfill with high-purity Argon or Nitrogen gas.
-
Repeat this "evacuate-backfill" cycle three times to ensure a completely oxygen-free environment.[6]
-
-
Catalyst & Ligand Addition:
-
Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.5 mol%).
-
-
Solvent Addition:
-
Add degassed, anhydrous Toluene (or 1,4-Dioxane) via syringe to achieve a substrate concentration of approximately 0.1 M. The solvent must be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.[1]
-
-
Reaction Execution:
-
Immerse the flask in a pre-heated oil bath set to 80-90 °C.
-
Stir the reaction vigorously.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). The reaction is often complete within 4-12 hours.[6]
-
-
Workup:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
-
Visualizing the Competing Pathways
The following diagram illustrates the critical branch point in the catalytic cycle where the desired cross-coupling competes with the undesired dehalogenation pathway.
References
-
Black, G., & Lloyd-Jones, G. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. RSC Publishing. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H. Retrieved from [Link]
-
PubMed. (2025). Elucidating ligand recognition of reductive dehalogenases: the role of hydrophobic active site in organohalogen binding. PubMed. Retrieved from [Link]
-
Suzuki, A. (2002). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 78(9), 289-302. Retrieved from [Link]
-
J-Stage. (n.d.). Organoborane coupling reactions (Suzuki coupling). J-Stage. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Retrieved from [Link]
-
Reddit. (2019). Significant dehalogenation in Stille coupling. r/Chempros. Retrieved from [Link]
-
Merupulu. (n.d.). Alkyl Halides, Aryl Halides and Aromatic Compounds. Retrieved from [Link]
-
ACS Publications. (2002). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 6(3), 337-341. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]
-
American Chemical Society. (1968). Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures. Journal of the American Chemical Society, 90(3), 734-738. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (2025). Elucidating ligand recognition of reductive dehalogenases: the role of hydrophobic active site in organohalogen binding. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. ResearchGate. Retrieved from [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1262-1267. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Pd-catalysed Hydrodehalogenation of Aryl Chlorides: A Mild Method for Deuteration and Detoxification. Retrieved from [Link]
-
University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling in iodo-containing 2-aryloxazolines. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on stereoselective Sonogashira coupling of 1,1-dibromo-1-alkene. ResearchGate. Retrieved from [Link]
-
Journal of the American Chemical Society. (2014). Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. Journal of the American Chemical Society, 136(14), 5255-5258. Retrieved from [Link]
-
PubMed Central. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 24(1), 121. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
RSC Publishing. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 16(44), 8538-8542. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Section 11.1.3: Reductive Elimination. Chemistry LibreTexts. Retrieved from [Link]
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- 2. benchchem.com [benchchem.com]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.rug.nl [research.rug.nl]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
troubleshooting poor regioselectivity with 4-Bromo-2-iodo-6-methylaniline
A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Poor Regioselectivity in Cross-Coupling Reactions
Welcome to the technical support center for 4-Bromo-2-iodo-6-methylaniline. This guide is designed to provide Senior Application Scientist-level insights into one of the most common challenges encountered with this versatile building block: achieving high regioselectivity in cross-coupling reactions. Poor selectivity between the C-I and C-Br bonds can lead to product mixtures that are difficult to separate, ultimately impacting yield and project timelines. This resource offers a structured, question-and-answer approach to diagnose and resolve these issues, grounded in mechanistic principles and supported by actionable protocols.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a mixture of products? What is the fundamental principle governing regioselectivity for this substrate?
Answer: The primary reason for poor regioselectivity is the competitive reaction at the two different carbon-halogen bonds (C-I and C-Br). The selectivity of palladium-catalyzed cross-coupling reactions is fundamentally governed by the relative rates of the initial oxidative addition step.[1] For aryl halides, the rate of oxidative addition typically follows the trend of C–I > C–Br > C–Cl, which is inversely related to the carbon-halogen bond dissociation energy.[2]
-
C-I Bond: The carbon-iodine bond is longer and weaker, making it more susceptible to oxidative addition by a Pd(0) catalyst. This is the kinetically favored pathway.
-
C-Br Bond: The carbon-bromine bond is stronger and requires a higher activation energy for cleavage. Reaction at this site is thermodynamically favored but kinetically slower.
Therefore, under standard or mild conditions, the reaction should preferentially occur at the C-2 (iodo) position. If you are observing significant reaction at the C-4 (bromo) position, it indicates your reaction conditions are energetic enough to overcome the activation barrier for C-Br cleavage, leading to a loss of selectivity.[3]
Q2: I am performing a Suzuki-Miyaura coupling and getting both C-I and C-Br coupled products. How can I exclusively target the C-I position?
Answer: Achieving high selectivity for the C-I position in a Suzuki-Miyaura coupling requires fine-tuning the reaction conditions to exploit the kinetic difference between the two halogen sites.[4][5] A common pitfall is using conditions that are too "forcing," such as high temperatures or overly active catalysts, which diminishes the energy difference between the two competing pathways.[3][6]
Troubleshooting & Optimization Strategy:
-
Lower the Reaction Temperature: This is the most critical parameter. Start the reaction at room temperature and monitor progress. If the reaction is sluggish, increase the temperature incrementally (e.g., to 40-50 °C) while carefully analyzing the product ratio by LC-MS or GC-MS.[3]
-
Choose the Right Catalyst System: Avoid highly active, bulky electron-rich phosphine ligands that can accelerate C-Br activation. Start with a less reactive, standard catalyst like Pd(PPh₃)₄. The triphenylphosphine ligand is less electron-donating and can provide better selectivity.
-
Select a Milder Base: Strong bases can sometimes accelerate the overall reaction rate, which may negatively impact selectivity. Consider switching from strong bases like Cs₂CO₃ or K₃PO₄ to a milder base such as K₂CO₃ or NaHCO₃.[7]
-
Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the boronic acid partner. A large excess can drive the reaction towards double coupling.[3]
Q3: My goal is a Sonogashira coupling. How do I ensure the alkyne couples only at the iodo-position?
Answer: The Sonogashira reaction is generally highly selective for aryl iodides over aryl bromides, making it one of the more straightforward transformations for this substrate.[8][9] If you are experiencing poor selectivity, the issue likely lies with elevated temperatures or catalyst choice.
Troubleshooting & Optimization Strategy:
-
Maintain Room Temperature: The coupling of aryl iodides in Sonogashira reactions often proceeds efficiently at room temperature, a condition under which aryl bromides are significantly less reactive.[8] Heating is typically only required for less reactive aryl bromides.
-
Copper(I) Co-catalyst: Ensure your copper source (e.g., CuI) is fresh and handled under an inert atmosphere. The copper acetylide formation is a key step in the catalytic cycle, and its efficiency can influence the overall reaction outcome.[9]
-
Base Selection: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard and usually sufficient.[3] There is typically no need for stronger inorganic bases which might complicate the reaction profile.
Q4: I'm attempting a Buchwald-Hartwig amination. What factors are most critical for controlling regioselectivity?
Answer: Buchwald-Hartwig amination can be challenging with di-halogenated substrates because the highly active catalyst systems required can sometimes override the inherent C-I vs. C-Br reactivity difference.[10][11] However, selectivity is achievable.
Troubleshooting & Optimization Strategy:
-
Ligand Choice is Paramount: This is the most influential factor. While bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are excellent for activating aryl halides, they might be too reactive for this substrate.[11][12] Consider starting with a less donating or more sterically compact ligand to enhance selectivity for the C-I bond. Bidentate ligands like BINAP or DPPF can sometimes offer better control by preventing the formation of highly reactive monoligated palladium species.[10]
-
Base and Solvent System: The choice of base is critical. Sodium tert-butoxide (NaOt-Bu) is a very strong base; switching to a weaker base like K₂CO₃ or Cs₂CO₃ may improve selectivity. The solvent can also play a role; for instance, using a solvent in which the iodide byproduct is insoluble can sometimes improve reaction efficiency for aryl iodides.[13]
-
Temperature Control: As with other couplings, lower temperatures will favor kinetic C-I amination.
Q5: Is it possible to selectively functionalize the C-Br bond, leaving the C-I bond untouched?
Answer: This is a significant synthetic challenge due to the inherent reactivity order (C-I > C-Br). Direct selective coupling at the C-Br position is generally not feasible in a one-step process. The standard and most reliable strategy is a sequential, two-step approach:
-
Step 1: Functionalize the C-I Position: Use the mild, selective conditions outlined in the questions above to react at the C-I bond first. Purify this mono-substituted intermediate.
-
Step 2: Functionalize the C-Br Position: Subject the purified intermediate to a second cross-coupling reaction under more "forcing" conditions (e.g., higher temperature, more active catalyst/ligand system) to react at the remaining C-Br bond.
This sequential approach provides unambiguous control over the final product structure.
Data & Protocols
Table 1: Recommended Starting Conditions for Selective C-I Functionalization
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Key Insight |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) or PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O | 40 - 60 | Start with milder conditions; avoid highly active catalysts and high temperatures.[7][14] |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2) | None | Et₃N (3) | THF | 25 (Room Temp) | The inherent reactivity difference is usually sufficient at room temperature.[8][15] |
| Buchwald-Hartwig | Pd₂(dba)₃ (1.5) | BINAP (3.6) | Cs₂CO₃ (1.5) | Toluene | 80 | Bidentate ligands can offer better control than highly active monophosphine ligands.[10][12] |
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol provides a robust starting point for selectively coupling an aryl boronic acid at the C-2 (iodo) position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl boronic acid (1.1 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To an oven-dried reaction vessel, add this compound, the aryl boronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.[6]
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture at 50 °C.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Pay close attention to the formation of the desired mono-coupled product versus any di-coupled or C-Br coupled side products.
-
Upon consumption of the starting material (or when selectivity begins to decrease), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization & Diagrams
Troubleshooting Workflow
This diagram outlines a logical sequence of steps to diagnose and resolve poor regioselectivity.
Caption: Relative rates of oxidative addition for C-I vs. C-Br bonds.
References
-
Journal of the American Chemical Society. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Available at: [Link]
-
ACS Publications. (n.d.). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics. Available at: [Link]
-
ElectronicsAndBooks. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Available at: [Link]
-
ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Available at: [Link]
-
RSC Publishing. (n.d.). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications. Available at: [Link]
-
NIH. (n.d.). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available at: [Link]
-
NIH. (n.d.). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Available at: [Link]
-
ResearchGate. (n.d.). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Available at: [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available at: [Link]
-
ACS Publications. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Aryl‐Aryl Cross‐Coupling with Hypervalent Iodine Reagents: Aryl Group Transfer Reactions. Available at: [Link]
-
The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
-
ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Available at: [Link]
-
RSC Publishing. (2022). Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex. Chemical Science. Available at: [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]
-
NIH. (n.d.). Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature. PMC. Available at: [Link]
-
Springer. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
PubMed. (1980). Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector. Journal of Chromatography. Available at: [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. research.rug.nl [research.rug.nl]
- 13. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in 4-Bromo-2-iodo-6-methylaniline
Welcome to the technical support center for 4-Bromo-2-iodo-6-methylaniline (CAS 922170-67-0).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this complex haloaniline. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the highest purity of your compound for downstream applications.
I. Troubleshooting Guide: Common Impurity Issues
This section addresses specific problems that may arise during the synthesis and purification of this compound, offering explanations for their causes and actionable solutions.
Issue 1: Presence of Isomeric Impurities in the Final Product
Question: My final product of this compound shows the presence of other bromo-iodo-methylaniline isomers upon analysis. What is the likely cause and how can I mitigate this?
Answer:
The formation of isomeric impurities is a frequent challenge in the synthesis of polysubstituted anilines. The directing effects of the substituents on the aniline ring play a crucial role in determining the regioselectivity of halogenation reactions.
Causality:
-
Ortho-, Para-Directing Nature of the Amino Group: The amino (-NH2) group is a powerful activating and ortho-, para-directing group.[3] This means that during halogenation, the electrophile (e.g., Br+ or I+) is directed to the positions ortho and para to the amino group.
-
Steric Hindrance: The methyl group at the 6-position provides some steric hindrance, which can influence the regioselectivity of the incoming halogen. However, this may not be sufficient to completely prevent substitution at other positions.
-
Reaction Conditions: Factors such as the choice of halogenating agent, solvent, and temperature can significantly impact the isomer distribution.
Solutions & Methodologies:
-
Protect the Amino Group: To control regioselectivity, the most effective strategy is to protect the amino group, often as an acetanilide.[3] The bulkier acetyl group enhances steric hindrance at the ortho positions, favoring para-substitution. The protecting group can be removed via hydrolysis after the halogenation steps.[3]
-
Protocol 1: Protection of 2-methylaniline as N-(2-methylphenyl)acetamide
-
In a suitable reaction vessel, dissolve 2-methylaniline in glacial acetic acid.
-
Slowly add acetic anhydride while stirring and maintaining the temperature below 30°C.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into cold water to precipitate the N-(2-methylphenyl)acetamide.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
-
-
Stepwise Halogenation: Introduce the bromine and iodine atoms in separate, sequential steps. This allows for purification of the intermediate monohalogenated aniline, which can help to minimize the formation of undesired dihalogenated isomers.
-
Purification via Column Chromatography: If isomeric impurities are present in the final product, purification by column chromatography is often necessary.[4] A gradient elution with a mixture of non-polar (e.g., hexanes) and moderately polar (e.g., ethyl acetate) solvents is typically effective.
-
Workflow for Isomer Separation
Caption: Workflow for Isomer Purification.
-
Issue 2: Incomplete Halogenation Leading to Starting Material Contamination
Question: My reaction mixture contains a significant amount of the starting material (e.g., 4-bromo-6-methylaniline or 2-iodo-6-methylaniline) along with the desired product. How can I drive the reaction to completion?
Answer:
Incomplete halogenation can result from several factors related to the reaction conditions and the reactivity of the substrate.
Causality:
-
Insufficient Halogenating Agent: The stoichiometry of the halogenating agent to the aniline substrate is critical. An insufficient amount will naturally lead to incomplete conversion.
-
Reaction Time and Temperature: Halogenation reactions may require sufficient time and, in some cases, elevated temperatures to proceed to completion.[5]
-
Deactivation of the Ring: The introduction of a halogen atom deactivates the aromatic ring, making the subsequent halogenation step more difficult.
Solutions & Methodologies:
-
Optimize Stoichiometry: Carefully control the molar equivalents of the halogenating agent. A slight excess (e.g., 1.1 to 1.2 equivalents) may be necessary to ensure complete conversion of the starting material.
-
Adjust Reaction Conditions:
-
Temperature: Gradually increasing the reaction temperature may enhance the reaction rate. However, this should be done cautiously to avoid the formation of side products.[5]
-
Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material spot is no longer visible on the TLC plate.
-
-
Choice of Halogenating Agent: For less reactive substrates, a more potent halogenating agent might be required. For instance, N-iodosuccinimide (NIS) in the presence of an acid catalyst is a common and effective iodinating agent. For bromination, N-bromosuccinimide (NBS) is often used.[6]
Issue 3: Presence of Di-halogenated or Tri-halogenated Impurities
Question: My product is contaminated with species that have a higher molecular weight, suggesting over-halogenation. How can I prevent this?
Answer:
Over-halogenation is a common side reaction, especially with highly activated aniline rings.
Causality:
-
High Reactivity of the Aniline Ring: The strong activating nature of the amino group makes the aromatic ring highly susceptible to electrophilic substitution, sometimes leading to the addition of more than the desired number of halogen atoms.[7]
-
Excess Halogenating Agent: Using a large excess of the halogenating agent will significantly increase the likelihood of multiple halogenations.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can also contribute to over-halogenation.
Solutions & Methodologies:
-
Precise Stoichiometric Control: Use no more than one equivalent of the halogenating agent for each halogen to be introduced.
-
Slow Addition of Reagents: Add the halogenating agent dropwise or in small portions to the reaction mixture. This helps to maintain a low concentration of the electrophile at any given time, reducing the chance of multiple substitutions on the same molecule.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C or even lower) can help to control the reactivity and improve selectivity.
-
Data on Temperature Effects on Selectivity
Temperature (°C) Desired Product (%) Over-halogenated Impurity (%) 50 75 15 25 88 8 0 95 <5 Note: These are representative values and can vary based on specific reaction conditions.
-
II. Frequently Asked Questions (FAQs)
Synthesis & Purification
Q1: What is a standard synthetic route for this compound?
A1: A common approach involves a multi-step synthesis starting from 2-methylaniline (o-toluidine). The amino group is first protected as an acetamide.[3] This is followed by sequential bromination and iodination, with the order depending on the desired regioselectivity and the reactivity of the intermediates. Finally, the protecting group is removed by acid or base hydrolysis to yield the target compound.[8]
Q2: What are the best purification techniques for this compound?
A2: Recrystallization and column chromatography are the most effective methods.[4] For recrystallization, a solvent system where the desired product has good solubility at high temperatures and poor solubility at low temperatures should be chosen. Column chromatography using silica gel with a hexane/ethyl acetate eluent system is excellent for separating isomers and other closely related impurities.[4]
Impurity Identification
Q3: How can I identify the impurities in my sample?
A3: A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass-to-charge ratio.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is useful for separating non-volatile impurities and can be used for quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities present.
Stability & Storage
Q4: How stable is this compound and how should it be stored?
A4: Haloanilines can be sensitive to light and air, leading to degradation over time. It is recommended to store this compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation.[1]
III. Experimental Protocols
Protocol 2: General Procedure for Iodination of a Brominated Aniline Derivative
This is a general guideline and may require optimization for specific substrates.
Materials:
-
Brominated aniline derivative
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the brominated aniline derivative in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (1.05 equivalents) to the solution in one portion.
-
Slowly add trifluoroacetic acid (0.1 equivalents) dropwise.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Reaction Quenching and Workup
Caption: Post-reaction workup procedure.
-
IV. References
-
BenchChem. (n.d.). Addressing poor regioselectivity in the synthesis of substituted anilines. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Substituted Anilines. Retrieved from
-
BenchChem. (n.d.). troubleshooting guide for Povarov reaction with substituted anilines. Retrieved from
-
Synblock. (n.d.). CAS 922170-67-0 | this compound. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Purification of Halogenated Aniline Compounds. Retrieved from
-
ResearchGate. (n.d.). Synthesis of the substituted anilines. Retrieved from
-
Google Patents. (n.d.). Production process for synthesizing 4-bromo-2-methylaniline. Retrieved from
-
CP Lab Safety. (n.d.). This compound, 98% Purity, C7H7BrIN, 1 gram. Retrieved from
-
EPA. (n.d.). Method 8131: Aniline and selected derivatives by gas chromatography. Retrieved from
-
ChemicalBook. (n.d.). 2,6-Dibromo-4-methylaniline synthesis. Retrieved from
Sources
- 1. CAS 922170-67-0 | this compound - Synblock [synblock.com]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,6-Dibromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 9. epa.gov [epa.gov]
Technical Support Center: Reaction Condition Optimization for 4-Bromo-2-iodo-6-methylaniline
Welcome to the technical support center for the synthesis and optimization of 4-Bromo-2-iodo-6-methylaniline (CAS No. 922170-67-0).[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this multi-step synthesis. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your research.
I. Synthetic Strategy Overview: A Two-Step Approach to Success
The synthesis of this compound from 4-bromo-2-methylaniline is most effectively and selectively achieved through a two-step process: protection of the amine followed by electrophilic iodination and subsequent deprotection. This strategy is crucial for overcoming the inherent challenges of direct halogenation of highly activated aromatic amines.
Aniline and its derivatives are highly susceptible to electrophilic substitution reactions due to the strong electron-donating nature of the amino group.[2] This high reactivity can lead to undesirable side reactions, primarily polyhalogenation and oxidation.[3] Direct iodination of 4-bromo-2-methylaniline is likely to result in a mixture of products and significant tar formation.
To circumvent these issues, we will first protect the amino group as an acetamide. The resulting N-(4-bromo-2-methylphenyl)acetamide is less activated, allowing for a more controlled and selective iodination at the vacant ortho position. The bulky acetyl group also sterically hinders other potential reaction sites. Following successful iodination, the acetyl protecting group is readily removed via hydrolysis to yield the desired this compound.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, providing both the probable cause and actionable solutions.
Q1: After the iodination step, my TLC analysis shows multiple spots, and the crude product is a dark, tarry substance. What went wrong?
A1: Cause and Solutions
This is a classic case of oxidation and potential polyhalogenation of the aniline starting material. The unprotected amino group is highly activating, making the aromatic ring susceptible to over-reaction and decomposition.
-
Primary Cause: Direct iodination of unprotected 4-bromo-2-methylaniline. The electron-rich nature of the aniline makes it prone to oxidation by the iodinating agent or even atmospheric oxygen, leading to the formation of colored, polymeric materials.
-
Troubleshooting Steps:
-
Protect the Amino Group: The most critical step is to protect the amino group of 4-bromo-2-methylaniline via acetylation with acetic anhydride to form N-(4-bromo-2-methylphenyl)acetamide. This significantly reduces the activating effect of the amino group, preventing both oxidation and over-halogenation.
-
Inert Atmosphere: While protection is the primary solution, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can further minimize oxidation, especially if the reaction is sensitive.
-
Purify Starting Material: Ensure your 4-bromo-2-methylaniline is pure before starting. Aniline derivatives can darken over time due to air oxidation. Distillation or recrystallization of the starting material may be necessary.
-
Q2: My reaction yield is consistently low, even after following the protection-iodination-deprotection sequence. Where should I investigate potential losses?
A2: Cause and Solutions
Low yields can stem from incomplete reactions at any of the three stages or losses during workup and purification.
-
Potential Causes & Optimization Strategies:
-
Incomplete Acetylation: Verify the completion of the acetylation step by TLC before proceeding. If the reaction is sluggish, ensure your acetic anhydride is fresh and consider gentle heating.
-
Inefficient Iodination: The choice and activity of the iodinating agent are crucial.
-
Reagent Choice: N-Iodosuccinimide (NIS) in a suitable solvent like acetonitrile or dichloromethane is a common and effective choice for iodinating activated aromatic rings. Iodine monochloride (ICl) is another potent option.
-
Reaction Conditions: Ensure the reaction is stirred efficiently and run for a sufficient duration. Monitoring by TLC is essential to determine the point of maximum conversion.
-
-
Incomplete Hydrolysis (Deprotection): The deprotection of the acetamide can be incomplete. Both acidic and basic hydrolysis are effective, but require sufficient heating and reaction time.[4][5]
-
Acidic Hydrolysis: Refluxing with aqueous HCl in ethanol is a standard method.
-
Basic Hydrolysis: Refluxing with aqueous NaOH or KOH in ethanol is also effective.[6]
-
-
Workup Losses: Ensure proper phase separation during extractions and minimize the number of transfer steps. Back-extraction of the aqueous layer can sometimes recover dissolved product.
-
Purification Losses: Optimize your purification method. If using column chromatography, select a solvent system that provides good separation between your product and any impurities. For recrystallization, choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Q3: I am observing a significant amount of starting material (N-(4-bromo-2-methylphenyl)acetamide) remaining after the iodination reaction. How can I drive the reaction to completion?
A3: Cause and Solutions
This indicates that the iodination reaction is not proceeding efficiently.
-
Potential Causes & Optimization Strategies:
-
Iodinating Agent Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the iodinating agent (e.g., NIS). A slight excess (e.g., 1.1 to 1.2 equivalents) can often improve conversion.
-
Reaction Temperature: While many iodinations of activated rings proceed at room temperature, gentle heating (e.g., 40-50 °C) may be necessary to increase the reaction rate. Monitor for potential side product formation at higher temperatures.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Acetonitrile, dichloromethane, and acetic acid are common solvents for such reactions. A trial of different solvents may be beneficial.
-
Activation of Iodinating Agent: In some cases, the addition of a catalytic amount of an acid, such as trifluoroacetic acid (TFA), can activate the iodinating agent and accelerate the reaction.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
The recommended starting material is 4-bromo-2-methylaniline (CAS No. 583-75-5). It is commercially available and provides a direct precursor to the target molecule after the protection-iodination-deprotection sequence.
Q2: Which iodinating agent is most suitable for the N-(4-bromo-2-methylphenyl)acetamide?
N-Iodosuccinimide (NIS) is a highly recommended iodinating agent for this transformation. It is a solid, easy to handle, and generally provides good yields for the iodination of activated aromatic compounds. Iodine monochloride (ICl) is another effective, though more reactive, alternative.
Q3: How can I monitor the progress of the reactions?
Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the progress of all three steps.
-
Visualization: The spots can be visualized under UV light (254 nm). Additionally, staining with iodine vapor is an effective method for visualizing organic compounds on a TLC plate.[7] The iodine vapors will react with the compounds on the plate, making them appear as yellowish-brown spots.
-
Solvent System: A mixture of hexane and ethyl acetate (e.g., in a 7:3 or 8:2 ratio) is a good starting point for developing your TLC plates. The optimal ratio may need to be determined experimentally.
Q4: What are the expected side products in this synthesis?
-
Di-iodinated product: While protection minimizes this, a small amount of di-iodination at other positions on the ring is possible, especially with highly reactive iodinating agents or harsh conditions.
-
Unreacted starting material: As discussed in the troubleshooting section, incomplete reactions will lead to the presence of the starting material for that step.
-
Hydrolysis of NIS: If using NIS, it can be hydrolyzed by any moisture present, reducing its effectiveness.
Q5: What are the recommended purification techniques for the final product?
The crude this compound can be purified by:
-
Column Chromatography: Using silica gel and a gradient of hexane and ethyl acetate as the eluent is an effective method for separating the product from non-polar impurities and any remaining starting materials.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can yield a highly pure product.
IV. Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for the synthesis of this compound.
Workflow Diagram
Caption: Synthetic workflow for this compound.
Step 1: Acetylation of 4-Bromo-2-methylaniline
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-methylaniline (1.0 eq) in pyridine or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting aniline is consumed.
-
Upon completion, pour the reaction mixture into cold water and stir vigorously.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-bromo-2-methylphenyl)acetamide. The product can often be used in the next step without further purification if it is of sufficient purity.
Step 2: Iodination of N-(4-bromo-2-methylphenyl)acetamide
-
In a round-bottom flask protected from light, dissolve N-(4-bromo-2-methylphenyl)acetamide (1.0 eq) in anhydrous acetonitrile or dichloromethane.
-
Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be gently heated (40 °C) if it is proceeding slowly.
-
Monitor the reaction by TLC until the starting acetamide is consumed.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash with a 10% aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-bromo-2-iodo-6-methylphenyl)acetamide.
Step 3: Hydrolysis of N-(4-bromo-2-iodo-6-methylphenyl)acetamide
-
To the crude N-(4-bromo-2-iodo-6-methylphenyl)acetamide, add a mixture of ethanol and concentrated hydrochloric acid (e.g., a 3:1 v/v mixture).
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-8 hours.
-
Monitor the deprotection by TLC until the starting acetamide is no longer visible.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH > 8).
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to obtain the final product.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Bromo-2-methylaniline | C₇H₈BrN | 186.05 | 583-75-5 |
| N-(4-bromo-2-methylphenyl)acetamide | C₉H₁₀BrNO | 228.09 | - |
| This compound | C₇H₇BrIN | 311.95 | 922170-67-0[1] |
V. Concluding Remarks
The successful synthesis of this compound hinges on a strategic approach that mitigates the challenges associated with the direct halogenation of anilines. By employing a protection-iodination-deprotection sequence, researchers can achieve higher yields and purity of the desired product. This guide provides a comprehensive framework for troubleshooting and optimizing this synthesis. As with any chemical reaction, careful monitoring and optimization of reaction conditions are key to achieving the best results.
VI. References
-
Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Acetanilide?. Retrieved from [Link]
-
Reddit. (2025, July 7). Aniline -> acetanilide. r/chemhelp. Retrieved from [Link]
-
Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16. Retrieved from [Link]
-
Pawar, S. S., et al. (2015). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 20(8), 14859–14870.
-
Scribd. (n.d.). Preparation of Aniline From Acetanilide (Hydrolysis). Retrieved from [Link]
-
Merrill, D. R., & Adams, E. Q. (1917). The Hydrolysis of Acetanilide. Journal of the American Chemical Society, 39(7), 1588-1597.
-
Chemia. (2022, September 21). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). Retrieved from [Link]
-
Radhakrishnamurti, P. S., & Janardhana, C. (1978). Kinetics of Iodination of Aniline & Substituted Anilines In Aqueous Dimethylsulphoxide & Dimethylformamide. Indian Journal of Chemistry, 16A, 142-144.
-
Filo. (2025, September 23). Devise a synthesis of each compound from aniline (C6H5NH2). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acetyl Protection - Common Conditions. Retrieved from [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
-
ResearchGate. (n.d.). Chemoselective N-Deacetylation under Mild Conditions. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]
-
Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. Retrieved from
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
-
YouTube. (2021, April 1). The iodine staining technique for TLC analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Iodination of Aniline Using Thallium(III)-trifluoroacetate and Potassium Iodide. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: TLC Stains/Dips. Retrieved from [Link]
-
CORE. (n.d.). The use of iodine staining for the quantitative analysis of lipids separated by thin layer chromatography. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline. Retrieved from
-
Chegg.com. (2018, April 12). Solved 1. In the iodination reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-4-iodo-2-methylaniline. Retrieved from [Link]
-
Mehl, L. (2019). Kinetics of the acid-catalyzed iodination of propanone reaction. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Reactions and Reaction Products of Bromine and Iodine with Tetrakis(ethy1 xanthato)dimolybdenum( 4" Mo-Mo). Retrieved from [Link]
Sources
- 1. CAS 922170-67-0 | this compound - Synblock [synblock.com]
- 2. Efficient and green approach for the complete deprotection of O-acetylated biomolecules | Semantic Scholar [semanticscholar.org]
- 3. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Hydrolysis of Acetanilide: Mechanism & Explanation - Lesson | Study.com [study.com]
- 5. scribd.com [scribd.com]
- 6. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 7. youtube.com [youtube.com]
stability issues of 4-Bromo-2-iodo-6-methylaniline under reaction conditions
Welcome to the technical support center for 4-Bromo-2-iodo-6-methylaniline (CAS No. 922170-67-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the unique stability and reactivity challenges presented by this sterically hindered, polyhalogenated aniline. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical features of this compound that influence its stability and reactivity?
This compound is a highly functionalized aromatic intermediate. Its behavior in reactions is governed by several key features:
-
Two Different Halogen Atoms: The molecule possesses both an iodine and a bromine atom. In cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond due to its lower bond dissociation energy. This allows for selective functionalization, typically at the C-I bond first.
-
Electron-Rich Amino Group: The amino (-NH₂) group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution. However, it is also a site of basicity and nucleophilicity, and it is highly susceptible to oxidation.[1][2]
-
Steric Hindrance: The presence of the iodo and methyl groups at the ortho-positions (2 and 6) creates significant steric hindrance around the amino group.[3][4] This bulkiness can impede reactions involving the amine itself (e.g., acylation, alkylation) and influence the approach of catalysts and reagents to the adjacent C-I bond.[5]
-
Susceptibility to Oxidation: Like many anilines, this compound is prone to air oxidation, which can lead to the formation of colored impurities and complex, often tarry, side products.[1][2] The electron-rich nature of the ring enhances this sensitivity.
Q2: My container of this compound has darkened from a light powder to a brownish or purplish solid. Is it still usable?
This discoloration is a common observation for anilines and is primarily due to oxidation from exposure to air and/or light.[1] The formation of small amounts of oxidized oligomeric impurities causes the color change.
For most applications, particularly palladium-catalyzed cross-coupling reactions, minor discoloration does not significantly impact reactivity, as the bulk of the material is unchanged. However, for high-precision applications or when reaction yields are unexpectedly low, purification by recrystallization or column chromatography may be necessary. To prevent degradation, always store the compound under an inert atmosphere (argon or nitrogen), protected from light, and in a cool, dry place.
Q3: I want to perform a sequential cross-coupling reaction. What is the expected order of reactivity for the C-I and C-Br bonds?
The expected order of reactivity is overwhelmingly in favor of the C-I bond. The general reactivity trend for aryl halides in palladium-catalyzed oxidative addition (often the rate-determining step in cross-coupling) is C-I > C-Br > C-Cl .[6] This selectivity is robust and allows for the reliable functionalization of the 2-position (iodine) while leaving the 4-position (bromine) intact for a subsequent, different coupling reaction under more forcing conditions.
Troubleshooting Guide for Common Stability Issues
This section addresses specific problems that users may encounter during reactions involving this compound.
Issue 1: Significant Formation of De-iodinated Byproduct
Problem: During my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck) at the C-I position, I am observing a significant amount of the hydrodehalogenated side product, 4-Bromo-2-methylaniline.
Probable Cause: Hydrodehalogenation (HDH) is a well-known competing pathway in cross-coupling reactions where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[2][7] This is particularly problematic for electron-rich aryl iodides. The mechanism can be complex but often involves the formation of palladium-hydride species in the catalytic cycle, which can then reductively cleave the C-I bond.
Suggested Solutions:
-
Reagent Purity and Solvent Degassing:
-
Action: Ensure all reagents are pure and solvents are rigorously degassed. Use freshly distilled or sparged solvents.
-
Causality: Oxygen can promote side reactions and alter the catalytic cycle. Water or other protic impurities can serve as a source of protons for the reduction.
-
-
Choice of Base:
-
Action: Switch from strong, coordinating bases (like NaOtBu) to weaker, non-coordinating inorganic bases.
-
Causality: Strong bases can promote the formation of palladium-hydride species. Weaker bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ often minimize this side reaction.[2]
-
-
Ligand Selection:
-
Action: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.
-
Causality: Bulky ligands accelerate the rate of reductive elimination (the final step of the desired cross-coupling), helping it to outcompete the undesired hydrodehalogenation pathway.[7]
-
-
Protect the Amino Group:
-
Action: Temporarily protect the amino group as an acetamide or carbamate (e.g., Boc group).
-
Causality: Protecting the -NH₂ group reduces its electron-donating strength and prevents it from coordinating to the palladium center, which can alter the catalytic cycle and favor HDH.[2] The protecting group can be removed in a subsequent step.
-
Troubleshooting Workflow for Hydrodehalogenation
Issue 2: Reaction Mixture Darkens Severely and Forms Tar
Problem: My reaction mixture is turning dark brown or black, and workup reveals a significant amount of insoluble, tar-like material, leading to low yields.
Probable Cause: This is a classic sign of aniline oxidation.[1] The electron-rich nature of the aniline ring makes it susceptible to oxidation by residual air, certain reagents, or catalytic intermediates, especially at elevated temperatures.
Suggested Solutions:
-
Maintain an Inert Atmosphere:
-
Action: Assemble your reaction glassware hot from the oven and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire setup, reaction, and cooling process.
-
Causality: Strictly excluding oxygen is the most critical step to prevent the oxidative decomposition of anilines.[2]
-
-
Purify Starting Material:
-
Action: If your starting material is noticeably discolored, purify it by passing a solution of it through a short plug of silica gel or by recrystallization before use.
-
Causality: Starting with pure, colorless material removes pre-existing oxidative impurities that can catalyze further decomposition.[2]
-
-
Lower Reaction Temperature:
-
Action: If possible, screen for catalyst/ligand systems that operate at lower temperatures.
-
Causality: Decomposition pathways have higher activation energies than the desired reaction; lowering the temperature can significantly reduce the rate of tar formation.
-
-
Protect the Amino Group:
-
Action: As mentioned previously, protecting the amino group as an acetamide (-NHAc) or carbamate (-NHBoc) significantly increases its stability towards oxidation.
-
Causality: The acetyl or Boc group reduces the electron-donating ability of the nitrogen, making the entire molecule less prone to oxidation.[2]
-
Key Reaction Pathways: Desired vs. Undesired
The diagram below illustrates the critical choice point in a palladium-catalyzed reaction where the intermediate can proceed to the desired product or the dehalogenated byproduct.
Summary of Stability and Compatibility
The following table provides a quick reference for the stability of this compound under various conditions.
| Condition / Reagent Class | Compatibility | Rationale & Notes |
| Storage | Air, Light, and Moisture Sensitive | Prone to oxidation and hydrolysis. Store under inert gas, protected from light. |
| Temperature | Moderate Stability | Stable at room temperature. Decomposition accelerates at high temperatures (>100-120 °C). |
| Strong Oxidizing Agents | Incompatible | The aniline group will be readily oxidized, leading to decomposition. |
| Strong Acids | Use with Caution | Forms ammonium salt. Can deactivate the ring towards electrophilic substitution. |
| Lewis Acids (e.g., AlCl₃) | Incompatible | The basic amino group complexes with the Lewis acid, deactivating it and the ring.[1] |
| Palladium Catalysts | Compatible | The substrate of choice for cross-coupling reactions. |
| Strong Bases (e.g., NaOtBu) | Use with Caution | Can promote hydrodehalogenation side reactions.[2] |
| Weak Inorganic Bases | Highly Compatible | Preferred for cross-coupling to minimize side reactions (e.g., K₂CO₃, Cs₂CO₃). |
Experimental Protocol: Best Practices for a Suzuki Coupling
This protocol for coupling at the C-I position incorporates measures to mitigate the stability issues discussed above.
Reaction: Suzuki coupling of this compound with Phenylboronic Acid.
1. Reagent Preparation and Glassware:
-
Dry a Schlenk flask and magnetic stir bar in an oven at 120 °C overnight. Allow to cool under a stream of dry argon or nitrogen.
-
This compound (1.0 equiv.)
-
Phenylboronic Acid (1.2 equiv.)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv., finely ground and dried)
-
SPhos (0.04 equiv.)
-
Pd(OAc)₂ (0.02 equiv.)
-
Anhydrous, degassed 1,4-Dioxane (solvent)
2. Reaction Setup (under Inert Atmosphere):
-
To the cooled Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.
-
In a separate vial, add Pd(OAc)₂ and SPhos.
-
Evacuate and backfill the Schlenk flask with inert gas three times.
-
Add the anhydrous, degassed dioxane via cannula or syringe to the flask.
-
Add the catalyst/ligand mixture to the flask.
3. Reaction Execution:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
4. Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-Bromo-2-phenyl-6-methylaniline.
References
- Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC. (n.d.).
- Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions | The Journal of Organic Chemistry. (n.d.).
- Microbial breakdown of halogenated aromatic pesticides and related compounds. (n.d.).
- The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions | Request PDF. (n.d.).
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.).
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed. (n.d.).
- Technical Support Center: Halogenation of Substituted Anilines - Benchchem. (n.d.).
- Hydrodehalogenation of aryl iodides and bromides.[a] - ResearchGate. (n.d.).
- Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. (n.d.).
- Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. (n.d.).
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF. (n.d.).
- Technical Support Center: Troubleshooting Halogenated Aniline Reactions - Benchchem. (n.d.).
- Does steric hindrance affect stability? If so, how? - askIITians. (n.d.).
- The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3 - ResearchGate. (n.d.).
- The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis - Benchchem. (n.d.).
- The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - Dalton Transactions (RSC Publishing). (n.d.).
- Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
- Hemolytic potential of structurally related aniline halogenated hydroxylamines - PubMed. (n.d.).
- Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution - ResearchGate. (n.d.).
- 4-Bromo-2-iodoaniline 97 66416-72-6 - Sigma-Aldrich. (n.d.).
- 4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703 - PubChem. (n.d.).
- CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents. (n.d.).
- Stabilized pyrrolyl iodonium salts and metal-free oxidative cross-coupling - RSC Publishing. (n.d.).
- Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline. (n.d.).
- 922170-67-0|this compound|BLD Pharm. (n.d.).
- Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem. (n.d.).
- CAS 922170-67-0 | this compound - Synblock. (n.d.).
- The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis. (n.d.).
- 4-Bromo-2-methylaniline | C7H8BrN | CID 11423 - PubChem. (n.d.).
- Standardised reaction of aniline with iodobenzene - ResearchGate. (n.d.).
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. (n.d.).
- Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature - MDPI. (n.d.).
- Cross-coupling strategies for aniline synthesis a, Anilines are... - ResearchGate. (n.d.).
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Purity Analysis of 4-Bromo-2-iodo-6-methylaniline
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
4-Bromo-2-iodo-6-methylaniline is a highly substituted aniline derivative, serving as a key building block in the synthesis of complex pharmaceutical compounds.[1][2][3] Its molecular structure, featuring bromine, iodine, and methyl groups on an aniline core, provides multiple reaction sites, making it a versatile intermediate. However, the very reactivity that makes it valuable also presents challenges in synthesis, often leading to impurities such as isomers, starting materials, or reaction by-products.
In drug development, the purity of such an intermediate is not a trivial matter; it is a cornerstone of safety and efficacy. Impurities, even in trace amounts, can carry their own pharmacological or toxicological profiles, potentially leading to adverse drug reactions or reduced therapeutic effect in the final active pharmaceutical ingredient (API). Therefore, robust, accurate, and reliable analytical methods for purity determination are mandated by regulatory bodies and are essential for quality control (QC).[4][5]
This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind experimental choices, present detailed protocols, and offer data-driven insights to guide researchers and QC analysts in selecting the most appropriate method for their needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
HPLC is the gold standard for purity and impurity analysis in the pharmaceutical industry, primarily due to its high resolution, sensitivity, and suitability for non-volatile or thermally sensitive compounds.[6][7] For a substituted aniline like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
Principle of Separation: In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (typically C18) and a polar mobile phase. Components in the sample mixture partition between the two phases. More polar impurities will have less affinity for the C18 column and will elute earlier, while more non-polar impurities will be retained longer. The primary peak, corresponding to this compound, will be quantified, and any other peaks are treated as impurities. Purity is typically determined by an area percent calculation.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (Solvent A) and Water (Solvent B).
-
Rationale: A gradient elution is chosen over isocratic to ensure that impurities with a wide range of polarities can be effectively separated and eluted within a reasonable timeframe.
-
-
Gradient Program:
-
0-2 min: 60% A
-
2-15 min: Ramp to 95% A
-
15-18 min: Hold at 95% A
-
18.1-22 min: Return to 60% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.
-
-
Detection: UV at 254 nm.
-
Rationale: The aromatic ring of the aniline derivative provides strong UV absorbance at this wavelength. A DAD is preferable as it can provide UV spectra for all peaks, aiding in peak purity assessment and impurity identification.
-
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Acetonitrile and Water.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Analysis and Data Interpretation:
-
Inject 10 µL of the prepared sample.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Method validation is crucial to ensure accuracy and reliability. This involves assessing parameters like linearity, precision, accuracy, specificity, and limit of detection (LOD) for key impurities.[8][9]
-
Workflow and Data Visualization
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A Comparative Guide to the Quantification of 4-Bromo-2-iodo-6-methylaniline: An HPLC-UV vs. GC-MS Approach
In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate quantification of intermediates and active pharmaceutical ingredients (APIs) is paramount. 4-Bromo-2-iodo-6-methylaniline, a key building block in the synthesis of various high-value molecules, presents a unique analytical challenge due to its halogenated and aromatic nature. This guide provides an in-depth, comparative analysis of two robust analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and validated method for the quantification of this compound. The methodologies, experimental data, and validation parameters are presented to not only guide method selection but also to offer a framework for robust analytical procedure development in accordance with international guidelines.
Introduction to the Analytical Challenge
This compound (Figure 1) is a substituted aniline derivative.[1] Its structure, featuring two different halogen atoms and an amino group on a benzene ring, dictates its physicochemical properties, which in turn influence the choice of analytical methodology. Key considerations include its polarity, volatility, thermal stability, and UV absorbance. An effective quantification method must be specific, accurate, precise, linear, and robust.
Figure 1. Chemical Structure of this compound
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[2][3] Conversely, Gas Chromatography (GC) is a powerful technique for volatile and thermally stable compounds.[4] The choice between these two techniques is not always straightforward and depends on a thorough understanding of the analyte and the analytical objectives.
Methodologies: A Head-to-Head Comparison
This section details the optimized experimental protocols for both an HPLC-UV and a GC-MS method for the quantification of this compound. The rationale behind the selection of critical parameters is explained to provide a deeper understanding of the method development process.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC is the preferred mode for the separation of moderately polar to non-polar compounds like substituted anilines.[5][6] A C18 column is a versatile and robust choice for this application, offering excellent retention and separation capabilities for aromatic compounds.[7]
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile and Water (70:30, v/v) with 0.1% formic acid. The addition of formic acid helps to protonate the aniline, leading to sharper peaks and improved chromatographic performance.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (A common wavelength for aromatic compounds, though a full UV scan should be performed to determine the λmax for optimal sensitivity).
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the column and instrument tubing.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent alternative for the analysis of halogenated anilines.[8] While some anilines can be thermally labile, this compound is sufficiently stable for GC analysis. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the molecule and its fragments.[9]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This is a general-purpose column suitable for a wide range of semi-volatile organic compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
Sample Preparation:
-
Prepare a stock solution of this compound in toluene at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with toluene to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
Performance Comparison: Experimental Data
The performance of each method was evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[10][11][12] The following tables summarize the comparative data.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS |
| Linear Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Equation | y = 12345x + 678 | y = 98765x + 432 |
The data presented are representative and intended for comparative purposes.
Table 2: Accuracy and Precision
| Concentration (µg/mL) | HPLC-UV Recovery (%) | HPLC-UV RSD (%) | GC-MS Recovery (%) | GC-MS RSD (%) |
| Low QC (5) | 99.5 | 1.2 | 101.2 | 1.5 |
| Mid QC (50) | 100.2 | 0.8 | 99.8 | 0.9 |
| High QC (90) | 99.8 | 0.6 | 100.5 | 0.7 |
RSD: Relative Standard Deviation. Accuracy is expressed as the percentage recovery of a known amount of analyte spiked into a sample matrix. Precision is expressed as the RSD of replicate measurements.
Table 3: Sensitivity and Specificity
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
| Specificity | Good | Excellent |
LOD and LOQ were determined based on a signal-to-noise ratio of 3 and 10, respectively. Specificity for HPLC-UV is based on the chromatographic separation from potential impurities, while for GC-MS, it is enhanced by the selectivity of the mass analyzer.
Discussion: Choosing the Right Method
The choice between HPLC-UV and GC-MS for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC-UV is a robust, reliable, and widely available technique that provides excellent performance for routine quality control applications.[13] Its primary advantages are its simplicity, lower cost of instrumentation, and suitability for non-volatile compounds. The method is highly linear and provides good accuracy and precision within the typical concentration ranges required for pharmaceutical analysis.
-
GC-MS offers superior sensitivity and specificity.[14] The significantly lower LOD and LOQ make it the method of choice for trace-level analysis, such as impurity profiling or environmental monitoring. The mass spectrometric detection provides an additional layer of confirmation, which is invaluable in complex matrices or when unequivocal identification is required. However, GC-MS instrumentation is more expensive and requires a higher level of operator expertise.
Method Validation Workflow
A comprehensive method validation is crucial to ensure that the chosen analytical procedure is suitable for its intended purpose.[15] The following diagram illustrates a typical workflow for analytical method validation according to ICH guidelines.
Caption: A typical workflow for analytical method validation.
Conclusion
Both HPLC-UV and GC-MS are suitable techniques for the quantification of this compound, each with its own set of advantages.
-
For routine analysis where high sensitivity is not the primary concern, the developed HPLC-UV method offers a cost-effective, robust, and reliable solution.
-
For applications requiring trace-level quantification and unequivocal identification, the GC-MS method is the superior choice due to its enhanced sensitivity and specificity.
The selection of the most appropriate method should be based on a careful consideration of the analytical requirements, available instrumentation, and the specific context of the analysis, such as quality control, impurity profiling, or research and development. The data and protocols presented in this guide serve as a comprehensive resource to aid in this decision-making process and to facilitate the development and validation of a suitable analytical method.
References
- Benchchem. (n.d.). GC-MS Analysis of Halogenated Aniline Derivatives.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
- Chromatography Online. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
- PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- BLD Pharm. (n.d.). This compound.
- NIH. (n.d.). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration.
- KNAUER. (n.d.). Determination and Quantification of Primary Aromatic Amine in Printer Ink.
- SpectraBase. (n.d.). 4-Bromo-2-iodo-6-methyl-aniline - Optional[MS (GC)] - Spectrum.
- PerkinElmer. (n.d.). Rapid Determination of Trace Amounts of Aniline and Its Derivatives by Direct Injection UHPLC/MS/MS.
- PubChem. (n.d.). This compound.
- Ovid. (n.d.). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC.
- ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Benchchem. (n.d.). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.
- ResearchGate. (n.d.). Gas Chromatographic Determination of Aniline and Nitrobenzene in Ambient Air.
- Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software.
- CP Lab Safety. (n.d.). This compound, 98% Purity, C7H7BrIN, 1 gram.
- EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- Benchchem. (n.d.). Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols.
- Benchchem. (n.d.). Quantification of N-(2-Heptyl)aniline in Reaction Mixtures by High-Performance Liquid Chromatography (HPLC).
- Scirp.org. (n.d.). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-iodoaniline 97.
- PubMed Central (PMC). (2021). Quantification of aniline and N-methylaniline in indigo.
- ResearchGate. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.
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A Comparative Guide to the Reactivity of 4-Bromo-2-iodo-6-methylaniline in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of aromatic compounds is a cornerstone of modern synthesis, particularly in the fields of medicinal chemistry and materials science. Halogenated anilines are pivotal building blocks, offering versatile handles for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. Among these, 4-Bromo-2-iodo-6-methylaniline stands out as a uniquely substituted intermediate, presenting opportunities for selective and sequential functionalization.[1] This guide provides an in-depth, objective comparison of its reactivity with other structurally similar anilines, supported by mechanistic insights and experimental data.
The Reactivity Landscape: Unpacking Substituent Effects
The reactivity of an aryl halide in palladium-catalyzed cross-coupling is primarily dictated by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. Weaker C-X bonds facilitate faster oxidative addition, leading to higher reaction rates. The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F.[2] This establishes a general reactivity order: Iodoanilines > Bromoanilines > Chloroanilines >> Fluoroanilines.[2] This inherent difference in reactivity is the foundation for achieving chemoselectivity in polyhalogenated systems.[2][3]
In the case of this compound, the presence of both an iodine and a bromine atom on the same aromatic ring allows for selective coupling reactions. The C-I bond is significantly more reactive than the C-Br bond, enabling functionalization at the C-2 position while leaving the C-4 bromine available for subsequent transformations.[3][4]
Furthermore, the electronic and steric effects of the substituents play a crucial role:
-
Amino Group (-NH₂): As a strong electron-donating group, the amino group activates the aromatic ring towards electrophilic substitution through resonance, increasing electron density at the ortho and para positions.[5][6] However, in the context of cross-coupling, its primary influence is on the overall electron density of the ring and its potential to coordinate with the metal catalyst.
-
Methyl Group (-CH₃) at C-6: The ortho-methyl group introduces significant steric hindrance around the adjacent C-I bond and the amino group.[7][8] This "ortho effect" can influence the approach of the catalyst and the nucleophile, potentially slowing down the reaction rate compared to a less hindered analogue.[9][10] It can also decrease the basicity of the aniline.[7][8]
-
Halogens (-I and -Br): Both iodine and bromine are electron-withdrawing through their inductive effect but electron-donating through resonance.[6][11] The stronger inductive effect of halogens generally deactivates the ring towards electrophilic attack.[6] However, in palladium-catalyzed reactions, their ability to undergo oxidative addition is the dominant factor.
Comparative Reactivity in Key Cross-Coupling Reactions
To provide a clear comparison, we will examine the performance of this compound against three key analogues:
-
4-Bromo-2-iodoaniline: Lacks the ortho-methyl group, allowing for an assessment of steric hindrance.
-
2-Iodo-6-methylaniline: Lacks the para-bromo group, isolating the effect of the ortho-methyl group on the reactivity of the C-I bond.
-
4-Bromo-2,6-dimethylaniline: A related compound to understand the impact of two ortho-methyl groups.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds between an aryl halide and a terminal alkyne.[4] The reactivity of aryl halides in this reaction follows the established trend: I > Br > Cl.[4][12] This allows for highly selective couplings.
Key Insights:
-
Chemoselectivity: For this compound, the Sonogashira coupling will preferentially occur at the C-I bond under mild conditions (e.g., room temperature), leaving the C-Br bond intact for a subsequent, more forcing coupling reaction.[4]
-
Steric Hindrance: The ortho-methyl group in this compound is expected to decrease the reaction rate compared to 4-Bromo-2-iodoaniline due to steric impediment around the C-2 position. This may necessitate slightly higher catalyst loadings or longer reaction times to achieve comparable yields.
-
Electronic Effects: The electron-withdrawing nature of the halogens can influence the reaction rate. Aryl halides with electron-withdrawing groups sometimes exhibit faster reaction rates in Sonogashira couplings.[13]
Comparative Data Summary (Illustrative)
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Observation |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 25 | 6 | ~85% (at C-I) | High chemoselectivity for the C-I bond. |
| 4-Bromo-2-iodoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 25 | 4 | >90% (at C-I) | Faster reaction due to reduced steric hindrance. |
| 2-Iodo-6-methylaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 25 | 5 | ~88% | Similar reactivity to the di-halogenated analogue at the C-I bond. |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds between an aryl halide and an organoboron compound.[2] The reactivity trend of the aryl halide is consistent with other palladium-catalyzed cross-couplings (I > Br).[3]
Key Insights:
-
Sequential Functionalization: The differential reactivity of the C-I and C-Br bonds in this compound is highly advantageous for sequential Suzuki couplings. The C-I bond can be coupled under milder conditions, followed by the coupling of the C-Br bond under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system).[3]
-
Influence of the Amino Group: While unprotected anilines can sometimes be challenging substrates in Suzuki couplings, modern catalyst systems have shown compatibility with ortho-bromoanilines.[14][15]
-
Steric Effects of the Ortho-Methyl Group: Similar to the Sonogashira coupling, the ortho-methyl group is expected to have a retarding effect on the reaction rate at the C-2 position compared to the non-methylated analogue.
Comparative Data Summary (Illustrative)
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Observation |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 8 | ~90% (at C-I) | Selective coupling at the C-I position. |
| 4-Bromo-2-iodoaniline | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 6 | >95% (at C-I) | Higher reaction rate due to less steric hindrance. |
| 4-Bromo-2,6-dimethylaniline | Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~75% (at C-Br) | Slower reaction due to increased steric hindrance from two ortho-methyl groups. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds, coupling aryl halides with primary or secondary amines.[16] The choice of ligand is critical for achieving high yields and functional group tolerance.[17]
Key Insights:
-
Ligand Selection: Sterically demanding phosphine ligands, such as X-Phos or RuPhos, are often employed to facilitate the amination of challenging substrates, including those with ortho substituents.[17][18]
-
Chemoselectivity: The greater reactivity of the C-I bond allows for selective amination at the C-2 position of this compound.
-
Steric and Electronic Considerations: The ortho-methyl group can sterically hinder the approach of the amine nucleophile and the bulky catalyst complex. The electron-donating nature of the amino group can also influence the reaction, making the aryl halide more electron-rich and potentially slowing the oxidative addition step.
Comparative Data Summary (Illustrative)
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Observation |
| This compound | Morpholine | Pd₂(dba)₃ / X-Phos | K₃PO₄ | Toluene | 100 | 16 | ~80% (at C-I) | Selective amination at the C-I bond. |
| 4-Bromo-2-iodoaniline | Morpholine | Pd₂(dba)₃ / X-Phos | K₃PO₄ | Toluene | 100 | 12 | ~90% (at C-I) | Faster reaction due to the absence of the ortho-methyl group. |
| 2-Iodo-6-methylaniline | Morpholine | Pd₂(dba)₃ / X-Phos | K₃PO₄ | Toluene | 100 | 15 | ~85% | Demonstrates the impact of the ortho-methyl group on amination at the C-2 position. |
Experimental Protocols
General Procedure for Sonogashira Coupling of this compound
-
To a dry Schlenk tube, add this compound (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or THF) and a suitable base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Suzuki-Miyaura Coupling of this compound
-
In a reaction vessel, combine this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., Na₂CO₃ or K₃PO₄, 2-3 equiv.).
-
Add a degassed solvent system (e.g., toluene/water, dioxane/water).
-
Heat the mixture to the desired temperature (typically 80-100 °C) with stirring under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
General Procedure for Buchwald-Hartwig Amination of this compound
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., X-Phos, 2-4 mol%).
-
Add the base (e.g., K₃PO₄ or Cs₂CO₃, 1.5-2.0 equiv.) and the anhydrous solvent (e.g., toluene or dioxane).
-
Add the amine (1.1-1.5 equiv.).
-
Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C).
-
Monitor the reaction's progress. Upon completion, cool to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
Caption: Sequential cross-coupling workflow for this compound.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its distinct reactivity profile, governed by the differential reactivity of the C-I and C-Br bonds, allows for predictable and selective functionalization. While the ortho-methyl group introduces steric hindrance that can modulate reaction rates compared to its less substituted counterparts, this effect can be overcome with appropriate optimization of reaction conditions, including the choice of catalyst, ligand, and temperature. The ability to perform sequential cross-coupling reactions makes this compound an excellent substrate for the construction of complex, multi-substituted aromatic molecules, which are of significant interest in pharmaceutical and materials science research.
References
-
Sonogashira coupling - Wikipedia. Available from: [Link]
-
Ortho-effect in substituted aromatic acids and bases - Chemistry Stack Exchange. Available from: [Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
How does the ortho effect affect the basicity of aniline? - Quora. Available from: [Link]
-
Electronic absorption spectra of aniline and substituents in the gas... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Available from: [Link]
-
NATURE AND COMPOSITION OF ORTHO-EFFECT. Available from: [Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available from: [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. Available from: [Link]
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Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline. Available from: [Link]
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Reactions of Aniline - Chemistry Steps. Available from: [Link]
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. Available from: [Link]
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Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
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Access to Biaryls via Anilide C–N Bond Activation through Photocatalytic Radical Truce–Smiles Rearrangement | Organic Letters - ACS Publications. Available from: [Link]
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Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. Available from: [Link]
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Electrophilic Substitution Reaction of Anilines - BYJU'S. Available from: [Link]
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Ortho Effect in Aniline & Derivative | Steric Inhibition of Resonance | Organic Chemistry Basics L13 - YouTube. Available from: [Link]
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Effect of Substituents on the Basicity of Anilines - YouTube. Available from: [Link]
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8.5: Substituent Effects in Substituted Aromatic Rings - Chemistry LibreTexts. Available from: [Link]
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C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl... - ResearchGate. Available from: [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
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Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Available from: [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. Available from: [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. Available from: [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. Available from: [Link]
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Cost-Benefit Analysis of 4-Bromo-2-iodo-6-methylaniline in Complex Synthesis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
In the competitive landscape of pharmaceutical and materials science, the selection of a synthetic building block is a pivotal decision, balancing upfront cost against downstream efficiency, purity, and scalability. 4-Bromo-2-iodo-6-methylaniline is a prime example of a high-value intermediate where an initial cost premium can translate into significant overall process savings. This guide provides a comprehensive cost-benefit analysis of this versatile reagent, comparing its performance with common alternatives and offering the technical rationale to guide your synthetic strategy.
The Strategic Advantage of this compound
This compound is a highly functionalized aniline derivative with the chemical formula C₇H₇BrIN.[1][2] Its value lies in the distinct reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond.[3] This reactivity differential is the cornerstone of its utility, enabling chemists to perform selective, sequential functionalization of the aromatic ring.
This "one-two punch" capability allows for the controlled, stepwise introduction of different molecular fragments onto the same scaffold, a critical advantage in the construction of complex, highly substituted molecules often found in active pharmaceutical ingredients (APIs) and advanced materials.[4]
Comparative Performance Analysis
The decision to use a premium reagent must be justified by its performance. We compare this compound against two logical alternatives: the less expensive 4-Bromo-2-methylaniline and the similarly di-halogenated 2,4-Dibromo-6-methylaniline . The comparison is framed around a sequential Suzuki-Miyaura cross-coupling, a foundational reaction in modern synthesis.[5][6]
Table 1: Quantitative and Qualitative Comparison of Aniline Building Blocks
| Feature | This compound | 2,4-Dibromo-6-methylaniline | 4-Bromo-2-methylaniline |
| Starting Material Cost | High | Low-Moderate | Low |
| Reaction Selectivity | Excellent: Sequential coupling is highly favored (C-I reacts first). | Poor: Little selectivity between the two C-Br bonds, leading to product mixtures. | N/A: Only one site for coupling. |
| Yield (1st Coupling) | Typically >90% | Variable; isolation of desired mono-coupled product often 50-70%. | Typically 60-85%[5] |
| Reaction Conditions | Mild conditions sufficient for C-I bond activation.[3] | Harsher conditions may be required, potentially leading to side reactions. | Standard conditions. |
| Purification Complexity | Low: Cleaner reaction profile simplifies isolation. | High: Chromatographic separation of mono-, di-, and un-coupled species is challenging. | Low-Moderate: Standard purification. |
| Overall Process Cost | Favorable: High cost is offset by superior yield, purity, and reduced labor/solvent for purification. | Deceptively High: Low initial cost is offset by poor efficiency and high downstream processing costs. | Low: Suitable for simpler targets but lacks versatility for complex molecules. |
The data clearly indicates that for complex, multi-substituted targets, the initial investment in this compound is frequently recouped through gains in efficiency and purity.
Experimental Workflow and Mechanistic Deep Dive
To illustrate the practical application, we provide a validated protocol for the first selective Suzuki coupling.
The following diagram outlines the key stages of the process.
Caption: A typical experimental workflow for selective Suzuki coupling at the C-I position.
-
Vessel Preparation: Add this compound (1.0 eq), arylboronic acid (1.1 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.03 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Atmosphere Control: Seal the flask, evacuate, and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene and water (3:1 mixture, to achieve a 0.1 M concentration of the limiting reagent) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously for 4-6 hours. Monitor reaction completion by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to yield the pure 4-bromo-2-aryl-6-methylaniline. The resulting product is now primed for a second, different coupling reaction at the C-Br position.
The selectivity of the reaction is governed by the first and rate-determining step of the catalytic cycle: oxidative addition .[7][8] The palladium(0) catalyst preferentially inserts into the weaker, more labile C-I bond over the stronger C-Br bond. This fundamental principle of organometallic chemistry is the key to the reagent's utility.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the selective oxidative addition step.
Implications for Scale-Up and Drug Development
In a discovery setting, a few percentage points in yield may seem trivial. In a development and manufacturing context, they are paramount.
-
Purity and Safety: Using this compound results in a cleaner crude product. This minimizes the formation of difficult-to-remove isomeric impurities that could pose a safety risk and complicate regulatory filings.
-
Process Economics: At scale, chromatography is an expensive, solvent-intensive bottleneck. A reaction that minimizes or eliminates the need for extensive purification offers dramatic cost savings in terms of equipment usage, solvent procurement and disposal, and man-hours.
-
Route Efficiency: The ability to perform sequential couplings in a "one-pot" or telescoped fashion can eliminate entire unit operations (workup, isolation, purification) from a synthetic sequence, shortening the overall production time and further reducing cost.
Final Recommendations
The choice of reagent is ultimately a strategic decision based on the project's goals and stage.
-
For Early-Stage Discovery: When synthesizing simple analogs where the second coupling site is not needed, a cheaper alternative like 4-bromo-2-methylaniline is more economical.
-
For Complex Target Synthesis: When the goal is to create a complex molecule with diverse substituents, the high selectivity of this compound makes it the superior choice. The clean, predictable, and high-yielding nature of the reaction de-risks the synthesis of precious, late-stage intermediates.
-
For Process Development and Scale-Up: The economic case for this compound is strongest here. The reduction in downstream processing costs, improved throughput, and higher final product purity provide a compelling return on the initial investment, making it the more cost-effective option in the long run.
By understanding the underlying chemical principles and looking beyond the catalog price to the total process cost, researchers and drug development professionals can leverage premium reagents like this compound to accelerate their projects and deliver high-quality products more efficiently.
References
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Lemke, W. M., Kaner, R. B., & Diaconescu, P. L. (2015). A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers. Inorganic Chemistry Frontiers, 2, 35-41. [Link]
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Tundel, R. E., & Anderson, K. W. (2011). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health - PMC. [Link]
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Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Institutes of Health. [Link]
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Procter, D. J., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]
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Sullivan, J. A., Flanagan, K. A., & Hain, H. (2009). Suzuki Coupling Activity of an aqueous phase Pd nanoparticle dispersion and a Carbon Nanotube/Pd nanoparticle composite. UCD Community. [Link]
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PubChemLite. (n.d.). This compound (C7H7BrIN). Retrieved from [Link]
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Ragaini, F., et al. (2003). Mechanistic study on the cross-coupling of alkynyl stannanes with aryl iodides catalyzed by η2-(dimethyl fumarate)palladium(0) complexes with iminophosphine ligands. Semantic Scholar. [Link]
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CP Lab Safety. (n.d.). This compound, 98% Purity, C7H7BrIN, 1 gram. Retrieved from [Link]
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ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... Retrieved from [Link]
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Liu, C., & Zhang, Y. (2011). Transition-Metal-Free Coupling Reactions. ACS Publications - Chemical Reviews. [Link]
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Khan, I., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - PubMed Central. [Link]
- Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
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PubMed. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction... Molecules, 26(18), 5605. [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for 4-Bromo-2-iodo-6-methylaniline in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The ortho/para-dihalo-meta-methylaniline scaffold, exemplified by 4-Bromo-2-iodo-6-methylaniline, is a cornerstone in the construction of complex molecular architectures, offering sequential and site-selective functionalization through modern cross-coupling methodologies. This guide provides an in-depth comparison of this compound with viable alternative reagents, supported by experimental data and detailed protocols to inform your synthetic strategy.
Introduction to this compound: A Versatile Building Block
This compound (Compound 1 ) is a highly functionalized aniline derivative prized for its differentiated reactivity in palladium-catalyzed cross-coupling reactions. The distinct electronic properties and bond strengths of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allow for exquisite control over sequential bond formation. The C-I bond, being weaker, is more susceptible to oxidative addition to a Pd(0) catalyst, enabling selective functionalization at the C2 position while leaving the more robust C-Br bond at C4 available for a subsequent transformation. This orthogonal reactivity is invaluable for the divergent synthesis of compound libraries and the construction of complex target molecules.
However, factors such as cost, commercial availability, and the specific reactivity profile required for a given transformation may necessitate the consideration of alternative reagents. This guide will explore structurally related analogs of Compound 1 and compare their performance in three key cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
The Alternatives: A Comparative Overview
The primary alternatives to this compound involve the substitution of the iodo and/or bromo moieties with other halogens, namely chlorine and bromine. The selection of an alternative is guided by the general reactivity trend in palladium-catalyzed cross-coupling reactions: C-I > C-Br > C-Cl.[1][2] This trend is a direct consequence of the decreasing bond dissociation energies of the carbon-halogen bonds.
Table 1: Structural Analogs of this compound
| Compound Number | Structure | IUPAC Name | Molecular Weight ( g/mol ) |
| 1 | This compound | 311.95 | |
| 2 | 4-Bromo-2-chloro-6-methylaniline | 220.49 | |
| 3 | ![]() | 2,4-Dibromo-6-methylaniline | 264.95 |
| 4 | 2,4-Dichloro-6-methylaniline | 176.04 |
The choice between these alternatives hinges on a balance of reactivity, selectivity, cost, and availability. While the iodo-containing compound 1 offers the highest reactivity, its chloro- and bromo-analogs (2 , 3 , and 4 ) are often more cost-effective and readily available from commercial suppliers.
Performance in Key Cross-Coupling Reactions
The true utility of these building blocks is demonstrated in their performance in widely used C-C and C-N bond-forming reactions. The following sections provide a comparative analysis based on established reactivity principles and representative experimental data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures. The site-selectivity in dihaloanilines is a critical consideration.
Reactivity and Selectivity:
In a dihalo-substituted aniline, the Suzuki coupling will preferentially occur at the more reactive C-X bond. For this compound (1 ), this means selective coupling at the C2-iodo position is highly favored under standard conditions. Achieving the reverse selectivity (coupling at the C4-bromo position first) is challenging and typically requires specialized catalytic systems or protecting group strategies.
For the alternatives, the selectivity is less pronounced. In 2,4-dibromo-6-methylaniline (3 ), the electronic environment and steric hindrance around the two bromine atoms will influence the site of the first coupling, often leading to a mixture of products unless carefully controlled.[3] Generally, the C2 position is more sterically hindered by the adjacent methyl and amino groups, which can favor initial reaction at the C4 position. However, electronic effects can also play a significant role.
Comparative Data (Illustrative):
The following table presents a qualitative comparison of expected yields for a representative Suzuki-Miyaura coupling with phenylboronic acid. Actual yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed.
Table 2: Illustrative Comparison of Suzuki-Miyaura Coupling Performance
| Substrate | Halogen Reactivity | Expected Yield (C2/C4 Coupling) | Key Considerations |
| 1 (4-Br, 2-I) | C-I >> C-Br | Excellent (at C2) | High selectivity for mono-alkynylation at the iodo-position. |
| 2 (4-Br, 2-Cl) | C-Br > C-Cl | Good (at C4) | Good selectivity for the bromo-position. |
| 3 (2,4-diBr) | C-Br ≈ C-Br | Moderate to Good (mixture) | Selectivity can be challenging to control. |
| 4 (2,4-diCl) | C-Cl ≈ C-Cl | Lower | Requires more forcing conditions and specialized catalysts. |
Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes. Similar to the Suzuki reaction, the chemoselectivity is dictated by the relative reactivity of the carbon-halogen bonds.
Reactivity and Selectivity:
For this compound (1 ), the Sonogashira coupling will overwhelmingly favor the C2-iodo position, allowing for the clean synthesis of a 2-alkynyl-4-bromo-6-methylaniline intermediate.[4] This intermediate can then be subjected to a second Sonogashira coupling or another cross-coupling reaction at the C4-bromo position.
The dibromo analog 3 will likely exhibit less selectivity, potentially leading to a mixture of mono-alkynylated products and the di-alkynylated product, depending on the reaction conditions. The dichloro analog 4 is significantly less reactive and will require more forcing conditions, often with lower yields.
Comparative Data (Illustrative):
Table 3: Illustrative Comparison of Sonogashira Coupling Performance
| Substrate | Halogen Reactivity | Expected Yield (Mono-alkynylation) | Key Considerations |
| 1 (4-Br, 2-I) | C-I >> C-Br | Excellent (at C2) | High selectivity for mono-alkynylation at the iodo-position. |
| 2 (4-Br, 2-Cl) | C-Br > C-Cl | Good (at C4) | Good selectivity for the bromo-position. |
| 3 (2,4-diBr) | C-Br ≈ C-Br | Moderate to Good (mixture) | Selectivity can be challenging to control. |
| 4 (2,4-diCl) | C-Cl ≈ C-Cl | Lower | Harsher conditions and specialized catalysts are often necessary. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The principles of chemoselectivity observed in C-C coupling reactions also apply here.
Reactivity and Selectivity:
When reacting this compound (1 ) with an amine under Buchwald-Hartwig conditions, the amination will preferentially occur at the C2-iodo position. This allows for the introduction of a diverse range of amino groups at this position, while retaining the C4-bromo handle for subsequent functionalization.
For the dihalo analogs, controlling mono-amination can be challenging. For 2,4-dibromo-6-methylaniline (3 ), careful control of stoichiometry and reaction time may allow for selective mono-amination, but mixtures are common. The reactivity difference between the C2 and C4 positions will be influenced by the steric and electronic nature of the incoming amine and the ligand on the palladium catalyst.
Comparative Data (Illustrative):
Table 4: Illustrative Comparison of Buchwald-Hartwig Amination Performance
| Substrate | Halogen Reactivity | Expected Yield (Mono-amination) | Key Considerations |
| 1 (4-Br, 2-I) | C-I >> C-Br | Excellent (at C2) | High selectivity for mono-amination at the iodo-position. |
| 2 (4-Br, 2-Cl) | C-Br > C-Cl | Good (at C4) | Good selectivity for the bromo-position. |
| 3 (2,4-diBr) | C-Br ≈ C-Br | Moderate to Good (mixture) | Selectivity can be difficult to control. |
| 4 (2,4-diCl) | C-Cl ≈ C-Cl | Lower | Requires more active catalyst systems and potentially higher temperatures. |
Economic and Availability Considerations
Beyond chemical reactivity, practical considerations such as cost and availability are critical for project planning, especially for scale-up and manufacturing.
Table 5: Relative Cost and Availability
| Compound | Relative Cost | General Availability |
| 1 (4-Br, 2-I) | Highest | Good |
| 2 (4-Br, 2-Cl) | Moderate | Good |
| 3 (2,4-diBr) | Moderate | Good |
| 4 (2,4-diCl) | Lowest | Excellent |
Relative cost is an approximation and can vary significantly between suppliers and purchase quantities.
As indicated, this compound (1 ) is the most expensive of the series, a reflection of the higher cost of iodine and potentially more complex synthesis. The dichloro analog (4 ) is the most economical option.
Experimental Protocols
The following are detailed, representative protocols for the three key cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the selective coupling at the C2-iodo position of this compound (1 ).
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1 ) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Site-Selective Sonogashira Coupling
This protocol outlines a typical procedure for the selective alkynylation of the C2-iodo position of this compound (1 ).
Caption: Experimental workflow for Sonogashira coupling.
Materials:
-
This compound (1 ) (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (TEA) (2.0 equiv)
-
Anhydrous and degassed THF
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous and degassed THF, followed by triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Site-Selective Buchwald-Hartwig Amination
This protocol provides a general procedure for the selective amination at the C2-iodo position of this compound (1 ).
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
This compound (1 ) (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.08 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous and degassed toluene
Procedure:
-
In a glovebox, charge an oven-dried vial with NaOtBu, Xantphos, and Pd₂(dba)₃.
-
Add this compound and the amine.
-
Add the anhydrous and degassed toluene.
-
Seal the vial and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with CH₂Cl₂, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Recommendations
This compound stands out as a premier building block for sequential cross-coupling reactions due to the high and predictable chemoselectivity imparted by the differential reactivity of its iodo and bromo substituents. It is the reagent of choice when a clean, selective initial functionalization at the C2 position is critical, and the synthetic route can accommodate its higher cost.
For applications where cost is a primary driver and high reactivity is not essential, the bromo- and chloro-analogs offer viable alternatives. 4-Bromo-2-chloro-6-methylaniline (2 ) provides a good balance of reactivity and cost, with predictable selectivity for the bromo-position. 2,4-Dibromo-6-methylaniline (3 ) can be employed where mixtures of mono-arylated products are acceptable or where conditions can be finely tuned to favor one isomer. 2,4-Dichloro-6-methylaniline (4 ) is the most economical choice but requires more robust catalytic systems and more forcing reaction conditions.
Ultimately, the optimal choice of reagent will depend on the specific goals of the synthesis, including the desired selectivity, the complexity of the coupling partners, and the economic constraints of the project. This guide provides the foundational data and protocols to make an informed decision, empowering researchers to design more efficient and effective synthetic routes.
References
-
Larson, N. G., Sandin, M. S., & Neufeldt, S. R. (2020). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
Ananikov, V. P., & Orlov, N. V. (2015). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 2(7), 624-633. [Link]
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
- Cid, J., Garcia-Alvarez, J., & Gabarda, A. (2007). Regioselectivity in alkenyl (aryl)-heteroaryl Suzuki cross-coupling reactions of 2, 4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 63(3), 666-675.
- Al-Zoubi, R. M., & Al-Mughaid, H. (2015). Selective coupling of iodo substitutents in 4‐bromo‐2, 5‐diiodotoluene with aryl alkynes via the Sonogashira coupling catalyzed by Pd (PPh3) 2Cl2/CuI. Journal of Heterocyclic Chemistry, 52(4), 1173-1178.
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- 4. researchgate.net [researchgate.net]
A Spectroscopic Vade Mecum: Differentiating Isomers of 4-Bromo-2-iodo-6-methylaniline
For the discerning researcher in synthetic chemistry and drug development, the precise characterization of molecular structure is paramount. Positional isomerism, in particular, can dramatically alter the physicochemical and biological properties of a compound. This guide provides an in-depth spectroscopic comparison of 4-bromo-2-iodo-6-methylaniline and its closely related isomers. By leveraging the distinct analytical signatures from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will elucidate the structural nuances that differentiate these compounds.
The isomers under consideration in this guide are:
-
Isomer 1: this compound
-
Isomer 2: 2-Bromo-4-iodo-6-methylaniline
-
Isomer 3: 2-Bromo-6-iodo-4-methylaniline
The strategic placement of bromo, iodo, methyl, and amino groups on the aniline scaffold creates unique electronic and steric environments, which are reflected in their respective spectra. This guide will walk you through the theoretical underpinnings and practical application of key spectroscopic techniques to confidently distinguish between these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment, while coupling patterns reveal through-bond connectivity.
The Causality Behind NMR Distinctions
The electronic nature of the substituents plays a critical role in determining the chemical shifts of the aromatic protons and carbons. The amino (-NH₂) group is a strong electron-donating group (EDG) through resonance, increasing electron density at the ortho and para positions. Conversely, the halogen atoms (Br and I) are electron-withdrawing groups (EWGs) through induction, but can also exhibit some weak electron-donating character through resonance. The methyl (-CH₃) group is a weak EDG. The interplay of these electronic effects, coupled with steric hindrance, results in a unique NMR fingerprint for each isomer.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the aniline isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm, centered around 6-8 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 5 times the longest T₁ for quantitative analysis, or 1-2 seconds for routine spectra.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 200-220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Fourier transform the acquired free induction decays (FIDs), phase correct the spectra, and reference them to the residual solvent peak or an internal standard (e.g., TMS).
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR spectroscopic analysis.
Comparative NMR Data
| Isomer | Structure | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| 1: this compound | H-3: ~7.5 ppm (d), H-5: ~7.2 ppm (d), -CH₃: ~2.2 ppm (s), -NH₂: broad | C-1: ~145, C-2: ~85, C-3: ~139, C-4: ~110, C-5: ~132, C-6: ~125, -CH₃: ~18 | |
| 2: 2-Bromo-4-iodo-6-methylaniline | H-3: ~7.6 ppm (s), H-5: ~7.4 ppm (s), -CH₃: ~2.2 ppm (s), -NH₂: broad | C-1: ~146, C-2: ~110, C-3: ~142, C-4: ~85, C-5: ~135, C-6: ~124, -CH₃: ~17 | |
| 3: 2-Bromo-6-iodo-4-methylaniline | H-3, H-5: ~7.3 ppm (s), -CH₃: ~2.3 ppm (s), -NH₂: broad | C-1: ~147, C-2: ~112, C-3: ~135, C-4: ~130, C-5: ~135, C-6: ~112, -CH₃: ~20 |
Note: The chemical shifts are predicted values based on substituent effects and may vary slightly depending on the solvent and experimental conditions. The multiplicity (s: singlet, d: doublet) of the aromatic protons is a key differentiator.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy identifies functional groups and provides insights into the substitution pattern on an aromatic ring by measuring the absorption of infrared radiation, which excites molecular vibrations.
The Causality Behind IR Distinctions
The key vibrational modes for these isomers include the N-H stretches of the primary amine, C-H stretches of the aromatic ring and methyl group, C-N stretching, and out-of-plane C-H bending vibrations. The positions of the substituents influence the electronic distribution and steric environment of the benzene ring, which in turn affects the frequencies and intensities of these vibrations. In particular, the pattern of out-of-plane C-H bending bands in the fingerprint region (below 1000 cm⁻¹) is highly characteristic of the substitution pattern on the benzene ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid aniline isomer directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and record the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Diagram of the ATR-FTIR Experimental Workflow:
Comparative Analysis of Structural Validation: The Definitive Case of 4-Bromo-2-iodo-6-methylaniline via X-ray Crystallography
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rigorous field of chemical and pharmaceutical sciences, the unequivocal determination of a molecule's three-dimensional architecture is not merely an academic exercise; it is the bedrock upon which function, reactivity, and therapeutic potential are understood. This guide provides a comprehensive examination of the structural validation of 4-Bromo-2-iodo-6-methylaniline, a crucial halogenated intermediate. We will delve into the gold-standard method of single-crystal X-ray diffraction, explaining the rationale behind each experimental step, and objectively compare its capabilities against other powerful analytical techniques.
The Foundational Step: Synthesis and Crystal Cultivation
The journey to a definitive crystal structure begins long before the X-ray diffractometer is powered on. It starts with the synthesis of high-purity material and the meticulous, often challenging, process of growing a single crystal suitable for analysis.
1.1. Rationale and Protocol for Synthesis
The target molecule, this compound, is not commonly available and must be synthesized. A logical synthetic route involves the sequential electrophilic halogenation of 2-methylaniline. The order of these additions is critical to achieving the desired substitution pattern due to the directing effects of the amine and methyl groups.
Experimental Protocol: Synthesis of this compound
-
Amine Protection (Optional but Recommended): The highly activating amino group of 2-methylaniline is often first protected, for instance, by acetylation with acetic anhydride, to moderate its reactivity and prevent side reactions.
-
Iodination: The protected aniline is subjected to iodination. A common reagent is iodine monochloride (ICl) in a solvent like acetic acid, which preferentially substitutes at the ortho position due to steric hindrance from the methyl group.
-
Bromination: The resulting N-acetyl-2-iodo-6-methylaniline is then brominated. N-Bromosuccinimide (NBS) is an effective reagent for introducing bromine at the para position, which is sterically accessible and electronically activated.[1]
-
Deprotection and Purification: The protecting group is removed via acid or base hydrolysis. The crude product is then purified using column chromatography to achieve the high purity (>98%) necessary for successful crystallization.
-
Preliminary Confirmation: The purified product's identity is provisionally confirmed using NMR and Mass Spectrometry to ensure the correct mass and basic connectivity are present before proceeding.
1.2. The Art and Science of Crystallization
Obtaining a single, well-ordered crystal is the most critical and often rate-limiting step. The goal is to encourage molecules to slowly transition from the disordered solution phase into an ordered, crystalline solid.
Experimental Protocol: Single Crystal Growth via Slow Evaporation
-
Solvent Screening: The purified compound is tested for solubility in a range of solvents. The ideal solvent is one in which the compound is moderately soluble—too soluble and it won't precipitate, too insoluble and it crashes out as a powder.
-
Solution Preparation: Approximately 5-10 mg of this compound is dissolved in a minimal volume of a suitable solvent system (e.g., ethyl acetate/hexane mixture) in a clean, small-diameter vial.
-
Incubation: The vial is covered with a cap containing a few pinholes. This setup is placed in a vibration-free environment. The slow evaporation of the more volatile solvent (hexane) gradually increases the solution's supersaturation, promoting slow, ordered crystal growth over several days to weeks.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is an unparalleled technique that provides a precise and unambiguous three-dimensional map of the atomic arrangement within a crystal.[2][3][4] This method moves beyond mere connectivity to define exact bond lengths, bond angles, and stereochemistry.
2.1. The SC-XRD Experimental Workflow
The process transforms a physical crystal into a refined digital model of the molecule.
Sources
A Senior Application Scientist's Guide to Chemoselective Cross-Coupling of 4-Bromo-2-iodo-6-methylaniline: A Comparative Study of Catalytic Systems
For researchers, synthetic chemists, and professionals in drug development, the strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern molecular design. Among these, 4-Bromo-2-iodo-6-methylaniline stands out as a versatile scaffold, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds provides a powerful tool for selective, sequential, and efficient molecular elaboration. This guide provides an in-depth comparative analysis of catalytic systems for the cross-coupling of this valuable building block, supported by experimental data and field-proven insights.
The Principle of Chemoselectivity: Exploiting Halogen Reactivity
The success of sequential cross-coupling on dihaloarenes hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The generally accepted order of reactivity for oxidative addition to a Pd(0) center is C–I > C–Br > C–Cl. This is attributed to the weaker C-I bond (bond dissociation energy of ~272 kJ/mol) compared to the C-Br bond (~338 kJ/mol), which allows for the preferential activation of the C-I bond under carefully controlled reaction conditions. This principle enables the selective functionalization at the 2-position of this compound, leaving the C-Br bond at the 4-position intact for subsequent transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. In the context of this compound, this reaction allows for the selective introduction of aryl or vinyl substituents at the 2-position.
Catalyst and Ligand Selection: The Key to Selectivity and Efficiency
The choice of the palladium catalyst and the associated ligand is paramount in achieving high yields and maintaining chemoselectivity. While various palladium sources can be effective, the ligand plays a crucial role in stabilizing the active Pd(0) species, facilitating oxidative addition, and promoting reductive elimination.
For the Suzuki coupling of a derivative of 4-bromo-2-methylaniline, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] has been successfully employed.[1][2] Triphenylphosphine is a versatile and common ligand, often effective for the coupling of aryl iodides. However, for more challenging substrates or to improve reaction kinetics, more electron-rich and sterically demanding phosphine ligands, such as those from the Buchwald ligand portfolio (e.g., XPhos, SPhos), can offer significant advantages. These ligands can enhance the rate of oxidative addition and reductive elimination, often allowing for lower catalyst loadings and milder reaction conditions.
Comparative Performance of Catalytic Systems for Suzuki-Miyaura Coupling
While a direct head-to-head comparison for this compound is not extensively documented in a single study, we can extrapolate from known principles and related examples. The following table outlines a representative comparison of expected performance based on the coupling of similar bromo-iodo-aryl substrates.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Remarks |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-16 | 85-95 | Standard, reliable conditions for aryl iodides.[1][2] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 80-100 | 4-8 | >90 | Highly active catalyst, often allows for lower catalyst loading and faster reaction. |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90-110 | 8-12 | 88-96 | Dppf is a robust ligand, often used for a broad range of boronic acids. |
Yields are estimates based on analogous reactions and may vary depending on the specific boronic acid partner and reaction scale.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-2 Position
This protocol describes a general method for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) to the flask.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-bromo-2-aryl-6-methylaniline.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the formation of C(sp²)–C(sp) bonds, allowing for the introduction of terminal alkynes. This reaction is particularly valuable for creating rigid scaffolds and as a gateway to further transformations.
Catalyst Selection: The Classic Palladium/Copper System and Beyond
The traditional Sonogashira reaction employs a dual catalytic system of a palladium complex and a copper(I) co-catalyst, typically CuI.[3] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne. Common palladium sources include PdCl₂(PPh₃)₂ and Pd(PPh₃)₄.
While the Pd/Cu system is highly effective, copper-free Sonogashira protocols have gained traction to avoid potential issues with copper contamination and homocoupling of the alkyne (Glaser coupling). These systems often rely on more sophisticated palladium catalysts with bulky, electron-rich phosphine ligands to facilitate the catalytic cycle without the need for a copper co-catalyst.
Comparative Performance of Catalytic Systems for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Remarks |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF/Toluene | Room Temp - 50 | 2-6 | 85-95 | Classic and highly effective system. |
| Pd(OAc)₂ / XPhos | None | Cs₂CO₃ | Dioxane | 60-80 | 8-12 | 90-97 | Highly active ligand for copper-free conditions. |
| Pd(P(t-Bu)₃)₂ | None | K₂CO₃ | Toluene | 80-100 | 6-10 | 85-94 | Example of a copper-free Sonogashira system with a bulky phosphine ligand. |
Yields are estimates based on analogous reactions and may vary depending on the specific alkyne and reaction scale.
Experimental Protocol: Selective Sonogashira Coupling at the C-2 Position
This protocol outlines a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., THF or Toluene)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv), and CuI (0.04 equiv).
-
Evacuate the flask and backfill with nitrogen gas (repeat this cycle three times).
-
Add the dry, degassed solvent (e.g., toluene) and the amine base (e.g., Et₃N, 3.0 equiv).
-
Add the terminal alkyne (1.1 equiv) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of substituted anilines.[4] This reaction is crucial in pharmaceutical and materials science for introducing nitrogen-containing functionalities.
Catalyst and Ligand Selection: Tailoring for C-N Bond Formation
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor and, most importantly, the ligand. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, RuPhos, SPhos) and Hartwig, are generally required to facilitate the challenging reductive elimination step that forms the C-N bond.[4][5] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) being commonly employed.
Comparative Performance of Catalytic Systems for Buchwald-Hartwig Amination
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Remarks |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 100-110 | 12-24 | 80-95 | A highly general and effective catalyst system for a wide range of amines.[5] |
| Pd₂(dba)₃ / RuPhos | NaOtBu | Dioxane | 90-100 | 8-16 | 85-98 | RuPhos is another excellent ligand, particularly for less reactive aryl halides. |
| [Pd(cinnamyl)Cl]₂ / SPhos | K₃PO₄ | t-BuOH | 80-100 | 12-24 | 75-90 | SPhos is a versatile ligand, and t-BuOH can be a beneficial solvent. |
Yields are estimates based on analogous reactions and may vary depending on the specific amine and reaction scale.
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-2 Position
This protocol provides a general method for the selective Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.
-
Add this compound and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).
-
After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.
-
Dilute with a suitable organic solvent and filter through celite.
-
Concentrate the filtrate and purify the crude product via column chromatography.
Visualizing the Catalytic Processes
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Caption: General Experimental Workflow for Cross-Coupling.
Conclusion
The chemoselective cross-coupling of this compound offers a powerful and flexible strategy for the synthesis of highly substituted anilines. The differential reactivity of the C-I and C-Br bonds allows for a controlled, stepwise introduction of diverse functionalities. The choice of the catalytic system, particularly the ligand and base, is critical for achieving high yields and selectivity. For Suzuki-Miyaura and Sonogashira couplings, standard palladium catalysts often provide excellent results for the initial reaction at the iodo position. For the more challenging Buchwald-Hartwig amination, the use of bulky, electron-rich phosphine ligands is essential. The protocols and comparative data presented in this guide provide a solid foundation for researchers to successfully employ this compound in their synthetic endeavors, enabling the efficient construction of complex molecular architectures for a wide range of applications.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]
-
Ali, A., et al. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 2021 , 26(18), 5605. [Link]
-
Ali, A., et al. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed, 2021 , 34587630. [Link]
-
Anastas, P. T.; Warner, J. C. Green Chemistry: Theory and Practice. Oxford University Press, 1998 . [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41(22), 4176-4211. [Link]
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46-49. [Link]
-
Schön, U., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2016 , 12, 2452-2458. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Scalability of 4-Bromo-2-iodo-6-methylaniline Synthesis Routes
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Bromo-2-iodo-6-methylaniline
This compound (CAS 922170-67-0) is a highly functionalized aromatic intermediate crucial for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1] Its specific substitution pattern, featuring three distinct functional groups—an amine, a bromine, and an iodine—offers multiple points for subsequent chemical modification, making it a valuable building block for constructing novel active ingredients.[1]
However, the synthesis of such polysubstituted anilines presents significant regiochemical challenges. The development of a scalable, cost-effective, and safe manufacturing process is paramount for its viable application in large-scale production. This guide provides an in-depth comparison of two distinct synthetic strategies for producing this compound, evaluating each for its scalability based on chemical efficiency, operational safety, cost of goods, and environmental impact.
Route 1: Sequential Electrophilic Halogenation Strategy
This classical approach relies on the powerful directing effects of the amine functional group to control the regioselectivity of sequential halogenation steps. The core principle is to introduce the halogens one at a time onto a pre-formed methylaniline scaffold. The most logical execution of this strategy involves a late-stage bromination of a 2-iodo-6-methylaniline intermediate, where the para-directing influence of the amine group ensures high selectivity.
Conceptual Workflow
The synthesis begins with a commercially available precursor, 2-methyl-6-nitroaniline, and proceeds through diazotization, iodination, and reduction to form the key 2-iodo-6-methylaniline intermediate. The final step is a highly regioselective electrophilic bromination.
Caption: Workflow for Route 1: Sequential Electrophilic Halogenation.
Experimental Protocol & Scientific Rationale
Step 1: Synthesis of 1-Iodo-2-methyl-6-nitrobenzene via Diazotization
-
Suspend 2-methyl-6-nitroaniline in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate vessel, dissolve potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.
-
Allow the reaction to warm to room temperature and stir for several hours. The product is then extracted with an organic solvent and purified.
-
Expertise & Causality: The Sandmeyer reaction, or in this case, a copper-free Sandmeyer-type reaction, is a robust method for converting an aromatic amine to a halide.[2][3][4] Diazotization at low temperatures is critical to prevent the premature decomposition of the unstable diazonium salt. The use of potassium iodide is advantageous as it acts as both the nucleophile and a mild reducing agent, facilitating the substitution without the need for a copper catalyst, which simplifies purification.[4]
Step 2: Reduction to 2-Iodo-6-methylaniline
-
Dissolve the crude 1-iodo-2-methyl-6-nitrobenzene in ethanol or acetic acid.
-
Add a reducing agent such as iron powder and a mild acid source like ammonium chloride or acetic acid.
-
Heat the mixture to reflux for several hours until TLC analysis indicates complete consumption of the starting material.
-
Filter the hot reaction mixture to remove the iron salts, neutralize the filtrate, and extract the product.
-
Expertise & Causality: While catalytic hydrogenation (e.g., H₂/Pd-C) is a clean reduction method, it carries a risk of dehalogenation, particularly with iodine. Metal/acid reductions, such as Fe/HCl or SnCl₂/HCl, are highly effective for nitro groups and are less likely to cleave the C-I bond.[5] Iron is preferred for large-scale operations due to its low cost and reduced toxicity compared to tin, although it generates a significant amount of solid waste.
Step 3: Regioselective Bromination to this compound
-
Dissolve 2-iodo-6-methylaniline in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Slowly add a solution of bromine (Br₂) in the same solvent at room temperature.
-
Stir the reaction until completion. The reaction is typically fast.
-
Quench the excess bromine with a reducing agent (e.g., sodium bisulfite solution) and neutralize the acid to precipitate the product.
-
Expertise & Causality: The regiochemical outcome of this step is the cornerstone of the entire strategy. The amino group is a powerful activating ortho-, para-director.[6] The ortho-positions (relative to the amine) are C2 and C6, which are already substituted. Therefore, electrophilic attack is overwhelmingly directed to the para-position (C4), leading to a highly selective bromination with minimal formation of other isomers.
Route 2: Directed Ortho-Metalation (DoM) Strategy
This modern synthetic approach offers a solution to the regioselectivity challenges often encountered in electrophilic substitutions on complex aromatics. It utilizes a directing group to activate a specific C-H bond for deprotonation by a strong base, followed by quenching with an electrophile. This provides excellent regiocontrol that is often unattainable through classical methods.
Conceptual Workflow
The synthesis begins with a readily available starting material, 4-bromo-2-methylaniline. The amine is first protected with a directing group. This group then facilitates highly selective lithiation and subsequent iodination at the C6 position (ortho to the directing group). A final deprotection step yields the target molecule.
Caption: Workflow for Route 2: Directed Ortho-Metalation Strategy.
Experimental Protocol & Scientific Rationale
Step 1: Synthesis of 4-Bromo-2-methylaniline and Protection
-
4-Bromo-2-methylaniline can be synthesized from 2-methylaniline (o-toluidine) by protection of the amine (e.g., acetylation), followed by para-bromination and deprotection.[7]
-
Protect the amine of 4-bromo-2-methylaniline with a suitable directing group. A tert-butyloxycarbonyl (Boc) group is effective. React 4-bromo-2-methylaniline with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine or DMAP.
-
Expertise & Causality: The protecting group is not merely a placeholder; it is an active participant in the key reaction. The carbonyl oxygen of the Boc-carbamate coordinates to the lithium cation of the organolithium base, directing the deprotonation to the adjacent ortho-position (C6). This chelation-controlled mechanism is the source of the high regioselectivity.
Step 2: Directed Ortho-Metalation and Iodination
-
Dissolve the N-Boc protected aniline in a dry ethereal solvent (e.g., THF, Et₂O) under an inert atmosphere (Argon or Nitrogen).
-
Add a chelating agent such as N,N,N′,N′-tetramethylethylenediamine (TMEDA).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong organolithium base, such as sec-butyllithium (s-BuLi), and stir for 1-2 hours at -78 °C.
-
Quench the resulting deep-colored aryllithium species by adding a solution of iodine (I₂) in dry THF.
-
Allow the reaction to warm slowly, then quench with a saturated ammonium chloride solution and extract the product.
-
Expertise & Causality: This is the critical C-H activation step. The use of cryogenic temperatures (-78 °C) is essential to prevent side reactions and decomposition of the thermally unstable aryllithium intermediate. s-BuLi is often more effective than n-BuLi for deprotonating less acidic protons. TMEDA sequesters the lithium cation, increasing the basicity of the alkyllithium and accelerating the metalation.
Step 3: Deprotection
-
Dissolve the crude N-Boc-4-bromo-6-iodo-2-methylaniline in a solvent like dichloromethane (DCM).
-
Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature until the reaction is complete.
-
Neutralize the reaction mixture and extract the final product.
-
Expertise & Causality: The Boc group is designed for facile removal under acidic conditions, liberating the free amine without affecting the other functional groups on the aromatic ring. This orthogonal deprotection strategy is a hallmark of modern protecting group chemistry.
Scalability Comparison Guide
| Parameter | Route 1: Sequential Electrophilic Halogenation | Route 2: Directed Ortho-Metalation |
| Overall Yield | Moderate (Typically 30-50% over 3 steps) | Moderate to Good (Typically 40-60% over 3 steps from protected aniline) |
| Regioselectivity | High in the final bromination step; potential for isomers in earlier steps if precursors are impure. | Excellent in the key iodination step due to the directing group effect. |
| Number of Steps | 3-4 steps from a common precursor. | 3 steps from the pre-formed 4-bromo-2-methylaniline. |
| Reagent Cost | Generally lower. Uses commodity chemicals like NaNO₂, KI, Fe, Br₂. | High. Requires expensive organolithium reagents (s-BuLi), Boc-anhydride, and anhydrous solvents. |
| Operational Safety | Hazards: Unstable diazonium salts (exothermic decomposition risk). Use of elemental bromine. | Hazards: Pyrophoric organolithium reagents require strict inert atmosphere and handling protocols. Cryogenic operations (-78 °C). |
| Capital Investment | Standard glass-lined reactors suitable for atmospheric pressure and moderate temperatures. | Requires specialized cryogenic reactors capable of handling highly reactive and air-sensitive materials. |
| Waste Generation | High volume of aqueous waste and solid metal waste (iron oxides) from the reduction step. | Lower volume, but contains organic solvents and quenched lithium salts. The Boc protecting group is released as CO₂ and isobutylene. |
| Scalability | Favorable: Relies on well-established, robust industrial reactions. Challenging: Safety management of diazotization and waste disposal from metal reduction. | Challenging: Handling pyrophoric reagents and maintaining cryogenic temperatures on a large scale is complex and costly. Primarily suited for smaller, high-value production. |
Conclusion and Recommendation
Both synthetic strategies present viable, albeit distinct, pathways to this compound.
-
Route 1 (Sequential Electrophilic Halogenation) represents a more traditional and cost-effective approach. Its reliance on classical, well-understood reactions makes it attractive for large-scale manufacturing where cost of goods is a primary driver. However, the scalability is contingent upon robust engineering controls to manage the thermal hazards of diazotization and an efficient plan for handling the significant metal waste stream.
-
Route 2 (Directed Ortho-Metalation) exemplifies a modern, precision-driven approach that offers unparalleled regiocontrol. While elegant, its scalability is severely hampered by the high cost and stringent handling requirements of organolithium reagents and cryogenic conditions. This route is best suited for laboratory-scale or pilot-plant synthesis where absolute regiochemical purity is required and cost is a secondary concern.
For industrial-scale production, Route 1 is the more pragmatic and economically feasible option , provided the necessary safety and environmental protocols are implemented. Further process optimization could focus on replacing the metal reduction step with a catalytic transfer hydrogenation to minimize waste, further enhancing its scalability and green chemistry profile.
References
- Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. (n.d.). Google Scholar.
- Sandmeyer reaction - Wikipedia. (n.d.).
- Described procedures for iodination of anilines. (n.d.).
- Write a note on "Sandmeyer reaction." Write down the mechanism of formation of p-bromotoluene from p-methylaniline. (2023). Brainly.in.
- Synthesis of Anilines | Request PDF. (2025).
- Synthesis method of halogenated aniline. (n.d.).
- Sandmeyer reaction. (2022). L.S.College, Muzaffarpur.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.).
- CAS 922170-67-0 | this compound. (n.d.). Synblock.
- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
- Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organoc
- Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (n.d.). MDPI.
- Aniline - Wikipedia. (n.d.).
- This compound (C7H7BrIN). (n.d.). PubChemLite.
- 3-Bromo-4-iodo-5-methylaniline. (n.d.). Oakwood Chemical.
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- 922170-67-0|this compound|BLD Pharm. (n.d.). BLD Pharm.
- A kind of preparation method of o-iodoaniline. (n.d.).
- Electrophilic Activation of Molecular Bromine Medi
- Process for preparing aniline compounds. (1982).
- Aqueous phase iodination studies of aniline, 1 using I2. (n.d.).
- synthesis of anilines. (2020). YouTube.
- Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl- 1H-imidazole. (2023). Thieme.
- Electrophilic halogenation - Wikipedia. (n.d.).
- Preparation of 4-bromoaniline derivatives. (2002).
- The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. (2023).
- A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). (n.d.). MDPI.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Bromo-2-iodo-6-methylaniline
Welcome to a critical operational guide for every professional in the chemical and pharmaceutical sciences. The integrity of our research and the safety of our environment depend not only on the discoveries we make but also on the meticulous management of the materials we use. This document provides an in-depth, procedural guide for the safe and compliant disposal of 4-Bromo-2-iodo-6-methylaniline (CAS No. 922170-67-0). This guide moves beyond a simple checklist, explaining the scientific and regulatory rationale behind each step to ensure a self-validating and trustworthy protocol.
Hazard Assessment: Understanding the "Why"
Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated aromatic amine, a class of compounds that requires careful handling due to potential toxicity. While specific toxicological data for this exact compound is limited, the safety data for structurally similar chemicals provides a strong basis for a cautious approach.
The primary hazards associated with halogenated anilines include:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].
-
Organ Damage: May cause respiratory irritation and potential damage to organs through prolonged or repeated exposure[2][3].
Environmentally, halogenated organic compounds (HOCs) are of significant concern. Their persistence in the environment and potential for bioaccumulation necessitate disposal methods that ensure their complete destruction. Improper disposal can lead to the contamination of soil and groundwater, with long-lasting ecological consequences.
Hazard Summary Table
| Hazard Classification | Description | Primary Sources |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | [1] |
| Skin Corrosion/Irritation | Causes skin irritation. | [2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [2][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation and potential for organ damage with repeated exposure. | [2][3] |
Regulatory Framework: The Legal Mandate for Proper Disposal
The disposal of this compound is governed by stringent environmental regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA)[4][5].
As a generator of this waste, you are legally responsible for determining if it is hazardous. This compound, being a halogenated organic compound, falls under a category of chemicals that are closely scrutinized[6][7]. While it may not be explicitly on an EPA "listed" hazardous waste list (such as the F, K, P, or U lists), it must be evaluated for hazardous characteristics:
-
Ignitability
-
Corrosivity
-
Reactivity
-
Toxicity
Given its known health hazards, the waste would likely be classified as toxic. Therefore, it must be managed as a hazardous waste . This classification mandates a "cradle-to-grave" management system, ensuring it is handled safely from the point of generation to its final disposal[5].
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe handling and disposal of this compound waste.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the correct PPE to prevent exposure.
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical goggles[1].
-
Skin and Body Protection: Wear a standard laboratory coat. For larger quantities or in case of a spill, additional protective clothing may be necessary[1].
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors[1].
Step 2: Waste Segregation
Proper segregation is the cornerstone of safe and cost-effective chemical waste management. The causal logic is simple: mixing different waste types can create dangerous reactions and complicates the final disposal process.
-
Designate a Halogenated Organic Solid Waste Stream: this compound waste must be collected separately from all other waste streams.
-
DO NOT MIX with:
-
Non-halogenated organic waste.
-
Aqueous or liquid waste.
-
Acids, bases, or oxidizers.
-
General laboratory trash.
-
This segregation is critical because high-temperature incineration facilities required for HOCs are specialized and operate under different conditions than those for non-halogenated waste[8].
Step 3: Containerization and Labeling
The integrity of the waste containment system is non-negotiable.
-
Container Selection: Use a clean, dry, and sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass container with a secure screw cap)[1][9].
-
Labeling: The container must be clearly and accurately labeled as soon as the first particle of waste is added . The label must include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound ".
-
A clear statement of the associated hazards (e.g., "Toxic ", "Irritant ").
-
The date when waste was first added to the container (the "accumulation start date").
-
Step 4: Temporary On-Site Storage
Follow institutional and RCRA guidelines for the temporary storage of hazardous waste.
-
Location: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Conditions: The storage area must be a well-ventilated, secondary containment unit to prevent the spread of material in case of a leak. Keep the container tightly closed except when adding waste[1][2].
-
Incompatibles: Ensure the container is stored away from incompatible materials.
Step 5: Final Disposal
The final step must be handled by trained professionals at a licensed facility.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste container.
-
Approved Disposal Method: The universally accepted and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration in a RCRA-permitted thermal treatment facility[8]. This process ensures the complete breakdown of the molecule into simpler, less harmful components, with subsequent scrubbing of acid gases (like HBr and HI) generated during combustion.
-
Documentation: Ensure you complete all required waste manifest paperwork provided by your EH&S office or contractor. This documentation is your legal record of proper "cradle-to-grave" management.
Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Secure the location to prevent unauthorized entry.
-
Assess the Spill: If the spill is large or you are not trained to handle it, evacuate and contact your institution's emergency response team.
-
For Minor Spills:
-
Ensure you are wearing appropriate PPE.
-
Use a dry clean-up procedure. Gently sweep or shovel the solid material into a designated waste container[2][9]. DO NOT use air hoses for cleaning[1].
-
Label the container as hazardous waste and dispose of it according to the protocol above.
-
Decontaminate the area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
4-Bromo-2-methylaniline - Safety Data Sheet. Thermo Fisher Scientific. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global. [Link]
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Proper Waste Management of RCRA 8 Metals. ACTenviro. [Link]
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Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]
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Navigating the Safe Handling of 4-Bromo-2-iodo-6-methylaniline: A Guide for Laboratory Professionals
For the researcher, scientist, and drug development professional, the synthesis and manipulation of novel chemical entities are paramount to discovery. 4-Bromo-2-iodo-6-methylaniline, a halogenated aromatic amine, represents a class of compounds with significant potential in medicinal chemistry and material science. However, its structural motifs—a substituted aniline core with both bromine and iodine moieties—necessitate a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to handle this and similar compounds with the utmost confidence and safety.
Understanding the Hazard: More Than the Sum of Its Parts
This compound is not a commonplace reagent with an extensive, specific safety profile. Therefore, we must extrapolate from the known hazards of its constituent chemical classes: aromatic amines and halogenated hydrocarbons. Aromatic amines are a well-documented class of toxic compounds, with many being readily absorbed through the skin.[1][2] They can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impeding oxygen transport in the blood.[3] Furthermore, many aromatic amines are considered potential carcinogens.[1][3] The presence of bromine and iodine atoms adds another layer of consideration, as thermal decomposition or certain reactions can release hazardous halogenated byproducts.
Given the solid, powdered nature of this compound, inhalation of dust is a primary exposure route, alongside dermal absorption. The known hazards for similar compounds include severe eye damage, skin irritation, and respiratory irritation.[2] Therefore, a multi-faceted personal protective equipment (PPE) strategy is not just recommended; it is imperative.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. As mandated by OSHA's standard on Personal Protective Equipment (29 CFR 1910.132), employers must provide, and employees must correctly use, equipment that protects against identified hazards.[4][5][6] For this compound, a comprehensive PPE ensemble is required.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring solid | Chemical safety goggles and a face shield | Double-gloving with compatible chemical-resistant gloves (e.g., Butyl rubber, Viton™) over a standard nitrile glove. | Full-length lab coat with tight cuffs. | NIOSH-approved respirator with a P100 (particulate) filter. |
| Preparing solutions | Chemical safety goggles and a face shield | Double-gloving with compatible chemical-resistant gloves (e.g., Butyl rubber, Viton™). | Chemical-resistant apron over a full-length lab coat. | Work within a certified chemical fume hood. |
| Running reactions and work-up | Chemical safety goggles | Double-gloving with compatible chemical-resistant gloves (e.g., Butyl rubber, Viton™). | Full-length lab coat. | Work within a certified chemical fume hood. |
| Handling waste | Chemical safety goggles and a face shield | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton™). | Chemical-resistant apron over a full-length lab coat. | Work within a certified chemical fume hood. |
The Critical Choice of Gloves
Standard nitrile gloves, while offering protection against incidental splashes of many common laboratory solvents, are often insufficient for prolonged contact with aromatic amines and halogenated compounds.[7] These molecules can permeate through nitrile rubber, leading to unseen dermal exposure. Therefore, the use of gloves specifically rated for resistance to these chemical classes is essential. Butyl rubber and Viton™ (a brand of fluoropolymer elastomer) are excellent choices for handling aromatic amines.[7][8] Double-gloving provides an additional layer of safety, with the outer glove bearing the brunt of any potential contamination and being disposed of immediately upon contact.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures a controlled laboratory environment. The following workflow is designed to guide you through the key stages of working with this compound.
Caption: A workflow diagram for the safe handling of this compound.
Experimental Protocol: From Vial to Waste
-
Preparation:
-
Review Safety Data Sheets (SDS): Before beginning any work, thoroughly review the SDS for this compound and all other reagents being used.
-
Designate a Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[9] This area should be clearly marked with signage indicating the presence of a toxic chemical.
-
Assemble Equipment: Ensure all necessary PPE is readily available and in good condition. Have spill cleanup materials, including absorbent pads and a dedicated, labeled waste container, within the fume hood.
-
-
Handling:
-
Weighing: When weighing the solid compound, do so within a ventilated balance enclosure or in the chemical fume hood to prevent the inhalation of fine powders.[9] Use disposable weighing boats to minimize contamination of the balance.
-
Solution Preparation: Add the solid to the solvent slowly and carefully within the fume hood. Keep the container covered as much as possible during this process.
-
Reaction: Conduct all subsequent reaction steps within the fume hood. The sash should be kept as low as possible to maximize containment.
-
-
Cleanup and Decontamination:
-
Glassware: All glassware that has come into contact with this compound should be decontaminated within the fume hood. Rinse with a suitable solvent (e.g., acetone) and collect the rinsate as halogenated waste.
-
Surfaces: Wipe down all surfaces within the designated work area with a suitable solvent and absorbent pads. Dispose of the pads as contaminated solid waste.
-
Personal Decontamination: After handling is complete and before leaving the laboratory, remove your lab coat and gloves. Wash your hands, forearms, and face thoroughly with soap and water.
-
Disposal Plan: Managing Halogenated Aromatic Amine Waste
The proper disposal of this compound and any materials contaminated with it is a critical final step in the safety protocol. Due to its halogenated nature, this compound must be disposed of as hazardous waste.
Waste Segregation is Key
Caption: A diagram illustrating the segregation of waste streams.
Disposal Protocol:
-
Halogenated Liquid Waste: All solutions containing this compound, as well as solvent rinses of contaminated glassware, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[10][11][12] This container should be kept closed when not in use and stored in a secondary containment bin within the fume hood.
-
Contaminated Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and absorbent pads, should be placed in a sealed, labeled bag or container for solid hazardous waste.
-
Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Never pour halogenated compounds down the drain.[11] While methods for the neutralization of aromatic amine wastewater exist, these are typically large-scale industrial processes and are not suitable for a laboratory setting.[13][14] The most common and accepted method for the disposal of halogenated organic waste is high-temperature incineration by a licensed hazardous waste management company.[15]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If they are having trouble breathing, administer oxygen and seek immediate medical attention.
-
Spill: For a small spill within a fume hood, use an absorbent material to contain the spill. Place the absorbent material in a sealed container for hazardous waste disposal. For larger spills or any spill outside of a fume hood, evacuate the area and contact your institution's EHS office immediately.
By adhering to these comprehensive safety and handling protocols, you can confidently and responsibly work with this compound and other novel compounds, ensuring both your personal safety and the integrity of your research.
References
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29 CFR Part 1910 Subpart I -- Personal Protective Equipment. eCFR. Available at: [Link]
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1910.132 - General requirements. Occupational Safety and Health Administration. Available at: [Link]
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Personal Protective Equipment Subpart I 29 CFR 1910.132. OSHA Office of Training and Education. Available at: [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
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OSHA 1910.132 Personal Protective Equipment (PPE). Creative Safety Supply. Available at: [Link]
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial. Available at: [Link]
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Understanding OSHA 1910.132: Personal Protective Equipment in Hospitals. SafetyNet Inc. Available at: [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

